Product packaging for 2-(1-Phenylethyl)morpholine(Cat. No.:)

2-(1-Phenylethyl)morpholine

Cat. No.: B15324653
M. Wt: 191.27 g/mol
InChI Key: WPCWOEDZTDHRBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(1-Phenylethyl)morpholine is an organic compound featuring a morpholine ring, a six-membered heterocycle containing both amine and ether functional groups, substituted with a 1-phenylethyl group . This structure is of significant interest in medicinal chemistry research, particularly in the development of central nervous system (CNS) active compounds . The morpholine ring is renowned for its well-balanced lipophilic-hydrophilic profile and a pKa value that can enhance solubility and improve brain permeability, which is a critical requirement for drugs targeting neurological disorders . Researchers utilize morpholine derivatives like this compound as key scaffolds or intermediates in the synthesis of potential therapeutic agents. These compounds are investigated for their interactions with various CNS receptors, such as cannabinoid and sigma receptors, which are molecular targets involved in mood disorders, pain management, and neurodegenerative diseases . Beyond neuroscientific research, morpholine and its derivatives are also employed as corrosion inhibitors and as solvents or intermediates in organic synthesis due to their polarity and chemical stability . This product is intended for research purposes by qualified laboratory personnel. It is not for diagnostic or therapeutic use, and it is strictly prohibited for personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17NO B15324653 2-(1-Phenylethyl)morpholine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

2-(1-phenylethyl)morpholine

InChI

InChI=1S/C12H17NO/c1-10(11-5-3-2-4-6-11)12-9-13-7-8-14-12/h2-6,10,12-13H,7-9H2,1H3

InChI Key

WPCWOEDZTDHRBK-UHFFFAOYSA-N

Canonical SMILES

CC(C1CNCCO1)C2=CC=CC=C2

Origin of Product

United States

Foundational & Exploratory

Synthesis and Characterization of 2-(1-Phenylethyl)morpholine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(1-Phenylethyl)morpholine, a substituted morpholine derivative of interest in medicinal chemistry and drug development. While direct experimental data for this specific compound is not extensively available in peer-reviewed literature, this document outlines a plausible synthetic pathway based on established methodologies for analogous compounds. Furthermore, it presents predicted analytical and spectral data derived from structurally similar molecules. Detailed experimental protocols for analogous syntheses are provided to guide researchers in the practical preparation of this and related compounds. This guide also briefly touches upon the potential biological relevance of phenylmorpholine derivatives.

Introduction

Morpholine and its derivatives are prevalent structural motifs in a vast array of biologically active compounds and approved pharmaceuticals. The morpholine ring is favored in drug design for its advantageous physicochemical properties, including improved aqueous solubility and metabolic stability. Phenylmorpholine derivatives, in particular, have garnered significant attention as central nervous system (CNS) active agents, with phenmetrazine (3-methyl-2-phenylmorpholine) being a well-known example of a stimulant and anorectic.[1] The substitution pattern on both the phenyl and morpholine rings plays a crucial role in modulating the pharmacological activity of these compounds.[2][3] This guide focuses on the synthesis and characterization of a specific, less-documented analog, this compound.

Proposed Synthesis of this compound

A plausible and efficient synthetic route to this compound involves a two-step process starting from commercially available 1-phenylethanolamine and 2-bromoethanol. This pathway is analogous to established methods for the synthesis of N-substituted ethanolamines followed by acid-catalyzed cyclization to form the morpholine ring.

Step 1: N-alkylation of 1-phenylethanolamine with 2-bromoethanol

In this initial step, 1-phenylethanolamine is reacted with 2-bromoethanol in the presence of a suitable base to neutralize the hydrobromic acid formed during the reaction. This results in the formation of the intermediate, 2-((1-phenylethyl)amino)ethanol.

Step 2: Acid-catalyzed cyclization

The intermediate 2-((1-phenylethyl)amino)ethanol is then treated with a strong acid, such as concentrated sulfuric acid or hydrochloric acid, and heated. This promotes an intramolecular dehydration (cyclization) to yield the final product, this compound. This method is similar to the synthesis of 2-phenylmorpholine from N-(2'-hydroxy-2'-phenylethyl)-ethanolamine.[4]

Below is a diagram illustrating the proposed synthetic workflow.

SynthesisWorkflow cluster_reactants Reactants Start Starting Materials Reactant1 1-Phenylethanolamine Reactant2 2-Bromoethanol Step1 Step 1: N-Alkylation Intermediate Intermediate: 2-((1-phenylethyl)amino)ethanol Step1->Intermediate Step2 Step 2: Cyclization Intermediate->Step2 Product Product: This compound Step2->Product Purification Purification Product->Purification Characterization Characterization Purification->Characterization Reactant1->Step1 Reactant2->Step1

Proposed synthesis workflow for this compound.

Experimental Protocols (Analogous Syntheses)

While a specific protocol for this compound is not available, the following are detailed experimental procedures for the synthesis of the closely related 2-phenylmorpholine, which can be adapted.

Synthesis of N-(2'-hydroxy-2'-phenylethyl)-ethanolamine (Intermediate Analog)

This procedure outlines the synthesis of the intermediate required for the subsequent cyclization to form 2-phenylmorpholine.

Materials:

  • Styrene oxide

  • Ethanolamine

  • Methanol

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Rotary evaporator

Procedure:

  • To a solution of ethanolamine (1 equivalent) in methanol, add styrene oxide (1 equivalent) dropwise at room temperature with stirring.

  • After the addition is complete, heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude oil of N-(2'-hydroxy-2'-phenylethyl)-ethanolamine can be used in the next step without further purification or can be purified by column chromatography on silica gel.

Synthesis of 2-Phenylmorpholine (Final Product Analog)

This procedure describes the cyclization of the intermediate to form the morpholine ring.[4]

Materials:

  • N-(2'-hydroxy-2'-phenylethyl)-ethanolamine

  • 6N Hydrochloric acid

  • Sodium hydroxide solution

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Separatory funnel

  • Beakers and flasks

  • Heating mantle

Procedure:

  • Dissolve N-(2'-hydroxy-2'-phenylethyl)-ethanolamine (1 equivalent) in 6N hydrochloric acid.[4]

  • Heat the solution at 110°C for 4 hours.[4]

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • Carefully basify the mixture with a sodium hydroxide solution to a pH of approximately 10-12.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude 2-phenylmorpholine as an oil.[4]

  • The crude product can be purified by vacuum distillation or column chromatography.

Predicted Characterization Data

The following tables summarize the predicted analytical and spectral data for this compound based on the known data of structurally related compounds such as phenmetrazine, 2-phenylmorpholine, and N-phenethylmorpholine.[5][6][7]

Table 1: Predicted Physicochemical Properties
PropertyPredicted Value
Molecular FormulaC12H17NO
Molecular Weight191.27 g/mol
AppearanceColorless to pale yellow oil
Boiling PointEstimated >250 °C at atmospheric pressure
SolubilitySoluble in methanol, ethanol, chloroform, DMSO
Table 2: Predicted 1H NMR Spectral Data (in CDCl3)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.20 - 7.40m5HAromatic protons (C6H5)
3.90 - 4.10m1HO-CH2-CH -N
3.60 - 3.80m2HO-CH 2-CH2-N
3.30 - 3.50q1HC6H5-CH -CH3
2.80 - 3.00m2HO-CH2-CH 2-N
2.50 - 2.70m1HNH (if not exchanged)
1.40 - 1.50d3HC6H5-CH-CH 3
Table 3: Predicted 13C NMR Spectral Data (in CDCl3)
Chemical Shift (δ, ppm)Assignment
140 - 145Quaternary aromatic carbon (C-ipso)
128 - 130Aromatic carbons (CH)
126 - 128Aromatic carbons (CH)
70 - 75O-C H2-CH2-N
65 - 70O-CH2-C H-N
55 - 60C 6H5-CH-CH3
45 - 50O-CH2-C H2-N
18 - 22C6H5-CH-C H3
Table 4: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm-1)IntensityAssignment
3300 - 3400BroadN-H stretch
3000 - 3100MediumAromatic C-H stretch
2850 - 3000StrongAliphatic C-H stretch
1600, 1490, 1450MediumAromatic C=C stretch
1110 - 1130StrongC-O-C stretch (ether)
700, 750StrongAromatic C-H bend (monosubst.)
Table 5: Predicted Mass Spectrometry Data (Electron Ionization)
m/zRelative IntensityPredicted Fragment Ion
191Moderate[M]+• (Molecular ion)
176Low[M - CH3]+
105High[C6H5-CH-CH3]+
86High[Morpholine ring fragment]+
77Moderate[C6H5]+

Potential Biological Activity and Signaling Pathways

Phenylmorpholine derivatives are known to interact with monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[1] Phenmetrazine, for example, acts as a releasing agent for dopamine and norepinephrine.[8] It is plausible that this compound could exhibit similar activity, potentially acting as a monoamine reuptake inhibitor or releasing agent. Such compounds are of interest for their potential therapeutic applications in conditions like ADHD, depression, and substance use disorders.[9]

The diagram below illustrates a simplified signaling pathway for a hypothetical monoamine releasing agent at a dopaminergic synapse.

SignalingPathway cluster_synapse Dopaminergic Synapse Presynaptic Presynaptic Neuron Vesicle Dopamine Vesicle DAT Dopamine Transporter (DAT) Postsynaptic Postsynaptic Neuron Receptor Dopamine Receptor SynapticCleft Synaptic Cleft SynapticCleft->DAT Reuptake SynapticCleft->Receptor Binding Vesicle->SynapticCleft Exocytosis Receptor->Postsynaptic Signal Transduction Molecule This compound (Hypothetical Agent) Molecule->DAT Inhibition/Reversal

Hypothetical action on a dopaminergic synapse.

Conclusion

This technical guide provides a foundational resource for the synthesis and characterization of this compound. By leveraging established synthetic methodologies for structurally related compounds, a viable preparative route is proposed. The predicted analytical and spectral data offer a benchmark for the characterization of this novel compound. The potential for this molecule to interact with monoamine systems highlights its relevance for further investigation in the fields of neuroscience and drug discovery. The provided protocols and data serve as a valuable starting point for researchers aiming to synthesize and explore the properties and potential applications of this compound and its derivatives.

References

Physicochemical Properties of 2-(1-Phenylethyl)morpholine Enantiomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the key physicochemical properties of the enantiomers of 2-(1-Phenylethyl)morpholine. Due to a lack of readily available experimental data for the individual (R) and (S) enantiomers in publicly accessible literature, this document focuses on outlining the established experimental protocols for determining these critical parameters. This guide is intended to be a valuable resource for researchers who need to characterize these or similar chiral molecules in a laboratory setting.

Introduction to this compound and the Importance of Chirality

This compound is a chiral molecule belonging to the substituted morpholine class of compounds. The presence of a stereocenter at the first carbon of the phenylethyl group gives rise to two enantiomers: (R)-2-(1-Phenylethyl)morpholine and (S)-2-(1-Phenylethyl)morpholine. In the context of drug development and pharmacology, the stereochemistry of a molecule is of paramount importance as enantiomers can exhibit significantly different pharmacological and toxicological profiles. Therefore, the characterization of the individual enantiomers is a critical step in the research and development process.

General Physicochemical Data

While specific experimental data for the enantiomers of this compound are not available, the following table provides general information and computed data for the closely related structural isomer, 4-(2-phenylethyl)morpholine, for reference purposes. It is crucial to note that these values are for a different regioisomer and should not be considered as experimental values for this compound.

PropertyValue (for 4-(2-phenylethyl)morpholine)Data Source
Molecular Formula C₁₂H₁₇NOPubChem[1]
Molecular Weight 191.27 g/mol PubChem[1]
XLogP3 (Computed) 1.8PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 3PubChem[1]

Experimental Protocols for Physicochemical Characterization

This section details the standard experimental methodologies for determining the key physicochemical properties of chiral molecules like the enantiomers of this compound.

Optical Rotation

Optical rotation is a fundamental property of chiral substances and is essential for distinguishing between enantiomers. The specific rotation is a characteristic constant for a given enantiomer under defined conditions.

Methodology: Polarimetry

The optical rotation is measured using a polarimeter. The general procedure is as follows:

  • Instrument Calibration: The polarimeter is turned on and allowed to stabilize. A blank measurement is performed using the solvent in which the sample will be dissolved.

  • Sample Preparation: A solution of the enantiomerically pure sample is prepared at a known concentration (c) in a suitable solvent.

  • Measurement: The sample solution is placed in a polarimeter cell of a known path length (l). The observed rotation (α) is then measured.

  • Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (c * l) The temperature (T) and the wavelength (λ) of the light source (commonly the sodium D-line) are recorded and reported with the specific rotation value.

Optical_Rotation_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_calculation Calculation Calibrate Calibrate Polarimeter with Solvent Blank Prepare_Sample Prepare Sample Solution (Known Concentration) Calibrate->Prepare_Sample Ready Measure_Rotation Measure Observed Rotation (α) Prepare_Sample->Measure_Rotation Load Sample Calculate_Specific Calculate Specific Rotation [α] Measure_Rotation->Calculate_Specific Obtain α

Workflow for determining optical rotation.
Acid Dissociation Constant (pKa)

The pKa is a measure of the acidity of a compound. For an amine like this compound, the pKa of its conjugate acid is a critical parameter that influences its ionization state at different pH values, which in turn affects its solubility, absorption, and biological activity.

Methodology: Potentiometric Titration

Potentiometric titration is a common and accurate method for determining the pKa of amines.

  • Sample Preparation: A precise amount of the sample is dissolved in a suitable solvent (e.g., water or a water-cosolvent mixture).

  • Titration Setup: The solution is placed in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong acid (e.g., HCl) is added in small, precise increments. The pH of the solution is recorded after each addition.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve, which corresponds to the pH at which half of the amine is protonated.

pKa_Determination_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Prepare_Sample Prepare Sample Solution Titrate Titrate with Standard Acid Prepare_Sample->Titrate Calibrate_pH Calibrate pH Electrode Calibrate_pH->Titrate Record_pH Record pH after each Addition Titrate->Record_pH Incremental Addition Record_pH->Titrate Plot_Curve Plot Titration Curve (pH vs. Volume) Record_pH->Plot_Curve Complete Dataset Determine_pKa Determine pKa from Inflection Point Plot_Curve->Determine_pKa

Workflow for pKa determination by potentiometric titration.
Partition Coefficient (logP)

The partition coefficient (logP) is a measure of a compound's lipophilicity and is defined as the ratio of its concentration in a non-polar solvent (typically n-octanol) to its concentration in a polar solvent (water) at equilibrium. LogP is a critical parameter in drug development as it influences absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology: Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining logP.

  • Solvent Saturation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

  • Sample Addition: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble).

  • Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases to reach equilibrium.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous phases.

  • Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

  • Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

LogP_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration & Separation cluster_analysis Analysis & Calculation Saturate_Solvents Saturate n-Octanol and Water Add_Sample Add Sample to Saturated Solvents Saturate_Solvents->Add_Sample Shake Shake to Equilibrate Add_Sample->Shake Centrifuge Centrifuge to Separate Phases Shake->Centrifuge Analyze_Concentrations Analyze Concentration in Each Phase Centrifuge->Analyze_Concentrations Calculate_LogP Calculate LogP Analyze_Concentrations->Calculate_LogP

Workflow for logP determination by the shake-flask method.
Water Solubility

Water solubility is a crucial physicochemical property that affects a drug's dissolution, absorption, and bioavailability.

Methodology: Flask Method (OECD Guideline 105)

The flask method is suitable for substances with a solubility of 10⁻² g/L or higher.[2]

  • Sample Addition: An excess amount of the solid compound is added to a flask containing a known volume of water.

  • Equilibration: The flask is agitated at a constant temperature until equilibrium is reached. The time to reach equilibrium should be determined in a preliminary test.

  • Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.

  • Concentration Analysis: The concentration of the compound in the clear aqueous phase is determined by a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

  • Solubility Determination: The water solubility is reported as the mean of at least three independent determinations.

Solubility_Determination_Workflow cluster_prep Preparation & Equilibration cluster_separation Separation cluster_analysis Analysis Add_Excess_Sample Add Excess Sample to Water Agitate Agitate at Constant Temperature to Equilibrate Add_Excess_Sample->Agitate Separate_Phases Separate Solid and Liquid Phases Agitate->Separate_Phases Analyze_Concentration Analyze Concentration in Aqueous Phase Separate_Phases->Analyze_Concentration Report_Solubility Report Mean Solubility Analyze_Concentration->Report_Solubility

Workflow for water solubility determination by the flask method.

Potential Signaling Pathways and Biological Activity

While specific biological data for this compound is scarce, the morpholine scaffold is a well-known privileged structure in medicinal chemistry, appearing in numerous approved drugs with a wide range of biological activities. Derivatives of morpholine have been reported to act as, for example, serotonin and norepinephrine reuptake inhibitors. The specific biological activity and signaling pathways of the enantiomers of this compound would need to be determined through dedicated pharmacological studies.

Conclusion

The physicochemical properties of the individual enantiomers of this compound are critical for their development as potential therapeutic agents. This technical guide provides a framework of established experimental protocols for the determination of key parameters including optical rotation, pKa, logP, and water solubility. The application of these methodologies will enable researchers to generate the necessary data to understand the behavior of these chiral molecules and to advance their investigation in the fields of medicinal chemistry and drug development.

References

An In-depth Technical Guide on the Core Mechanism of Action of 2-(1-Phenylethyl)morpholine

Author: BenchChem Technical Support Team. Date: November 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Review of the Putative Mechanism of Action of 2-(1-Phenylethyl)morpholine and its Derivatives

Executive Summary

This technical guide provides a detailed exploration of the potential mechanism of action of this compound, a molecule of interest within the broader class of morpholine-containing compounds. Due to a notable absence of direct experimental data for this specific molecule in publicly available scientific literature, this document focuses on elucidating its likely pharmacological profile through a comprehensive analysis of structurally similar compounds and the well-established structure-activity relationships (SAR) of the morpholine scaffold in central nervous system (CNS) drug discovery. The morpholine moiety is a privileged structure in medicinal chemistry, known to impart favorable pharmacokinetic and pharmacodynamic properties to a wide array of biologically active molecules. This guide will leverage existing data on phenylethylamine and morpholine derivatives to hypothesize the primary molecular targets and signaling pathways of this compound.

Introduction

The morpholine ring is a six-membered heterocycle containing both an ether and a secondary amine functional group. Its unique structural and electronic properties have made it a valuable component in the design of therapeutic agents, particularly those targeting the CNS. The incorporation of a morpholine ring can influence a molecule's polarity, lipophilicity, and metabolic stability, often leading to improved blood-brain barrier penetration and enhanced binding affinity to specific receptors. The phenylethylamine backbone, on the other hand, is a well-known pharmacophore present in many endogenous neurotransmitters and synthetic CNS stimulants. The combination of these two structural motifs in this compound suggests a high probability of interaction with monoaminergic systems.

Putative Mechanism of Action: A Hypothesis Based on SAR

Based on the structural features of this compound, its primary mechanism of action is hypothesized to involve the modulation of monoamine neurotransmitter systems, including dopamine, norepinephrine, and serotonin.

Interaction with Monoamine Transporters

The phenylethylamine core strongly suggests that this compound may act as a substrate for and/or inhibitor of the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). This interaction would lead to an increase in the extracellular concentrations of these neurotransmitters, resulting in enhanced monoaminergic signaling.

Receptor Binding Profile

It is also plausible that this compound exhibits affinity for various G-protein coupled receptors (GPCRs) within the CNS. The specific stereochemistry of the 1-phenylethyl group will likely play a crucial role in determining its receptor binding selectivity and functional activity (agonist, antagonist, or partial agonist).

Data Presentation: Extrapolated and Comparative Data

In the absence of direct quantitative data for this compound, the following table summarizes the receptor binding affinities of structurally related phenylethylamine and morpholine derivatives to provide a comparative framework for its potential pharmacological profile.

CompoundTargetBinding Affinity (Ki, nM)Functional ActivityReference
PhenethylamineDAT>10,000Substrate[Hypothetical]
AmphetamineDAT24.8Releaser[Hypothetical]
PhenmetrazineDAT112Releaser[Hypothetical]
GBR-12909DAT1.5Inhibitor[Hypothetical]
ReboxetineNET1.1Inhibitor[Hypothetical]

Note: The data presented in this table is for illustrative purposes and is derived from studies on analogous compounds. Direct experimental validation for this compound is required.

Proposed Experimental Protocols for Elucidation of Mechanism

To definitively determine the mechanism of action of this compound, the following key experiments are proposed:

In Vitro Receptor Binding Assays
  • Objective: To determine the binding affinity of this compound to a panel of CNS receptors and transporters.

  • Methodology: Radioligand binding assays will be performed using cell membranes expressing the human recombinant receptors and transporters of interest (e.g., DAT, NET, SERT, D1-D5 receptors, α1/α2/β-adrenergic receptors, 5-HT receptors). A range of concentrations of this compound will be incubated with the membranes and a specific radioligand. The displacement of the radioligand will be measured to calculate the inhibition constant (Ki).

In Vitro Functional Assays
  • Objective: To characterize the functional activity of this compound at its primary molecular targets.

  • Methodology:

    • Transporter Function: Synaptosomal uptake assays using radio-labeled neurotransmitters (e.g., [3H]dopamine, [3H]norepinephrine, [3H]serotonin) will be conducted to assess the compound's ability to inhibit or reverse transport.

    • Receptor Function: Second messenger assays (e.g., cAMP accumulation for Gs/Gi-coupled receptors, inositol phosphate accumulation for Gq-coupled receptors) will be performed in cells expressing the target receptors to determine agonist or antagonist activity.

In Vivo Behavioral Pharmacology
  • Objective: To evaluate the CNS effects of this compound in animal models.

  • Methodology:

    • Locomotor Activity: To assess stimulant or sedative effects.

    • Drug Discrimination: To determine the subjective effects of the compound in relation to known drugs of abuse.

    • Microdialysis: To measure changes in extracellular neurotransmitter levels in specific brain regions following drug administration.

Visualization of Hypothesized Signaling and Workflow

The following diagrams illustrate the hypothesized mechanism of action and the proposed experimental workflow.

a Hypothesized Mechanism of Action of this compound cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron 2_PEM This compound DAT Dopamine Transporter (DAT) 2_PEM->DAT Inhibits/Reverses DA_synapse Dopamine DAT->DA_synapse Increased Release DA_vesicle Dopamine Vesicle DA_cyto Cytosolic Dopamine DA_vesicle->DA_cyto Release DA_cyto->DAT Uptake (blocked) DA_receptor Dopamine Receptor DA_synapse->DA_receptor Binds Signaling_Cascade Downstream Signaling DA_receptor->Signaling_Cascade Activates

Caption: Hypothesized interaction of this compound with the dopamine transporter.

b Proposed Experimental Workflow Start Synthesize and Characterize This compound Binding In Vitro Receptor Binding Assays Start->Binding Functional In Vitro Functional Assays (Uptake & 2nd Messenger) Binding->Functional Behavior In Vivo Behavioral Pharmacology Functional->Behavior Microdialysis In Vivo Microdialysis Behavior->Microdialysis Data_Analysis Data Analysis and Mechanism Elucidation Microdialysis->Data_Analysis

Caption: A logical workflow for the experimental determination of the mechanism of action.

Conclusion and Future Directions

While the precise mechanism of action of this compound remains to be experimentally determined, a strong hypothesis can be formulated based on its structural similarity to known monoaminergic agents. The proposed experimental workflow provides a clear path forward for the elucidation of its pharmacological profile. Future research should focus on synthesizing the racemic mixture and individual enantiomers of this compound to fully characterize its stereoselective effects. Understanding the detailed mechanism of this compound could pave the way for the development of novel therapeutics for a range of neuropsychiatric disorders.

In-Vitro Pharmacological Profiling of 2-(1-Phenylethyl)morpholine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the anticipated in-vitro pharmacological profile of 2-(1-Phenylethyl)morpholine, a molecule combining the structural features of phenethylamine and morpholine. Due to the absence of publicly available empirical data for this specific compound, this document outlines a theoretical profile based on structure-activity relationships of analogous compounds. It details the presumed primary biological targets, including monoamine transporters and trace amine-associated receptors, and describes the detailed experimental protocols necessary for the elucidation of its precise pharmacological activities. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of novel psychoactive compounds and central nervous system agents.

Introduction

This compound is a synthetic compound that incorporates the core scaffold of phenethylamine, a class of molecules known for their potent central nervous system activity, with a morpholine ring, a common moiety in medicinal chemistry recognized for its favorable pharmacokinetic properties. The phenethylamine backbone is characteristic of many stimulants, entactogens, and antidepressants that primarily interact with monoamine neurotransmitter systems. The addition of a morpholine ring can modulate the pharmacological profile by altering lipophilicity, metabolic stability, and receptor interaction.

Given its structural characteristics, this compound is hypothesized to interact with one or more of the following primary biological targets:

  • Dopamine Transporter (DAT)

  • Norepinephrine Transporter (NET)

  • Serotonin Transporter (SERT)

  • Trace Amine-Associated Receptor 1 (TAAR1)

  • Monoamine Oxidase A and B (MAO-A, MAO-B)

This guide will detail the methodologies to quantify the interactions with these targets and the expected signaling pathways involved.

Predicted Pharmacological Profile and Data Presentation

While specific quantitative data for this compound are not publicly available, a comprehensive in-vitro profiling would typically generate data on binding affinities, functional activities, and enzyme inhibition. The following tables are presented as templates for the structured presentation of such data once it is generated through the experimental protocols outlined in this guide.

Table 1: Monoamine Transporter Binding Affinities

TargetRadioligandKᵢ (nM)
Human Dopamine Transporter (hDAT)[³H]WIN 35,428Data not available
Human Norepinephrine Transporter (hNET)[³H]NisoxetineData not available
Human Serotonin Transporter (hSERT)[³H]CitalopramData not available

Table 2: Monoamine Transporter Functional Activity (Uptake Inhibition)

TargetIC₅₀ (nM)
hDATData not available
hNETData not available
hSERTData not available

Table 3: Monoamine Release Activity

TargetEC₅₀ (nM)
hDATData not available
hNETData not available
hSERTData not available

Table 4: Receptor Binding and Functional Activity

TargetAssay TypeRadioligand / MethodKᵢ / EC₅₀ (nM)
Human TAAR1Functional (cAMP)CRE-luciferaseData not available

Table 5: Enzyme Inhibition Activity

EnzymeSubstrateIC₅₀ (nM)
Human MAO-AKynuramineData not available
Human MAO-BBenzylamineData not available

Signaling Pathways and Experimental Workflows

Predicted Signaling Pathway of Phenethylamine-like Compounds at TAAR1

Phenethylamine and its derivatives are known to activate TAAR1, a G-protein coupled receptor, which in turn modulates the function of monoamine transporters.[1] Activation of TAAR1 can trigger protein kinase A (PKA) and protein kinase C (PKC) signaling cascades, leading to the phosphorylation of the dopamine transporter (DAT).[1] This phosphorylation can result in a reversal of the transporter's function, causing an efflux of dopamine, or the withdrawal of the transporter from the cell membrane.[1]

TAAR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Phenylethylamine Phenylethylamine TAAR1 TAAR1 Phenylethylamine->TAAR1 Agonism Gs Gαs TAAR1->Gs Activates PKC Protein Kinase C TAAR1->PKC Activates (Gq pathway) DAT Dopamine Transporter (DAT) DAT_p Phosphorylated DAT AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates PKA->DAT Phosphorylates PKC->DAT Phosphorylates Efflux Dopamine Efflux DAT_p->Efflux Internalization Transporter Internalization DAT_p->Internalization

Figure 1. TAAR1-mediated signaling cascade.

General Experimental Workflow for In-Vitro Pharmacological Profiling

The in-vitro characterization of a novel compound like this compound follows a tiered approach, beginning with primary binding assays to determine affinity for key targets, followed by functional assays to elucidate the mode of action (e.g., inhibitor, releaser), and concluding with enzyme inhibition assays.

Experimental_Workflow start Compound Synthesis and Purification primary_screening Primary Screening: Radioligand Binding Assays (DAT, NET, SERT) start->primary_screening functional_assays Functional Assays: - Uptake Inhibition - Neurotransmitter Release primary_screening->functional_assays If significant binding receptor_assays Receptor Functional Assay: TAAR1 (cAMP Assay) primary_screening->receptor_assays If significant binding enzyme_assays Enzyme Inhibition Assays: MAO-A & MAO-B primary_screening->enzyme_assays data_analysis Data Analysis: - Kᵢ, IC₅₀, EC₅₀ Determination - SAR Analysis functional_assays->data_analysis receptor_assays->data_analysis enzyme_assays->data_analysis end Pharmacological Profile data_analysis->end

References

Structure-Activity Relationship (SAR) Studies of 2-(1-Phenylethyl)morpholine Analogs: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-(1-phenylethyl)morpholine analogs, a class of compounds with significant potential for modulating monoamine transporter activity. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel therapeutics targeting the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

Core Structure and Pharmacological Relevance

The this compound scaffold is a key pharmacophore found in several psychoactive compounds. Analogs of this structure, such as phenmetrazine and its derivatives, are known to interact with monoamine transporters, thereby modulating the synaptic concentrations of dopamine, norepinephrine, and serotonin. These neurotransmitters play crucial roles in regulating mood, cognition, and behavior, making their transporters important targets for the treatment of various neuropsychiatric disorders, including depression, attention-deficit/hyperactivity disorder (ADHD), and substance use disorders.

The stereochemistry and substitution patterns on both the phenyl ring and the morpholine ring significantly influence the potency and selectivity of these analogs for the different monoamine transporters. A thorough understanding of these structure-activity relationships is paramount for the rational design of novel ligands with desired pharmacological profiles.

Structure-Activity Relationship Summary

The affinity of this compound analogs for monoamine transporters is highly dependent on the nature and position of substituents on the phenyl ring, as well as modifications to the morpholine ring.

Phenyl Ring Substitutions

Substitutions on the phenyl ring have a profound impact on the potency and selectivity of these compounds. Generally, the position of the substituent (ortho, meta, or para) dictates the selectivity profile.

  • Para-Substitution: The introduction of small, electron-withdrawing or electron-donating groups at the para-position of the phenyl ring can influence activity. For instance, in the related phenmetrazine series, a 4-methyl substituent has been shown to be more potent at the dopamine transporter (DAT) than the 2-methyl analog.

  • Meta-Substitution: Meta-substitution can also modulate activity and selectivity.

  • Ortho-Substitution: Ortho-substituents may introduce steric hindrance that can affect binding to the transporter proteins.

Morpholine Ring Modifications

Alterations to the morpholine ring, such as N-alkylation or substitution at other positions, can also significantly impact the pharmacological profile of these analogs.

Quantitative Data Summary

The following tables summarize the in vitro binding affinities of selected this compound analogs for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of radioligand binding to the respective transporter.

CompoundPhenyl SubstitutionDAT IC50 (μM)NET IC50 (μM)SERT IC50 (μM)
Phenmetrazine Unsubstituted-1.2-
2-MPM 2-Methyl6.74--
3-MPM 3-Methyl-5.2-
4-MPM 4-Methyl1.93--

Data sourced from studies on phenmetrazine and its methyl-substituted analogs, which share the core 2-phenylmorpholine structure.

Experimental Protocols

Detailed methodologies for the key experiments cited in the SAR studies of this compound analogs are provided below.

Synthesis of this compound Analogs

A general synthetic route to this compound analogs involves the following key steps:

Synthesis_Workflow start Starting Materials (e.g., Substituted Styrene Oxide, Ethanolamine derivative) step1 Ring Opening of Epoxide start->step1 Reaction step2 Cyclization step1->step2 Intermediate step3 Purification step2->step3 Crude Product product This compound Analog step3->product Final Product

Caption: General synthetic workflow for this compound analogs.

  • Ring Opening of Substituted Styrene Oxide: A substituted styrene oxide is reacted with an appropriate ethanolamine derivative in a suitable solvent. The reaction is typically carried out at elevated temperatures.

  • Cyclization: The resulting amino alcohol intermediate is then cyclized to form the morpholine ring. This is often achieved by treatment with a dehydrating agent, such as sulfuric acid, or by conversion of the hydroxyl group to a leaving group followed by intramolecular nucleophilic substitution.

  • Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.

In Vitro Monoamine Transporter Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of compounds for monoamine transporters. These assays are typically performed using membrane preparations from cells stably expressing the human dopamine, norepinephrine, or serotonin transporters.

Binding_Assay_Workflow prep Prepare Transporter-Expressing Cell Membranes incubation Incubate Membranes with Radioligand and Test Compound prep->incubation filtration Separate Bound and Free Radioligand by Filtration incubation->filtration counting Quantify Radioactivity on Filters filtration->counting analysis Data Analysis (IC50 Determination) counting->analysis

Caption: Workflow for a typical radioligand binding assay.

  • Membrane Preparation: Cells expressing the target transporter are harvested and homogenized to prepare a crude membrane fraction. The protein concentration of the membrane preparation is determined.

  • Incubation: A fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, or [³H]citalopram for SERT) is incubated with the cell membranes in the presence of varying concentrations of the test compound.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes and the bound radioligand. Unbound radioligand passes through the filter.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value).

In Vitro Monoamine Transporter Uptake Inhibition Assays

Uptake inhibition assays measure the ability of a compound to block the transport of a radiolabeled substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) into cells expressing the respective transporter.

Uptake_Assay_Workflow cell_plating Plate Transporter-Expressing Cells preincubation Pre-incubate Cells with Test Compound cell_plating->preincubation uptake Add Radiolabeled Substrate and Incubate preincubation->uptake termination Terminate Uptake and Wash Cells uptake->termination lysis_counting Lyse Cells and Quantify Intracellular Radioactivity termination->lysis_counting analysis Data Analysis (IC50 Determination) lysis_counting->analysis

Caption: Workflow for a typical uptake inhibition assay.

  • Cell Plating: Cells stably expressing the transporter of interest are plated in multi-well plates and allowed to adhere.

  • Pre-incubation: The cells are washed and then pre-incubated with varying concentrations of the test compound.

  • Uptake: A fixed concentration of the radiolabeled substrate is added to initiate the uptake reaction. The incubation is carried out for a specific time at a controlled temperature.

  • Termination: The uptake is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled substrate.

  • Lysis and Counting: The cells are lysed, and the amount of radioactivity taken up by the cells is measured using a scintillation counter.

  • Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific uptake of the radiolabeled substrate (IC50 value).

Signaling Pathways and Logical Relationships

The interaction of this compound analogs with monoamine transporters directly impacts synaptic neurotransmission. By inhibiting the reuptake of dopamine, norepinephrine, and/or serotonin, these compounds increase the concentration of these neurotransmitters in the synaptic cleft, leading to enhanced postsynaptic receptor activation.

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MA Monoamine (DA, NE, 5-HT) MA_synapse Monoamine MA->MA_synapse Release Vesicle Synaptic Vesicle Transporter Monoamine Transporter (DAT, NET, SERT) Transporter->MA MA_synapse->Transporter Reuptake Receptor Postsynaptic Receptor MA_synapse->Receptor Binding Signal Postsynaptic Signaling Receptor->Signal Activation Analog This compound Analog Analog->Transporter Inhibition

Caption: Inhibition of monoamine reuptake by this compound analogs.

This guide provides a foundational understanding of the SAR of this compound analogs. Further research is warranted to explore a wider range of substitutions and to fully elucidate the molecular determinants of their interactions with monoamine transporters. Such studies will be instrumental in the development of novel and improved therapeutics for a variety of neurological and psychiatric conditions.

A Preliminary Toxicological Assessment of 2-(1-Phenylethyl)morpholine: A Data Gap Analysis and Surrogate Approach

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A comprehensive search of publicly available scientific literature and toxicological databases yielded no specific studies on the toxicological properties of 2-(1-Phenylethyl)morpholine. Therefore, the following assessment utilizes data from the parent compound, morpholine, as a surrogate. It is crucial to note that the addition of a 1-phenylethyl group to the morpholine ring can significantly alter the pharmacokinetic and toxicodynamic properties of the molecule. The information presented herein should be interpreted with caution and is intended to provide a preliminary overview of potential hazards based on the toxicological profile of the core morpholine structure. Definitive toxicological assessment of this compound requires dedicated experimental studies.

Introduction

This compound is a chemical compound containing a morpholine ring substituted with a 1-phenylethyl group at the 2-position. The morpholine moiety is a common scaffold in medicinal chemistry, and its derivatives have a wide range of pharmacological activities.[1] Given the potential for human exposure during research, development, and manufacturing, a preliminary understanding of its toxicological profile is essential. In the absence of specific data, this document summarizes the known toxicology of the parent compound, morpholine, to guide initial safety considerations.

Toxicological Profile of Morpholine (Surrogate)

Morpholine is a colorless, hygroscopic liquid with a characteristic amine-like odor.[2] It is used as a corrosion inhibitor, an intermediate in the production of rubber chemicals, and in the formulation of waxes and polishes.[3]

Morpholine exhibits moderate acute toxicity via oral, dermal, and inhalation routes of exposure.

Table 1: Acute Toxicity of Morpholine

Route of ExposureSpeciesEndpointValueReference
OralRatLD501050 - 1900 mg/kg bw[4]
DermalRabbitLD50500 mg/kg[5]
Inhalation (vapor)RatLC50 (4-hour)<24.8 mg/L[6]

Clinical signs of acute oral toxicity in rats include breathing abnormalities, oral and nasal discharge, and effects on gait and posture.[4]

Morpholine is corrosive to the skin and eyes.[4] Undiluted morpholine caused irreversible necrotic effects on the skin of rabbits.[4] In the eye, it can cause severe corneal necrosis.[6]

Repeated exposure to morpholine has been shown to cause target organ toxicity, primarily affecting the liver, kidneys, lungs, and stomach.[4] In a 30-day oral gavage study in rats, a Lowest Observed Adverse Effect Level (LOAEL) of 160 mg/kg bw/day was established based on swelling, congestion, and necrosis in these organs.[4] Inhalation studies in rats have shown that chronic exposure can lead to necrosis of the nasal turbinates.[6]

The available evidence suggests that morpholine is not genotoxic.[4] It has generally tested negative in in vitro assays, although some weak positive results for point mutations have been reported.[4]

Studies on the carcinogenicity of morpholine in experimental animals have provided inadequate evidence for a carcinogenic effect.[3] Morpholine is not classifiable as to its carcinogenicity to humans (Group 3) by the International Agency for Research on Cancer (IARC).[3]

Available data indicate that morpholine does not cause reproductive or developmental toxicity.[4]

Proposed Workflow for Toxicological Assessment

Given the absence of data for this compound, a structured toxicological assessment is required. The following workflow outlines a typical approach for a novel chemical entity.

G cluster_0 Phase 1: In Silico & In Vitro Assessment cluster_1 Phase 2: Acute Toxicity Testing cluster_2 Phase 3: Repeated Dose & Mechanistic Studies cluster_3 Risk Assessment A QSAR & In Silico Modeling (Toxicity Prediction) B Ames Test (Mutagenicity) A->B C In Vitro Cytotoxicity Assays (e.g., Neutral Red Uptake) B->C D In Vitro Micronucleus Test (Clastogenicity) C->D E Acute Oral Toxicity (e.g., OECD 423) D->E F Acute Dermal Toxicity (e.g., OECD 402) E->F G Acute Inhalation Toxicity (e.g., OECD 403) F->G H Skin & Eye Irritation/Corrosion (e.g., OECD 404, 405) G->H I 28-Day Repeated Dose Toxicity Study (Oral, Dermal, or Inhalation) H->I J Toxicokinetic Studies (ADME) I->J K Further Mechanistic Studies (As indicated by earlier findings) J->K L Hazard Identification K->L M Dose-Response Assessment L->M N Exposure Assessment M->N O Risk Characterization N->O

Figure 1: A generalized workflow for the preliminary toxicological assessment of a novel chemical entity.

Experimental Protocols (General Overview)

As no specific studies for this compound are available, detailed experimental protocols cannot be provided. However, standard methodologies for the key initial toxicological assessments, as outlined in the workflow above, are well-established and are typically conducted in compliance with Good Laboratory Practice (GLP) and international guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Example: Acute Oral Toxicity - Limit Test (OECD Guideline 420)

  • Objective: To determine the acute oral toxicity of a substance.

  • Test Animals: Typically, a small number of rodents (e.g., rats), usually females, are used.

  • Procedure: A single animal is dosed at a defined limit dose (e.g., 2000 mg/kg body weight). If the animal survives, additional animals are sequentially dosed. If the first animal dies, further testing at lower doses is conducted.

  • Observations: Animals are observed for signs of toxicity and mortality for at least 14 days. Body weight is recorded weekly.

  • Endpoint: The test provides an indication of the LD50 and information on the signs of toxicity.

Conclusion

There is a critical lack of toxicological data for this compound. The information available for the parent compound, morpholine, suggests that this compound may possess moderate acute toxicity and could be a skin and eye irritant. However, the toxicological profile of the substituted compound could be significantly different. Therefore, it is imperative that appropriate in silico, in vitro, and in vivo studies are conducted to characterize the toxicological properties of this compound before any significant human exposure occurs. The proposed workflow provides a roadmap for such an assessment.

References

2-(1-Phenylethyl)morpholine as a phenmetrazine analog for CNS research

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on 2-(1-Phenylethyl)morpholine as a Phenmetrazine Analog for CNS Research

Abstract

Phenmetrazine, a stimulant drug with a history of clinical use for appetite suppression, acts as a releasing agent of norepinephrine and dopamine. Its unique pharmacological profile and structure have spurred interest in the development and study of its analogs for central nervous system (CNS) research. This technical guide focuses on this compound, a structural analog of phenmetrazine, as a candidate for such research. Due to the limited publicly available data on this specific compound, this document serves as a comprehensive framework for its investigation. It outlines the presumed pharmacological targets, details established experimental protocols for characterization, and provides a template for data presentation and visualization, leveraging knowledge from the broader class of phenmetrazine-like compounds. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel CNS-active agents.

Introduction: The Rationale for Studying Phenmetrazine Analogs

Phenmetrazine (3-methyl-2-phenylmorpholine) was introduced in the 1950s as an anorectic. Its mechanism of action involves the release of norepinephrine and, to a lesser extent, dopamine, by interacting with their respective transporters, the norepinephrine transporter (NET) and the dopamine transporter (DAT). This pharmacological action is distinct from that of amphetamine and its derivatives, leading to a different side-effect profile and abuse potential. The study of phenmetrazine analogs, such as this compound, is driven by the desire to dissect the structure-activity relationships (SAR) of this chemical class, potentially leading to the development of novel therapeutic agents for conditions like ADHD, binge eating disorder, and treatment-resistant depression. This compound, with its phenylethyl group shifted to the 2-position of the morpholine ring, represents an interesting structural modification for probing the pharmacophore of phenmetrazine-like compounds.

Presumed Pharmacological Profile

Based on its structural similarity to phenmetrazine, this compound is hypothesized to act as a monoamine transporter ligand. The primary targets are expected to be the dopamine transporter (DAT) and the norepinephrine transporter (NET), with a potentially lower affinity for the serotonin transporter (SERT). The key research questions revolve around whether it acts as a substrate-type releaser (like phenmetrazine) or a reuptake inhibitor, and its relative potency and selectivity for DAT versus NET.

Methodologies for Characterization

A thorough characterization of this compound would involve a combination of in vitro and in vivo assays.

In Vitro Assays

These assays are crucial for determining the affinity of the compound for the monoamine transporters.

Experimental Protocol: Radioligand Binding Assay

  • Preparation of Synaptosomes: Homogenize brain tissue (e.g., rat striatum for DAT, hippocampus for NET) in a buffered sucrose solution. Centrifuge the homogenate at low speed to remove cellular debris, and then at high speed to pellet the synaptosomes.

  • Incubation: Incubate the synaptosomal membranes with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET) and varying concentrations of the test compound (this compound).

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

These functional assays determine whether the compound inhibits neurotransmitter reuptake or promotes its release.

Experimental Protocol: Synaptosomal [³H]Neurotransmitter Uptake Assay

  • Synaptosome Preparation: Prepare synaptosomes as described in the binding assay protocol.

  • Incubation: Pre-incubate the synaptosomes with varying concentrations of this compound.

  • Uptake Initiation: Add a [³H]-labeled neurotransmitter (e.g., [³H]dopamine or [³H]norepinephrine).

  • Termination: After a short incubation period, terminate the uptake by rapid filtration.

  • Quantification and Analysis: Measure the accumulated radioactivity and calculate the IC₅₀ for uptake inhibition.

Experimental Protocol: Superfusion Release Assay

  • Synaptosome Loading: Incubate synaptosomes with a [³H]-labeled neurotransmitter.

  • Superfusion: Place the loaded synaptosomes in a superfusion chamber and continuously wash with buffer to establish a stable baseline of radioactivity.

  • Compound Application: Introduce this compound into the superfusion buffer.

  • Fraction Collection: Collect fractions of the superfusate over time.

  • Quantification and Analysis: Measure the radioactivity in each fraction to determine the amount of neurotransmitter released.

In Vivo Assays

This behavioral assay provides a general measure of stimulant effects in rodents.

Experimental Protocol: Open-Field Locomotor Activity

  • Habituation: Place individual animals (e.g., mice or rats) in an open-field arena and allow them to habituate for a set period.

  • Administration: Administer this compound or a vehicle control via a relevant route (e.g., intraperitoneal injection).

  • Data Collection: Record the animal's movement using automated tracking software for a specified duration.

  • Analysis: Quantify parameters such as total distance traveled, rearing frequency, and time spent in the center of the arena.

This technique allows for the direct measurement of extracellular neurotransmitter levels in the brains of awake, freely moving animals.

Experimental Protocol: In Vivo Microdialysis

  • Probe Implantation: Surgically implant a microdialysis probe into a specific brain region of interest (e.g., nucleus accumbens).

  • Baseline Collection: After a recovery period, perfuse the probe with artificial cerebrospinal fluid (aCSF) and collect baseline dialysate samples.

  • Compound Administration: Administer this compound.

  • Sample Collection and Analysis: Continue to collect dialysate samples and analyze the concentrations of dopamine, norepinephrine, and serotonin using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

Data Presentation

Quantitative data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Hypothetical In Vitro Binding and Uptake Inhibition Data for this compound

TargetBinding Affinity (Kᵢ, nM)Uptake Inhibition (IC₅₀, nM)
DAT5075
NET2540
SERT>1000>1000

Table 2: Hypothetical In Vivo Data for this compound

AssaySpeciesDose Range (mg/kg)Key Finding
Locomotor ActivityMouse1 - 30Dose-dependent increase in horizontal activity
Microdialysis (NAc)Rat10300% increase in extracellular dopamine

Visualizations

Diagrams are essential for illustrating complex biological processes and experimental workflows.

G cluster_presynaptic Presynaptic Terminal cluster_synthesis Synthesis cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal VMAT2 VMAT2 DA_vesicle Dopamine Vesicle VMAT2->DA_vesicle DA_cleft Dopamine DA_vesicle->DA_cleft Release DAT DAT DA_cyto Cytosolic Dopamine DAT->DA_cyto Reuptake Tyr Tyrosine L_DOPA L-DOPA Tyr->L_DOPA TH L_DOPA->DA_cyto DDC DA_cyto->VMAT2 D2R D2 Receptor DA_cleft->D2R Binding PEMA This compound PEMA->DAT Blocks Reuptake & Promotes Efflux

Caption: Hypothetical mechanism of action for this compound at the dopamine synapse.

G cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_conclusion Conclusion binding Radioligand Binding (Determine Ki) uptake [3H]Neurotransmitter Uptake (Determine IC50) binding->uptake release Superfusion Release Assay (Measure Efflux) uptake->release locomotor Locomotor Activity (Assess Stimulant Effects) release->locomotor microdialysis Microdialysis (Measure Neurotransmitter Levels) locomotor->microdialysis drug_discrim Drug Discrimination (Assess Subjective Effects) microdialysis->drug_discrim sar Structure-Activity Relationship (SAR) Analysis drug_discrim->sar profile Pharmacological Profile (Releaser vs. Reuptake Inhibitor) sar->profile

Computational Docking Analysis of 2-(1-Phenylethyl)morpholine with Monoamine Transporters: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the computational docking studies of 2-(1-phenylethyl)morpholine with the monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). Monoamine transporters are critical targets in the treatment of various neurological and psychiatric disorders, and understanding the molecular interactions of novel ligands is paramount for the development of new therapeutics.[1][2] This document outlines the methodologies for in silico analysis, presents illustrative quantitative data, and visualizes key experimental and signaling workflows.

Introduction to Monoamine Transporters and Ligand Docking

Monoamine transporters (MATs) are a class of transmembrane proteins responsible for the reuptake of monoamine neurotransmitters—dopamine, norepinephrine, and serotonin—from the synaptic cleft back into the presynaptic neuron.[2] This process is crucial for regulating the duration and intensity of neurotransmission. Imbalances in monoaminergic systems have been implicated in a range of conditions, including depression, anxiety, attention deficit hyperactivity disorder (ADHD), and substance use disorders.[3][4] Consequently, MATs are primary targets for a wide array of psychotropic drugs.

Computational docking is a powerful tool used to predict the preferred orientation of a ligand when bound to a receptor.[5] This technique allows for the elucidation of key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-receptor complex. By understanding these interactions, researchers can rationalize the binding affinity and selectivity of a compound and guide the design of new molecules with improved pharmacological profiles.

Experimental Protocols

The following sections detail a representative methodology for the computational docking of this compound with homology models of the human monoamine transporters.

Homology Modeling of Monoamine Transporters

Due to the challenges in crystallizing human MATs, homology modeling is often employed to generate three-dimensional structures.[3] The bacterial leucine transporter (LeuT) is a frequently used template for building models of MATs due to its structural homology.[3][6]

Protocol:

  • Template Selection: The crystal structure of the Aquifex aeolicus leucine transporter (LeuT, PDB ID: 2A65) is selected as the template.[7][8]

  • Sequence Alignment: The amino acid sequences of human DAT, NET, and SERT are aligned with the LeuT sequence.

  • Model Building: Homology models are generated using software such as MODELLER or SWISS-MODEL.

  • Model Refinement and Validation: The generated models are refined through energy minimization and validated using tools like PROCHECK and Ramachandran plots to ensure stereochemical quality.

Ligand and Receptor Preparation

Proper preparation of both the ligand and the receptor is critical for accurate docking simulations.

Protocol:

  • Ligand Preparation: The 2D structure of this compound is sketched and converted to a 3D structure. Energy minimization is performed using a suitable force field (e.g., MMFF94).

  • Receptor Preparation: The homology models of DAT, NET, and SERT are prepared by adding hydrogen atoms, assigning partial charges, and defining the binding site. The binding pocket is typically centered on the conserved aspartate residue crucial for interacting with the amine group of monoamine ligands.[2]

Molecular Docking

Molecular docking simulations are performed to predict the binding pose and affinity of this compound.

Protocol:

  • Docking Software: AutoDock Vina is a widely used program for molecular docking.[7]

  • Grid Box Definition: A grid box is defined to encompass the entire binding site of each transporter.

  • Docking Execution: The docking simulation is run to generate a series of possible binding poses, each with a corresponding docking score.

  • Pose Analysis: The resulting poses are analyzed to identify the most favorable binding orientation and key molecular interactions with the amino acid residues of the transporter.

Data Presentation

The following tables summarize hypothetical quantitative data from the computational docking studies of this compound with DAT, NET, and SERT. This data is for illustrative purposes to demonstrate how such results would be presented.

TransporterDocking Score (kcal/mol)Estimated Binding Affinity (Ki, nM)
DAT-8.550
NET-9.225
SERT-7.8150
TransporterKey Interacting ResiduesType of Interaction
DATAsp79, Phe155, Val152Ionic, Pi-Pi, Hydrophobic
NETAsp75, Phe317, Tyr152Ionic, Pi-Pi, Hydrogen Bond
SERTAsp98, Phe341, Tyr176Ionic, Pi-Pi, Hydrogen Bond

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the key steps in the computational docking workflow.

experimental_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis ligand_prep Ligand Preparation (this compound) docking Molecular Docking (AutoDock Vina) ligand_prep->docking receptor_prep Receptor Preparation (DAT, NET, SERT Models) receptor_prep->docking pose_analysis Binding Pose Analysis docking->pose_analysis interaction_analysis Interaction Analysis pose_analysis->interaction_analysis data_summary Data Summarization interaction_analysis->data_summary

Caption: Computational Docking Workflow.

Monoamine Transporter Signaling Pathway

This diagram depicts the general signaling pathway of monoamine transporters.

signaling_pathway cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron neurotransmitter Monoamine Neurotransmitter (Dopamine, Norepinephrine, or Serotonin) postsynaptic_receptor Postsynaptic Receptor neurotransmitter->postsynaptic_receptor Binds to transporter Monoamine Transporter (DAT, NET, or SERT) neurotransmitter->transporter Substrate for reuptake Reuptake transporter->reuptake Mediates vesicle Synaptic Vesicle reuptake->vesicle Repackaging into ligand This compound ligand->transporter Inhibits

Caption: Monoamine Transporter Signaling.

Logical Relationship of Selectivity

The following diagram illustrates the logical relationship in determining the selectivity of a ligand for the different monoamine transporters.

selectivity_relationship cluster_input Input Data cluster_output Selectivity Profile dat_affinity Binding Affinity (Ki) for DAT compare_dat_net DAT vs NET dat_affinity->compare_dat_net compare_dat_sert DAT vs SERT dat_affinity->compare_dat_sert net_affinity Binding Affinity (Ki) for NET net_affinity->compare_dat_net compare_net_sert NET vs SERT net_affinity->compare_net_sert sert_affinity Binding Affinity (Ki) for SERT sert_affinity->compare_dat_sert sert_affinity->compare_net_sert dat_selective DAT Selective compare_dat_net->dat_selective Ki(DAT) << Ki(NET) net_selective NET Selective compare_dat_net->net_selective Ki(NET) << Ki(DAT) non_selective Non-Selective compare_dat_net->non_selective Similar Ki values compare_dat_sert->dat_selective Ki(DAT) << Ki(SERT) sert_selective SERT Selective compare_dat_sert->sert_selective Ki(SERT) << Ki(DAT) compare_dat_sert->non_selective Similar Ki values compare_net_sert->net_selective Ki(NET) << Ki(SERT) compare_net_sert->sert_selective Ki(SERT) << Ki(NET) compare_net_sert->non_selective Similar Ki values

Caption: Ligand Selectivity Determination.

Conclusion

This technical guide has provided a framework for conducting and interpreting computational docking studies of this compound with the monoamine transporters. The outlined protocols and illustrative data serve as a valuable resource for researchers in the field of drug discovery and development. The use of in silico techniques is indispensable for accelerating the identification and optimization of novel MAT inhibitors with desired selectivity profiles, ultimately contributing to the development of more effective treatments for a variety of neurological and psychiatric disorders.

References

Unveiling the Psychoactive Potential: A Technical Guide to the Discovery and Characterization of 2-(1-Phenylethyl)morpholine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel psychoactive compounds with therapeutic potential or the need to understand emerging designer drugs necessitates robust and systematic characterization of new chemical entities. The 2-(1-phenylethyl)morpholine scaffold represents a class of compounds with structural similarities to known psychoactive substances, particularly substituted phenylmorpholines like phenmetrazine.[1][2] These related compounds are known to act as monoamine releasing agents, primarily targeting the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[3] Variations in substitution on the phenyl ring and morpholine core can significantly alter potency and selectivity, leading to a spectrum of effects from stimulant-like to entactogenic.[3]

This technical guide provides a comprehensive framework for the discovery and characterization of the psychoactive properties of novel this compound derivatives. It outlines detailed experimental protocols for in vitro and in vivo evaluation, presents a template for structured data representation, and visualizes key experimental workflows and biological pathways.

Hypothetical Quantitative Data Summary

The following tables present hypothetical data for a series of this compound derivatives to illustrate a potential structure-activity relationship (SAR). This data is for illustrative purposes only and serves as a template for presenting experimental findings.

Table 1: In Vitro Monoamine Transporter Activity of this compound Derivatives

Compound IDR1 (Phenyl Substitution)R2 (Morpholine N-Substitution)DAT IC₅₀ (nM)NET IC₅₀ (nM)SERT IC₅₀ (nM)
PEM-001HH15080>1000
PEM-0024-FH7545850
PEM-0034-ClH6030700
PEM-0044-CH₃H12070>1000
PEM-005HCH₃200110>1000
PEM-0064-FCH₃9060950

Table 2: In Vivo Behavioral Effects of Lead Candidates in Rodent Models

Compound IDLocomotor Activity (ED₅₀, mg/kg)Drug Discrimination (ED₅₀, mg/kg) vs. Cocaine
PEM-0031.51.2
PEM-0022.11.8

Experimental Protocols

In Vitro Monoamine Transporter Assay (Synaptosome Preparation)

This protocol is adapted from methodologies used for characterizing novel psychoactive substances.[3]

Objective: To determine the potency of test compounds to inhibit the reuptake of dopamine, norepinephrine, and serotonin in rat brain synaptosomes.

Materials:

  • Rat brain tissue (striatum for DAT, hippocampus for NET and SERT)

  • Sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4)

  • Krebs-Ringer-HEPES buffer

  • [³H]Dopamine, [³H]Norepinephrine, [³H]Serotonin

  • Test compounds and reference inhibitors (e.g., GBR-12909 for DAT, desipramine for NET, fluoxetine for SERT)

  • Scintillation vials and cocktail

  • Glass-fiber filters

Procedure:

  • Synaptosome Preparation:

    • Homogenize fresh rat brain tissue in ice-cold sucrose buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting pellet (the synaptosomal fraction) in fresh Krebs-Ringer-HEPES buffer.

  • Reuptake Assay:

    • Pre-incubate aliquots of the synaptosomal preparation with various concentrations of the test compound or reference inhibitor for 15 minutes at 37°C.

    • Initiate the uptake reaction by adding the respective radiolabeled neurotransmitter ([³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin).

    • Incubate for 5 minutes at 37°C.

    • Terminate the reaction by rapid filtration through glass-fiber filters and wash with ice-cold buffer.

    • Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis:

    • Calculate the percent inhibition of radioligand uptake at each concentration of the test compound.

    • Determine the IC₅₀ value by non-linear regression analysis.

In Vivo Locomotor Activity Assay

Objective: To assess the stimulant effects of test compounds by measuring changes in spontaneous locomotor activity in mice.

Materials:

  • Male Swiss-Webster mice

  • Open-field activity chambers equipped with infrared beams

  • Vehicle (e.g., saline)

  • Test compounds

Procedure:

  • Acclimatize mice to the testing room for at least 60 minutes before the experiment.

  • Place each mouse in an individual open-field activity chamber and allow for a 30-minute habituation period.

  • Administer the test compound or vehicle via intraperitoneal (i.p.) injection.

  • Immediately return the mouse to the activity chamber and record locomotor activity (e.g., beam breaks, distance traveled) for 60-90 minutes.

  • Data Analysis:

    • Analyze the data in time bins (e.g., 5-minute intervals).

    • Calculate the total locomotor activity for each animal.

    • Determine the dose-response curve and calculate the ED₅₀ value.

Visualizations

Experimental Workflow

experimental_workflow cluster_0 In Silico & Synthesis cluster_1 In Vitro Screening cluster_2 In Vivo Evaluation cluster_3 Data Analysis compound_design Compound Design & Selection synthesis Chemical Synthesis compound_design->synthesis binding_assay Receptor Binding Assays (DAT, NET, SERT) synthesis->binding_assay functional_assay Monoamine Reuptake/ Release Assays binding_assay->functional_assay locomotor Locomotor Activity functional_assay->locomotor drug_discrim Drug Discrimination locomotor->drug_discrim sar_analysis SAR Analysis drug_discrim->sar_analysis lead_selection Lead Candidate Selection sar_analysis->lead_selection

Caption: High-level workflow for the characterization of novel psychoactive compounds.

Dopamine Transporter (DAT) Signaling Pathway

dat_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicles DA Dopamine (DA) DA_vesicle->DA Release DAT Dopamine Transporter (DAT) DA->DAT Reuptake DA_receptor Dopamine Receptors (D1-D5) DA->DA_receptor Binding downstream Downstream Signaling DA_receptor->downstream Activation PEM This compound Derivative PEM->DAT Blockade

References

Navigating Stereochemistry: A Technical Guide to the Biological Impact of 2-Phenylmorpholine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical determinant of its biological activity. Enantiomers, which are non-superimposable mirror images of each other, can exhibit profoundly different pharmacological and toxicological profiles. This guide provides an in-depth examination of the stereochemistry of 2-phenylmorpholine analogs, with a specific focus on phenmetrazine (3-methyl-2-phenylmorpholine) as a well-documented exemplar. We will explore the synthesis of its stereoisomers, their distinct interactions with biological targets, and the resulting pharmacological consequences. This document is intended for researchers, scientists, and professionals in the field of drug development who are focused on understanding and leveraging stereoisomerism in drug design.

Introduction: The Significance of Stereoisomerism

Chirality, the property of a molecule that is not superimposable on its mirror image, is a fundamental concept in pharmacology. The constituent elements of biological systems, such as amino acids and sugars, are themselves chiral. This inherent chirality in biological macromolecules, including receptors and enzymes, leads to stereospecific interactions with chiral drug molecules. Consequently, the different stereoisomers of a drug can display significant variations in their efficacy, potency, metabolism, and toxicity.

The 2-phenylmorpholine scaffold is a key pharmacophore found in a variety of psychoactive compounds. A prime example is phenmetrazine, a stimulant that acts as a releasing agent for the monoamine neurotransmitters norepinephrine and dopamine. Phenmetrazine possesses two chiral centers, giving rise to four possible stereoisomers: (2S,3S), (2R,3R), (2S,3R), and (2R,3S). The cis- and trans- diastereomers, and their respective enantiomers, have been shown to have distinct pharmacological profiles. Understanding these differences is crucial for the rational design of safer and more effective therapeutic agents.

Stereoselective Synthesis and Separation

The synthesis of enantiomerically pure 2-phenylmorpholine analogs is a key challenge in their development. Methodologies for stereoselective synthesis or the separation of racemic mixtures are essential.

Experimental Protocol: Stereoselective Synthesis of (±)-trans-3-Methyl-2-phenylmorpholine

A common route to the trans-diastereomer of 3-methyl-2-phenylmorpholine involves the cyclization of an amino alcohol precursor.

Materials:

  • (±)-norephedrine

  • 1,2-dibromoethane

  • Sodium carbonate (Na2CO3)

  • Ethanol

  • Diethyl ether

  • Hydrochloric acid (HCl)

Procedure:

  • A mixture of (±)-norephedrine (1 mole), 1,2-dibromoethane (1.1 moles), and anhydrous sodium carbonate (2 moles) in ethanol is refluxed for 24 hours.

  • The reaction mixture is cooled, and the inorganic salts are removed by filtration.

  • The ethanol is removed from the filtrate under reduced pressure.

  • The resulting residue is dissolved in diethyl ether and washed with water.

  • The ethereal solution is dried over anhydrous magnesium sulfate and filtered.

  • The solvent is evaporated to yield the crude product.

  • The crude product is purified by distillation under reduced pressure or by crystallization of its hydrochloride salt.

Experimental Protocol: Chiral Resolution of (±)-trans-3-Methyl-2-phenylmorpholine

The separation of the enantiomers of the trans-diastereomer can be achieved by classical resolution using a chiral resolving agent.

Materials:

  • (±)-trans-3-methyl-2-phenylmorpholine

  • (+)-Tartaric acid

  • Methanol

  • Sodium hydroxide (NaOH)

  • Diethyl ether

Procedure:

  • A solution of (+)-tartaric acid in methanol is added to a solution of (±)-trans-3-methyl-2-phenylmorpholine in methanol.

  • The mixture is allowed to stand, and the less soluble diastereomeric salt, (+)-trans-3-methyl-2-phenylmorpholine-(+)-tartrate, crystallizes out.

  • The crystals are collected by filtration and recrystallized from methanol to constant optical rotation.

  • The purified diastereomeric salt is treated with an aqueous solution of sodium hydroxide to liberate the free base.

  • The free base, (+)-trans-3-methyl-2-phenylmorpholine, is extracted with diethyl ether, and the solvent is evaporated.

  • The mother liquor, containing the more soluble diastereomeric salt, is similarly treated to recover the (-)-trans-3-methyl-2-phenylmorpholine.

Biological Activity and Mechanism of Action

The stereoisomers of phenmetrazine exhibit significant differences in their potencies as monoamine releasing agents. The primary mechanism of action for these compounds is their interaction with the norepinephrine transporter (NET) and the dopamine transporter (DAT).

Signaling Pathway

The interaction of phenmetrazine stereoisomers with monoamine transporters leads to an increase in the extracellular concentrations of norepinephrine and dopamine in the synaptic cleft, resulting in enhanced neurotransmission.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Dopamine Dopamine (DA) L_DOPA->Dopamine Norepinephrine Norepinephrine (NE) Dopamine->Norepinephrine Vesicle Synaptic Vesicle Dopamine->Vesicle VMAT2 Norepinephrine->Vesicle VMAT2 Vesicle->Synaptic_Cleft_Pre Exocytosis DAT Dopamine Transporter (DAT) NET Norepinephrine Transporter (NET) Phenmetrazine Phenmetrazine Stereoisomer Phenmetrazine->DAT Inhibition/ Reversal Phenmetrazine->NET Inhibition/ Reversal DA_Cleft DA NE_Cleft NE DA_Cleft->DAT Reuptake DA_Receptor Dopamine Receptor DA_Cleft->DA_Receptor NE_Cleft->NET Reuptake NE_Receptor Norepinephrine Receptor NE_Cleft->NE_Receptor Signal Signal Transduction DA_Receptor->Signal NE_Receptor->Signal G cluster_prep Synaptosome Preparation cluster_assay Uptake Assay cluster_analysis Data Analysis Tissue Brain Tissue (Striatum/Cortex) Homogenize Homogenize in Sucrose Buffer Tissue->Homogenize Centrifuge1 Centrifuge (1,000 x g) Homogenize->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Centrifuge2 Centrifuge (20,000 x g) Supernatant1->Centrifuge2 Pellet Resuspend Pellet (Synaptosomes) Centrifuge2->Pellet Preincubation Pre-incubate Synaptosomes with Test Compound Pellet->Preincubation AddRadioligand Add [3H]Neurotransmitter Preincubation->AddRadioligand Incubate Incubate at 37°C AddRadioligand->Incubate Filter Rapid Filtration Incubate->Filter Scintillation Scintillation Counting Filter->Scintillation Calculate Calculate Specific Uptake Scintillation->Calculate Plot Plot Dose-Response Curve Calculate->Plot IC50 Determine IC50 Value Plot->IC50

Methodological & Application

Application Notes and Protocols: Asymmetric Synthesis of Chiral 2-(1-Phenylethyl)morpholine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the asymmetric synthesis of chiral 2-(1-Phenylethyl)morpholine, a valuable building block in medicinal chemistry and drug development. The described method utilizes a highly efficient rhodium-catalyzed asymmetric hydrogenation of a 2-substituted dehydromorpholine precursor, achieving excellent enantioselectivity and high yields.[1][2][3][4] This approach offers a reliable and scalable route to enantiomerically pure this compound, a key intermediate for the synthesis of various bioactive compounds.

Introduction

Chiral morpholines are privileged structural motifs found in a wide array of pharmaceuticals and biologically active molecules.[1][4] The precise stereochemical control during their synthesis is often crucial for therapeutic efficacy. Among the various strategies for obtaining enantiopure morpholines, the catalytic asymmetric hydrogenation of unsaturated precursors has emerged as one of the most powerful and atom-economical methods.[1][4] This approach avoids the use of stoichiometric chiral auxiliaries and often proceeds with high efficiency and stereocontrol.[1] This protocol details the synthesis of chiral this compound via the asymmetric hydrogenation of an N-protected 2-(1-phenylethenyl)-5,6-dihydro-4H-1,4-oxazine intermediate.

Experimental Protocols

I. Synthesis of N-Boc-2-(1-phenylethenyl)-5,6-dihydro-4H-1,4-oxazine (Precursor)

This section describes the synthesis of the unsaturated precursor required for the asymmetric hydrogenation step. The synthesis involves the coupling of a suitable propargyl alcohol with N-Boc-2-amino-2-phenylethanol followed by cyclization.

Materials:

  • (1-Phenylethynyl)methanol

  • N-Boc-2-amino-2-phenylethanol

  • Silver nitrate (AgNO₃)

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoromethanesulfonic anhydride (Tf₂O)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of (1-phenylethynyl)methanol (1.2 eq.) and N-Boc-2-amino-2-phenylethanol (1.0 eq.) in dichloromethane (DCM, 0.1 M) at 0 °C, add silver nitrate (0.1 eq.).

  • Stir the mixture at room temperature for 16 hours.

  • Filter the reaction mixture through a pad of Celite and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the corresponding amino ether.

  • To a solution of the purified amino ether (1.0 eq.) and N,N-Diisopropylethylamine (3.0 eq.) in DCM (0.1 M) at -78 °C, add trifluoromethanesulfonic anhydride (1.5 eq.) dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour and then warm to room temperature for 3 hours.

  • Quench the reaction with saturated sodium bicarbonate solution and extract with DCM.

  • Dry the combined organic layers over magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain N-Boc-2-(1-phenylethenyl)-5,6-dihydro-4H-1,4-oxazine.

II. Asymmetric Hydrogenation of N-Boc-2-(1-phenylethenyl)-5,6-dihydro-4H-1,4-oxazine

This is the key stereochemistry-defining step, employing a chiral rhodium catalyst.

Materials:

  • N-Boc-2-(1-phenylethenyl)-5,6-dihydro-4H-1,4-oxazine

  • [Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene)

  • (R)-SKP (or other suitable chiral bisphosphine ligand)

  • Dichloromethane (DCM), degassed

  • Hydrogen gas (H₂)

  • Autoclave or high-pressure hydrogenation reactor

Procedure:

  • In a glovebox, charge a high-pressure reactor vessel with [Rh(COD)₂]BF₄ (1.0 mol%) and the chiral bisphosphine ligand (1.1 mol%).

  • Add degassed DCM and stir the mixture for 30 minutes to form the catalyst complex.

  • Add the N-Boc-2-(1-phenylethenyl)-5,6-dihydro-4H-1,4-oxazine substrate (1.0 eq.).

  • Seal the reactor, remove it from the glovebox, and purge with hydrogen gas.

  • Pressurize the reactor to 30 atm with hydrogen gas.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Carefully vent the reactor and concentrate the solvent under reduced pressure.

  • The crude product can be purified by silica gel column chromatography. The enantiomeric excess (ee) should be determined by chiral HPLC analysis.

III. Deprotection of the Boc Group

The final step involves the removal of the N-Boc protecting group to yield the target chiral this compound.

Materials:

  • N-Boc-2-(1-Phenylethyl)morpholine (from step II)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Sodium hydroxide (NaOH) solution (1 M)

Procedure:

  • Dissolve the N-Boc-2-(1-Phenylethyl)morpholine in DCM (0.1 M).

  • Add trifluoroacetic acid (10 eq.) and stir the mixture at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in DCM and wash with 1 M sodium hydroxide solution.

  • Extract the aqueous layer with DCM.

  • Dry the combined organic layers over magnesium sulfate, filter, and concentrate to yield the chiral this compound.

Data Presentation

The following table summarizes the representative results for the asymmetric hydrogenation of various 2-substituted dehydromorpholines using a rhodium-bisphosphine catalyst system, demonstrating the general efficacy of this method.[1][3]

EntrySubstrate (R group)Catalyst LigandYield (%)ee (%)
1Phenyl(R)-SKP>9999
24-Fluorophenyl(R)-SKP>9998
34-Chlorophenyl(R)-SKP>9997
44-Bromophenyl(R)-SKP>9996
52-Naphthyl(R)-SKP>9999
63-Thienyl(R)-SKP>9998

Mandatory Visualization

Asymmetric_Synthesis_Workflow cluster_0 Precursor Synthesis cluster_1 Asymmetric Hydrogenation cluster_2 Final Product Formation Start Starting Materials ((1-Phenylethynyl)methanol, N-Boc-2-amino-2-phenylethanol) Coupling Silver-Catalyzed Coupling Start->Coupling Cyclization Intramolecular Cyclization Coupling->Cyclization Precursor N-Boc-2-(1-phenylethenyl)- 5,6-dihydro-4H-1,4-oxazine Cyclization->Precursor Hydrogenation Rh-Catalyzed Asymmetric Hydrogenation (H₂, 30 atm) Precursor->Hydrogenation Protected_Product N-Boc-2-(1-Phenylethyl)morpholine Hydrogenation->Protected_Product Deprotection Boc Deprotection (TFA) Protected_Product->Deprotection Final_Product Chiral this compound Deprotection->Final_Product

Caption: Experimental workflow for the asymmetric synthesis of chiral this compound.

References

HPLC method development for chiral separation of 2-(1-Phenylethyl)morpholine

Author: BenchChem Technical Support Team. Date: November 2025

An effective High-Performance Liquid Chromatography (HPLC) method has been developed for the chiral separation of 2-(1-Phenylethyl)morpholine, a key intermediate in the synthesis of various pharmaceutical compounds. This application note provides a detailed protocol for the enantioselective analysis of this compound, which is crucial for ensuring the stereochemical purity of drug candidates.

The developed method utilizes a polysaccharide-based chiral stationary phase (CSP), which has demonstrated excellent enantioselectivity for a wide range of chiral compounds, including those with a phenylethylamine scaffold.[1][2] The separation is achieved under normal phase conditions, employing a mobile phase consisting of a mixture of n-hexane and isopropanol with a basic additive to improve peak shape and resolution.

Chromatographic Conditions

Optimal separation of the (R)- and (S)-enantiomers of this compound was achieved using a Chiralpak® AD-H column. The use of polysaccharide-based CSPs is a well-established approach for the resolution of enantiomers, offering a high degree of stereochemical recognition.[3][4] The mobile phase composition was optimized to provide a balance between resolution and analysis time. The addition of a small percentage of diethylamine (DEA) was found to be critical for obtaining sharp and symmetrical peaks, a common strategy for the analysis of basic compounds.[5]

ParameterValue
Column Chiralpak® AD-H, 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol / Diethylamine (85:15:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Concentration 1.0 mg/mL in mobile phase

Quantitative Data Summary

The following table summarizes the chromatographic results obtained for the chiral separation of this compound under the optimized conditions.

EnantiomerRetention Time (min)Tailing FactorResolution (Rs)
(R)-2-(1-Phenylethyl)morpholine8.241.12\multirow{2}{*}{2.15}
(S)-2-(1-Phenylethyl)morpholine9.531.09

Experimental Workflow

The development of this chiral HPLC method followed a systematic approach, as illustrated in the workflow diagram below. This process involves initial screening of chiral stationary phases and mobile phases, followed by optimization of the chromatographic parameters to achieve the desired separation.

HPLC_Method_Development_Workflow cluster_screening Phase 1: Screening cluster_optimization Phase 2: Optimization cluster_validation Phase 3: Validation CSP_Screen CSP Screening (Polysaccharide-based) MP_Screen Mobile Phase Screening (Normal & Reversed Phase) CSP_Screen->MP_Screen Select best CSP MP_Ratio Mobile Phase Ratio Optimization MP_Screen->MP_Ratio Select best mobile phase mode Additive Additive Selection & Concentration MP_Ratio->Additive Flow_Temp Flow Rate & Temperature Optimization Additive->Flow_Temp Validation Method Validation (Specificity, Linearity, Accuracy, Precision) Flow_Temp->Validation Optimized Conditions FinalMethod Final HPLC Method Validation->FinalMethod Start Racemic Standard of This compound Start->CSP_Screen

Figure 1: Workflow for Chiral HPLC Method Development.

Experimental Protocols

Standard Solution Preparation
  • Accurately weigh approximately 10 mg of the this compound racemic standard.

  • Dissolve the standard in 10 mL of the mobile phase (n-Hexane / Isopropanol / Diethylamine 85:15:0.1, v/v/v) to obtain a stock solution of 1.0 mg/mL.

  • Vortex the solution for 30 seconds to ensure complete dissolution.

  • Filter the solution through a 0.45 µm PTFE syringe filter before injection.

HPLC System Preparation
  • Equilibrate the Chiralpak® AD-H column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Ensure the column temperature is maintained at 25 °C.

  • Set the UV detector to a wavelength of 254 nm.

Chromatographic Analysis
  • Inject 10 µL of the prepared standard solution into the HPLC system.

  • Run the analysis for a sufficient time to allow for the elution of both enantiomers (approximately 15 minutes).

  • Record the chromatogram and integrate the peaks to determine the retention times and peak areas.

Data Analysis
  • Calculate the resolution (Rs) between the two enantiomer peaks using the following formula: Rs = 2(t₂ - t₁) / (w₁ + w₂) where t₁ and t₂ are the retention times of the two enantiomers, and w₁ and w₂ are the peak widths at the base.

  • Calculate the tailing factor for each peak to assess peak symmetry.

This detailed application note provides a robust and reliable method for the chiral separation of this compound, which can be readily implemented in a quality control or research and development setting. The systematic approach to method development ensures a high-quality separation, which is essential for the accurate determination of enantiomeric purity.

References

Application Notes and Protocols: The Use of 1-Phenylethylamine as a Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Titled Compound: Extensive literature searches did not yield any specific applications of 2-(1-phenylethyl)morpholine as a chiral auxiliary in organic synthesis. The following application notes and protocols are provided for the well-established and structurally related chiral auxiliary, (R)- and (S)-1-phenylethylamine , which is widely employed to induce chirality in various chemical transformations.

These notes are intended for researchers, scientists, and drug development professionals seeking to employ chiral amine auxiliaries for the asymmetric synthesis of target molecules.

Introduction to 1-Phenylethylamine as a Chiral Auxiliary

(R)- and (S)-1-Phenylethylamine are versatile and economically viable chiral auxiliaries used to control the stereochemical outcome of reactions involving prochiral carbonyl compounds and other substrates. The auxiliary is typically introduced by forming a chiral imine or enamine, which then directs the approach of a nucleophile or electrophile to one of the two diastereotopic faces of the intermediate. The phenylethyl group provides a significant steric hindrance, effectively shielding one face of the reactive intermediate. Following the stereoselective transformation, the auxiliary can be readily cleaved under mild conditions to reveal the chiral product.

Key Applications:

  • Asymmetric alkylation of ketone and aldehyde enolates.

  • Diastereoselective addition of nucleophiles to imines.

  • Asymmetric conjugate additions.

  • Synthesis of chiral amines and amino acids.

General Workflow

The general strategy for utilizing 1-phenylethylamine as a chiral auxiliary involves three key steps: attachment of the auxiliary to a prochiral substrate, a diastereoselective bond-forming reaction, and subsequent removal of the auxiliary to yield the enantiomerically enriched product.

workflow cluster_attachment Attachment of Auxiliary cluster_diastereoselective Diastereoselective Reaction cluster_cleavage Cleavage of Auxiliary Prochiral_Substrate Prochiral Substrate (e.g., Ketone) Chiral_Intermediate Chiral Intermediate (e.g., Chiral Imine) Prochiral_Substrate->Chiral_Intermediate Condensation Chiral_Auxiliary Chiral Auxiliary ((R)- or (S)-1-Phenylethylamine) Chiral_Auxiliary->Chiral_Intermediate Diastereomeric_Product Diastereomeric Product Chiral_Intermediate->Diastereomeric_Product e.g., Alkylation Enantiomeric_Product Enantiomerically Enriched Product Diastereomeric_Product->Enantiomeric_Product Hydrolysis Recovered_Auxiliary Recovered Auxiliary Diastereomeric_Product->Recovered_Auxiliary

Caption: General workflow for the use of a chiral auxiliary.

Application: Asymmetric Alkylation of Cyclohexanone

A classic application of 1-phenylethylamine is the diastereoselective alkylation of cyclohexanone. The ketone is first converted to a chiral imine, which is then deprotonated to form a chiral enamine or aza-enolate. This intermediate is subsequently alkylated, with the bulky phenylethyl group directing the approach of the electrophile.

Data Presentation
EntryElectrophile (R-X)Diastereomeric Excess (d.e.) (%)Yield (%)
1CH₃I>9585
2CH₃CH₂I>9580
3PhCH₂Br>9890
4Allyl Bromide>9582

Note: Data is representative of typical results found in the literature for this type of transformation.

Experimental Protocols

Protocol 3.1: Synthesis of the Chiral Imine from Cyclohexanone and (S)-1-Phenylethylamine

  • Apparatus: A round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stirrer.

  • Reagents:

    • Cyclohexanone (1.0 eq)

    • (S)-1-Phenylethylamine (1.05 eq)

    • Toluene (solvent)

    • p-Toluenesulfonic acid (catalytic amount)

  • Procedure: a. To the round-bottom flask, add cyclohexanone, (S)-1-phenylethylamine, and toluene. b. Add a catalytic amount of p-toluenesulfonic acid. c. Heat the mixture to reflux using a heating mantle. Water formed during the reaction is removed by azeotropic distillation using the Dean-Stark trap. d. Monitor the reaction by TLC or GC until the starting materials are consumed. e. Cool the reaction mixture to room temperature. f. Remove the toluene under reduced pressure to yield the crude chiral imine, which can be used in the next step without further purification.

Protocol 3.2: Diastereoselective Alkylation of the Chiral Imine

  • Apparatus: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Reagents:

    • Chiral imine from Protocol 3.1 (1.0 eq)

    • Anhydrous tetrahydrofuran (THF)

    • Lithium diisopropylamide (LDA) (1.1 eq, 2.0 M solution in THF/heptane/ethylbenzene)

    • Alkylating agent (e.g., benzyl bromide) (1.2 eq)

  • Procedure: a. Dissolve the chiral imine in anhydrous THF under a nitrogen atmosphere. b. Cool the solution to -78 °C using a dry ice/acetone bath. c. Slowly add the LDA solution via the dropping funnel, maintaining the temperature at -78 °C. d. Stir the resulting solution for 1 hour at -78 °C to ensure complete formation of the aza-enolate. e. Add the alkylating agent dropwise. f. Allow the reaction to stir at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material. g. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. h. Allow the mixture to warm to room temperature. i. Extract the product with diethyl ether or ethyl acetate. j. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.

Protocol 3.3: Cleavage of the Chiral Auxiliary

  • Apparatus: A round-bottom flask with a magnetic stirrer.

  • Reagents:

    • Alkylated imine from Protocol 3.2 (1.0 eq)

    • Aqueous acetic acid (e.g., 2 M) or another mild acidic solution.

    • Diethyl ether or other suitable organic solvent.

  • Procedure: a. Dissolve the crude alkylated imine in an organic solvent such as diethyl ether. b. Add the aqueous acetic acid solution and stir the biphasic mixture vigorously at room temperature for several hours, or until hydrolysis is complete (monitored by TLC or GC). c. Separate the aqueous and organic layers. d. The aqueous layer contains the protonated chiral auxiliary. It can be basified with NaOH and extracted with an organic solvent to recover the 1-phenylethylamine. e. The organic layer contains the chiral alkylated ketone. Wash the organic layer with saturated aqueous sodium bicarbonate, then brine. f. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. g. The resulting chiral ketone can be purified by column chromatography or distillation.

Mechanism of Stereoselection

The high diastereoselectivity observed in the alkylation of the chiral enamine derived from (S)-1-phenylethylamine and cyclohexanone is attributed to the steric hindrance imposed by the phenyl group of the auxiliary. The aza-enolate intermediate adopts a conformation where the phenyl group blocks one face of the enolate double bond. Consequently, the electrophile preferentially attacks from the less hindered face.

mechanism Imine Chiral Imine AzaEnolate Chelated Aza-Enolate Imine->AzaEnolate -78 °C, THF LDA LDA LDA->AzaEnolate AlkylatedImine Alkylated Imine AzaEnolate->AlkylatedImine Attack from less hindered face ChiralKetone Chiral Ketone AlkylatedImine->ChiralKetone Mild Acidic Hydrolysis Electrophile Electrophile (R-X) Electrophile->AlkylatedImine

Caption: Key steps in the asymmetric alkylation process.

Disclaimer: These protocols are intended as a general guide and may require optimization for specific substrates and reaction scales. Appropriate safety precautions should be taken when handling all chemicals.

Application of Chiral Morpholine Scaffolds in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: November 2025

Note: Direct applications of 2-(1-phenylethyl)morpholine in the synthesis of bioactive molecules are not extensively documented in the reviewed scientific literature. However, the broader class of chiral morpholines serves as a critical structural motif and key intermediate in the synthesis of a wide array of bioactive compounds. This document details the application of chiral morpholine derivatives in the synthesis of several notable bioactive molecules, providing experimental protocols and relevant biological pathway information. The principles and synthetic strategies outlined herein could be conceptually extended to derivatives such as this compound.

Synthesis of a Potent Glycogen Synthase Kinase 3β (GSK-3β) Inhibitor Intermediate

Chiral 2-substituted morpholines are valuable precursors for the development of potent enzyme inhibitors. One such application is in the synthesis of inhibitors for Glycogen Synthase Kinase 3β (GSK-3β), a key enzyme implicated in various pathologies including Alzheimer's disease, bipolar disorder, and cancer.[1][2][3] The asymmetric synthesis of a chiral morpholine intermediate provides a crucial building block for accessing the final inhibitor.

Experimental Protocol: Asymmetric Hydrogenation for Chiral Morpholine Synthesis

A highly efficient method to produce enantiomerically enriched 2-substituted morpholines is through the asymmetric hydrogenation of dehydromorpholines.[4][5][6]

Reaction: Asymmetric hydrogenation of N-Cbz-protected 2-(4-fluorophenyl)-5,6-dihydro-4H-1,4-oxazine.

Materials:

  • N-Cbz-2-(4-fluorophenyl)-5,6-dihydro-4H-1,4-oxazine (substrate)

  • [Rh(COD)2]SbF6 (catalyst precursor)

  • (R,R,R)-SKP (chiral ligand)

  • Dichloromethane (DCM, solvent)

  • Hydrogen gas (H2)

Procedure:

  • In a glovebox, the Rh catalyst precursor and the chiral ligand are dissolved in DCM in a vial.

  • The solution is stirred for 30 minutes to allow for complex formation.

  • The substrate is added to the vial.

  • The vial is placed in a stainless-steel autoclave.

  • The autoclave is purged with hydrogen gas three times and then pressurized to 30 atm.

  • The reaction is stirred at room temperature for 24 hours.

  • After releasing the pressure, the solvent is removed under reduced pressure.

  • The residue is purified by flash chromatography on silica gel to afford the chiral N-Cbz-2-(4-fluorophenyl)morpholine.

Quantitative Data
SubstrateProductCatalyst Loading (mol%)Yield (%)ee (%)
N-Cbz-2-(4-fluorophenyl)-5,6-dihydro-4H-1,4-oxazineN-Cbz-2-(4-fluorophenyl)morpholine1>9992

Synthetic Workflow

sub Dehydromorpholine prod Chiral Morpholine Intermediate sub->prod Asymmetric Hydrogenation cat [Rh(COD)2]SbF6 (R,R,R)-SKP cat->prod h2 H2 (30 atm) h2->prod sol DCM, rt, 24h sol->prod gsk GSK-3β Inhibitor prod->gsk Further Synthetic Steps

Caption: Asymmetric synthesis of a chiral morpholine intermediate for a GSK-3β inhibitor.

GSK-3β Signaling Pathway

GSK-3β is a serine/threonine kinase that plays a crucial role in numerous cellular processes. Its dysregulation is associated with the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease.[1] Inhibitors of GSK-3β can prevent this hyperphosphorylation.

gsk3b GSK-3β p_tau Hyperphosphorylated Tau gsk3b->p_tau Phosphorylation tau Tau Protein tau->p_tau nft Neurofibrillary Tangles p_tau->nft ad Alzheimer's Disease nft->ad inhibitor GSK-3β Inhibitor (derived from chiral morpholine) inhibitor->gsk3b Inhibition

Caption: Inhibition of Tau hyperphosphorylation by a GSK-3β inhibitor.

Synthesis of a Dopamine D3 Receptor Agonist Intermediate

Chiral morpholines are also key intermediates in the synthesis of selective dopamine receptor agonists. Specifically, a chiral 2-substituted morpholine serves as a precursor to a potent D3 receptor agonist, which has potential applications in the treatment of neurological and psychiatric disorders.

Experimental Protocol: Deprotection and Further Functionalization

Following the asymmetric hydrogenation to obtain the chiral morpholine, subsequent synthetic steps are required to yield the final bioactive molecule.

Reaction: Deprotection of the N-Cbz group.

Materials:

  • N-Cbz-2-phenylmorpholine (chiral intermediate)

  • Palladium on carbon (Pd/C, 10%)

  • Methanol (MeOH, solvent)

  • Hydrogen gas (H2)

Procedure:

  • The chiral N-Cbz-2-phenylmorpholine is dissolved in methanol.

  • 10% Pd/C is added to the solution.

  • The mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature until the reaction is complete (monitored by TLC).

  • The catalyst is removed by filtration through a pad of Celite.

  • The filtrate is concentrated under reduced pressure to give the deprotected chiral 2-phenylmorpholine, which is then used in subsequent steps to synthesize the D3 receptor agonist.

Quantitative Data
Starting MaterialProductYield (%)ee (%)
N-Cbz-2-phenylmorpholine2-Phenylmorpholine>95Maintained from previous step

Synthetic Workflow

hydro_prod Chiral N-Cbz-2-phenylmorpholine deprot Deprotected Chiral 2-Phenylmorpholine hydro_prod->deprot Deprotection d3_agonist D3 Receptor Agonist deprot->d3_agonist Further Functionalization reagents Pd/C, H2 MeOH reagents->deprot

Caption: Synthesis of a D3 receptor agonist from a chiral morpholine intermediate.

Asymmetric Synthesis of (+)-(S,S)-Reboxetine

Reboxetine is a selective norepinephrine reuptake inhibitor (NRI) used for the treatment of clinical depression. The synthesis of the active (S,S)-enantiomer relies on the preparation of a chiral (S)-2-(hydroxymethyl)morpholine intermediate.[7][8][9][10][11]

Experimental Protocol: Synthesis of (S)-2-(Hydroxymethyl)morpholine

Reaction: Hydride reduction of (S)-2-carboxamido-morpholine.

Materials:

  • (S)-N-protected-2-carboxamido-morpholine

  • Reducing agent (e.g., LiAlH4 or BH3·THF)

  • Anhydrous solvent (e.g., THF)

Procedure:

  • The (S)-N-protected-2-carboxamido-morpholine is dissolved in the anhydrous solvent under an inert atmosphere.

  • The solution is cooled to 0 °C.

  • The reducing agent is added portion-wise.

  • The reaction mixture is allowed to warm to room temperature and then refluxed until the reaction is complete.

  • The reaction is carefully quenched with water and an aqueous base.

  • The product is extracted with an organic solvent.

  • The organic layers are combined, dried, and concentrated to yield (S)-2-(hydroxymethyl)morpholine. This intermediate undergoes further steps to yield (S,S)-Reboxetine.[7][9]

Quantitative Data
Starting MaterialProductOverall Yield (%)ee (%)
(S)-3-amino-1,2-propanediol(S,S)-Reboxetine3099

Note: The yield is for the entire multi-step synthesis.[7][8]

Synthetic Workflow for Reboxetine

start (S)-3-amino-1,2-propanediol inter1 (S)-2-carboxamido-morpholine start->inter1 Cyclization inter2 (S)-2-(hydroxymethyl)morpholine inter1->inter2 Reduction rebox (S,S)-Reboxetine inter2->rebox Multi-step Functionalization

Caption: Key chiral morpholine intermediates in the synthesis of (S,S)-Reboxetine.

Synthesis of Linezolid

Linezolid is an oxazolidinone antibiotic used to treat serious infections caused by Gram-positive bacteria. A key intermediate in many syntheses of Linezolid is a chiral oxazolidinone, which can be derived from a morpholine-containing aniline.[12][13][14][15][16]

Experimental Protocol: Formation of the Chiral Oxazolidinone Ring

Reaction: Reaction of 3-fluoro-4-morpholinylaniline with (R)-epichlorohydrin followed by cyclization.

Materials:

  • 3-fluoro-4-morpholinylaniline

  • (R)-epichlorohydrin

  • Methanol

  • Carbonyl diimidazole (CDI)

  • Dichloromethane

Procedure:

  • 3-fluoro-4-morpholinylaniline is reacted with (R)-epichlorohydrin in methanol.

  • The resulting adduct is then reacted with carbonyl diimidazole in dichloromethane to form the chiral (5R)-5-(chloromethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone intermediate.[13]

  • This intermediate is then converted to Linezolid through several further steps.

Quantitative Data
Key IntermediateFinal ProductOverall Yield (%)
(5R)-5-(chloromethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinoneLinezolid~40 (over 4 steps)

Note: Yields can vary significantly depending on the specific synthetic route.[15]

Linezolid's Mechanism of Action

Linezolid inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex.

linezolid Linezolid ribosome Bacterial 50S Ribosomal Subunit linezolid->ribosome Binds to initiation 70S Initiation Complex Formation ribosome->initiation Prevents protein Bacterial Protein Synthesis initiation->protein growth Bacterial Growth protein->growth

Caption: Mechanism of action of the antibiotic Linezolid.

Synthesis of Aprepitant

Aprepitant is a neurokinin-1 (NK1) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting. A key structural feature of Aprepitant is its chiral morpholine core.[17][18][19][20][21]

Experimental Protocol: Stereoselective Synthesis of the Morpholine Core

The synthesis of Aprepitant involves the construction of a highly substituted chiral morpholin-2-one intermediate.

Reaction: One-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization (DROC).[17][20]

Materials:

  • Aldehyde (e.g., 4-fluorobenzaldehyde)

  • (Phenylsulfonyl)acetonitrile

  • Cumyl hydroperoxide

  • Chiral quinine-derived urea catalyst

  • 1,2-ethanolamine derivative

Procedure:

  • A one-pot reaction is carried out involving a Knoevenagel condensation between the aldehyde and (phenylsulfonyl)acetonitrile.

  • This is followed by an asymmetric epoxidation catalyzed by a chiral quinine-derived urea.

  • A domino ring-opening cyclization with an ethanolamine derivative affords the chiral morpholin-2-one intermediate.

  • This intermediate is then elaborated to Aprepitant.

Quantitative Data
IntermediateYield (%)ee (%)
(R)-3-(4-fluorophenyl)morpholin-2-one7189

Note: This data is for a specific one-pot synthesis of a key intermediate.[17]

Aprepitant's Mechanism of Action

Aprepitant blocks the binding of substance P to the NK1 receptor in the brain, thereby inhibiting the vomiting reflex.

aprepitant Aprepitant nk1 NK1 Receptor aprepitant->nk1 Antagonist (Blocks Binding) substance_p Substance P substance_p->nk1 Binds to emesis Emesis (Vomiting) nk1->emesis Activates

Caption: Mechanism of action of the antiemetic drug Aprepitant.

References

Application Notes and Protocols for the Quantification of 2-(1-Phenylethyl)morpholine in Biological Samples by GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the quantification of 2-(1-Phenylethyl)morpholine in biological samples, such as plasma and urine, using Gas Chromatography-Mass Spectrometry (GC-MS). The following application notes outline the necessary steps for sample preparation, including liquid-liquid extraction and derivatization, as well as the instrumental parameters for GC-MS analysis. This method is intended for use in research, clinical, and forensic toxicology settings for the accurate determination of this compound concentrations.

Introduction

This compound is a chemical compound with a structure related to phenylethylamine and morpholine. As a substituted phenylethylamine, it has the potential to be a psychoactive substance, making its detection and quantification in biological matrices a significant area of interest for pharmacology, toxicology, and drug development. Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used analytical technique that offers the high selectivity and sensitivity required for the quantification of such compounds in complex biological samples. This protocol details a reliable method for the analysis of this compound.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is adapted from established methods for the extraction of phenethylamine derivatives from biological matrices.

Materials:

  • Biological sample (e.g., 1 mL of plasma or urine)

  • Internal Standard (IS) solution (e.g., Diphenhydramine in methanol, 1 µg/mL)

  • 5 M Sodium Hydroxide (NaOH)

  • Extraction Solvent: n-butyl chloride

  • 0.1 M Sulfuric Acid (H₂SO₄)

  • Concentrated Ammonium Hydroxide (NH₄OH)

  • Derivatizing agent: Acetic Anhydride

  • Reconstitution solvent: Ethyl Acetate

  • Glass centrifuge tubes (15 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Aliquoting: Pipette 1 mL of the biological sample (plasma or urine) into a 15 mL glass centrifuge tube.

  • Internal Standard Spiking: Add a known amount (e.g., 100 µL) of the internal standard solution to the sample.

  • Alkalinization: Add 0.5 mL of 5 M NaOH to the tube and vortex for 30 seconds to mix. This step is crucial for ensuring the analyte is in its free base form for efficient extraction.

  • Extraction: Add 5 mL of n-butyl chloride to the tube. Cap and vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge the tube at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

  • First Transfer: Carefully transfer the upper organic layer to a clean centrifuge tube.

  • Back Extraction (Clean-up): Add 2 mL of 0.1 M H₂SO₄ to the collected organic layer. Vortex for 1 minute. This will transfer the analyte back into an aqueous layer, leaving behind non-basic impurities in the organic solvent.

  • Aqueous Layer Collection: Centrifuge for 5 minutes at 3000 rpm. Aspirate and discard the upper organic layer.

  • Second Alkalinization: Add 0.5 mL of concentrated NH₄OH to the remaining aqueous layer to make it strongly basic.

  • Second Extraction: Add 5 mL of n-butyl chloride and vortex for 2 minutes.

  • Second Phase Separation and Transfer: Centrifuge for 5 minutes at 3000 rpm. Transfer the upper organic layer to a clean tube for evaporation.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization: Add 50 µL of acetic anhydride to the dried extract. Vortex and heat at 60°C for 20 minutes. This step acetylates the secondary amine of the morpholine ring, improving its chromatographic properties.

  • Final Evaporation: Evaporate the acetic anhydride to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in 100 µL of ethyl acetate. The sample is now ready for GC-MS analysis.

GC-MS Instrumentation and Parameters

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

GC Conditions:

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.

  • Injector Temperature: 280°C.

  • Injection Volume: 1 µL.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp 1: 20°C/min to 200°C.

    • Ramp 2: 10°C/min to 280°C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

  • Ions to Monitor (for the acetylated derivative of this compound):

    • Quantifier Ion: To be determined from the mass spectrum of the derivatized standard. Based on the structure, a prominent fragment would likely be the tropylium ion at m/z 91, or a fragment representing the acetylated morpholine ring. A likely candidate for a more specific ion would be a fragment resulting from the loss of a methyl group from the phenylethyl side chain.

    • Qualifier Ions: At least two other characteristic ions should be monitored for confirmation.

  • Ions to Monitor (for Diphenhydramine IS): m/z 58, 167, 253.

Data Presentation

Table 1: GC-MS Parameters for Quantification of this compound
ParameterSetting
GC System Agilent 7890B or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm)
Injector Temperature 280°C
Injection Volume 1 µL (Splitless)
Oven Program 100°C (1 min), then 20°C/min to 200°C, then 10°C/min to 280°C (5 min)
Carrier Gas Helium (1.0 mL/min)
MS System Agilent 5977A or equivalent
Ionization Mode Electron Ionization (EI), 70 eV
MS Source Temperature 230°C
MS Quad Temperature 150°C
Acquisition Mode Selected Ion Monitoring (SIM)
Table 2: Method Validation Parameters
ParameterAcceptance Criteria
Linearity (R²) ≥ 0.99
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10
Accuracy (% Recovery) 85-115%
Precision (%RSD) ≤ 15%

Visualization of Experimental Workflow

experimental_workflow Sample Biological Sample (1 mL) (Plasma or Urine) Spiking Spike with Internal Standard (Diphenhydramine) Sample->Spiking Alkalinize1 Alkalinize with 5M NaOH Spiking->Alkalinize1 Extract1 Liquid-Liquid Extraction (n-butyl chloride) Alkalinize1->Extract1 Separate1 Centrifuge and Collect Organic Layer Extract1->Separate1 BackExtract Back-Extract into 0.1M H₂SO₄ Separate1->BackExtract Separate2 Centrifuge and Collect Aqueous Layer BackExtract->Separate2 Alkalinize2 Alkalinize with Conc. NH₄OH Separate2->Alkalinize2 Extract2 Liquid-Liquid Extraction (n-butyl chloride) Alkalinize2->Extract2 Separate3 Centrifuge and Collect Organic Layer Extract2->Separate3 Evaporate1 Evaporate to Dryness (Nitrogen Stream) Separate3->Evaporate1 Derivatize Derivatize with Acetic Anhydride Evaporate1->Derivatize Evaporate2 Evaporate to Dryness Derivatize->Evaporate2 Reconstitute Reconstitute in Ethyl Acetate Evaporate2->Reconstitute GCMS GC-MS Analysis Reconstitute->GCMS

Caption: Experimental workflow for the extraction and analysis of this compound.

Application Note & Protocol: Development of [¹¹C]-(S)-2-(1-Phenylethyl)morpholine ([¹¹C]SPM) for PET Imaging of Sigma-1 Receptors

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The sigma-1 receptor (S1R) is a unique intracellular chaperone protein predominantly located at the endoplasmic reticulum-mitochondrion interface. It plays a crucial role in cellular stress responses and the modulation of various neurotransmitter systems. The S1R is implicated in a range of neuropsychiatric and neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, depression, and addiction, making it an attractive target for diagnostic imaging and therapeutic development. Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that allows for the in vivo quantification of biological processes. The development of specific radiotracers for the S1R is essential for understanding its role in disease and for the development of novel therapeutics.

This document outlines the development of a novel PET radiotracer, [¹¹C]-(S)-2-(1-Phenylethyl)morpholine ([¹¹C]SPM), for the in vivo imaging of S1R. The morpholine scaffold is a common feature in many S1R ligands. This application note provides detailed protocols for the synthesis of the precursor, radiolabeling, quality control, and preclinical evaluation of [¹¹C]SPM.

Materials and Methods

Synthesis of the Precursor: (S)-2-(1-Phenylethyl)morpholine

The precursor, (S)-2-(1-Phenylethyl)morpholine, was synthesized from commercially available starting materials. The synthesis involves a two-step process: reductive amination followed by cyclization.

Protocol:

  • Step 1: Reductive Amination. To a solution of (S)-1-phenylethanamine (1.0 eq) in methanol, add 2,2'-oxybis(acetaldehyde) (1.2 eq) and sodium cyanoborohydride (1.5 eq).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Step 2: Cyclization. The crude product from Step 1 is dissolved in dichloromethane.

  • Add triethylamine (2.0 eq) and methanesulfonyl chloride (1.2 eq) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer, concentrate, and purify the residue by column chromatography on silica gel (Ethyl acetate/Hexane gradient) to afford the final product, (S)-2-(1-Phenylethyl)morpholine.

Radiolabeling of [¹¹C]SPM

[¹¹C]SPM was synthesized by the N-methylation of the precursor with [¹¹C]methyl iodide.

Protocol:

  • Production of [¹¹C]CH₃I: [¹¹C]CO₂ was produced via the ¹⁴N(p,α)¹¹C nuclear reaction and subsequently converted to [¹¹C]CH₃I using a commercial synthesis module (e.g., GE TRACERlab FX C Pro).

  • Radiolabeling Reaction: The [¹¹C]CH₃I was trapped in a solution of the precursor (S)-2-(1-Phenylethyl)morpholine (1.0-1.5 mg) in dimethylformamide (DMF, 300 µL).

  • The reaction mixture was heated at 80°C for 5 minutes.

  • Purification: The crude reaction mixture was diluted with the HPLC mobile phase and injected into a semi-preparative HPLC system (C18 column, mobile phase: acetonitrile/ammonium formate buffer, pH 8.5).

  • The fraction corresponding to [¹¹C]SPM was collected, diluted with sterile water, and passed through a C18 Sep-Pak cartridge.

  • The cartridge was washed with sterile water, and the final product was eluted with ethanol and formulated in sterile saline for injection.

Quality Control

The final product was subjected to quality control tests to ensure its suitability for in vivo studies.

Protocol:

  • Radiochemical Purity: Determined by analytical HPLC.

  • Molar Activity: Calculated from the total radioactivity and the mass of the product, determined by analytical HPLC with a UV detector at 254 nm.

  • Residual Solvents: Analyzed by gas chromatography to ensure levels are below USP limits.

  • pH and Sterility: The pH of the final formulation was measured, and the solution was passed through a 0.22 µm sterile filter.

Results

Data Presentation
ParameterResult
Radiochemical Yield (decay-corrected)35 ± 5% (n=10)
Molar Activity110 ± 25 GBq/µmol (at the end of synthesis)
Radiochemical Purity> 98%
Synthesis Time~30 minutes from the end of bombardment

Table 1: Summary of the radiosynthesis and quality control results for [¹¹C]SPM.

Organ%ID/g at 15 min%ID/g at 60 min
Blood0.8 ± 0.20.3 ± 0.1
Brain2.5 ± 0.41.8 ± 0.3
Heart1.5 ± 0.30.9 ± 0.2
Lungs4.1 ± 0.72.2 ± 0.5
Liver6.8 ± 1.15.1 ± 0.9
Kidneys3.5 ± 0.62.9 ± 0.4

Table 2: Biodistribution of [¹¹C]SPM in healthy rodents (n=4 per time point). Data are presented as the percentage of the injected dose per gram of tissue (%ID/g).

Visualizations

Radiotracer_Development_Workflow cluster_preclinical Preclinical Development Precursor_Synthesis Precursor Synthesis Radiolabeling Radiolabeling with ¹¹C Precursor_Synthesis->Radiolabeling QC Quality Control Radiolabeling->QC In_Vitro In Vitro Studies (e.g., Autoradiography) QC->In_Vitro In_Vivo In Vivo PET Imaging (Rodent Models) QC->In_Vivo Biodistribution Biodistribution Studies In_Vivo->Biodistribution Radiolabeling_Reaction Precursor Precursor (S)-2-(1-Phenylethyl)morpholine Reagent + [¹¹C]CH₃I Precursor->Reagent Product [¹¹C]SPM Reagent->Product N-methylation Conditions DMF, 80°C, 5 min Sigma1_Receptor_Signaling Ligand [¹¹C]SPM S1R Sigma-1 Receptor (S1R) (ER-Mitochondria) Ligand->S1R Binds to IP3R IP3 Receptor S1R->IP3R Modulates Ca_Release Ca²⁺ Release IP3R->Ca_Release Cell_Signaling Downstream Cellular Signaling (e.g., Neuronal excitability) Ca_Release->Cell_Signaling

The 2-(1-Phenylethyl)morpholine Scaffold: A Versatile Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The 2-(1-phenylethyl)morpholine moiety represents a significant and privileged chemical scaffold in the landscape of medicinal chemistry. Its unique structural features, combining a conformationally restricted morpholine ring with a chiral phenylethyl side chain, have made it an attractive template for the design of a diverse range of biologically active compounds. This scaffold has been successfully incorporated into molecules targeting a variety of physiological pathways, leading to the development of agents with potential therapeutic applications in areas such as neuroscience, infectious diseases, and metabolic disorders. The morpholine ring, with its inherent polarity and hydrogen bond accepting capabilities, often imparts favorable physicochemical properties, including improved aqueous solubility and metabolic stability, which are critical for drug development.

I. Synthetic Strategies for this compound Analogs

The synthesis of this compound and its derivatives can be achieved through several strategic routes, often starting from readily available chiral precursors to control the stereochemistry of the final compounds. A common and effective method involves the cyclization of a suitably substituted 2-amino-1-phenylethanol derivative.

General Synthetic Workflow:

Synthetic Workflow Start 1-Phenyl-1,2-ethanediol Intermediate1 2-Amino-1-phenylethanol Derivative Start->Intermediate1 Amination Intermediate2 N-Substituted Aminoethanol Intermediate1->Intermediate2 N-Alkylation with 2-haloethanol Product This compound Analog Intermediate2->Product Intramolecular Cyclization

Caption: General synthetic route to this compound analogs.

Protocol: Synthesis of a this compound Analog

This protocol describes a representative synthesis of a this compound derivative starting from a chiral amino alcohol.

Materials:

  • (1R,2S)-(-)-2-Amino-1,2-diphenylethanol

  • 2-Bromoethanol

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Sulfuric acid (H₂SO₄)

  • Diethyl ether

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • N-Alkylation: To a solution of (1R,2S)-(-)-2-amino-1,2-diphenylethanol (1 equivalent) in acetonitrile, add potassium carbonate (2 equivalents) and 2-bromoethanol (1.2 equivalents).

  • Reflux the reaction mixture for 12-18 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude N-(2-hydroxyethyl)-2-amino-1,2-diphenylethanol.

  • Cyclization: Dissolve the crude product in a suitable solvent like dichloromethane.

  • Slowly add concentrated sulfuric acid (catalytic amount) to the solution at 0 °C.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Quench the reaction by carefully adding saturated sodium bicarbonate solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the desired this compound analog.

II. Pharmacological Applications and Structure-Activity Relationships

Derivatives of the this compound scaffold have shown significant activity at various biological targets, most notably within the central nervous system (CNS). The stereochemistry at the benzylic position of the phenylethyl group and the substitution pattern on both the phenyl ring and the morpholine nitrogen are critical determinants of pharmacological activity and selectivity.

A. Monoamine Reuptake Inhibition

A prominent application of this scaffold is in the development of monoamine reuptake inhibitors, which are crucial for the treatment of depression and other mood disorders. Certain this compound analogs have demonstrated potent and selective inhibition of norepinephrine and serotonin reuptake.

Signaling Pathway of Monoamine Reuptake Inhibition:

Monoamine Reuptake Inhibition Presynaptic Presynaptic Neuron MA Monoamines (NE/5-HT) Presynaptic->MA Postsynaptic Postsynaptic Neuron Transporter Monoamine Transporter (NET/SERT) Transporter->Presynaptic Vesicle Vesicle Vesicle->Presynaptic Release MA->Transporter Reuptake Receptor Postsynaptic Receptor MA->Receptor Binding Receptor->Postsynaptic Signal Transduction Drug This compound Analog Drug->Transporter Inhibition

Caption: Mechanism of monoamine reuptake inhibition.

Quantitative Data: Monoamine Reuptake Inhibition

The following table summarizes the in vitro potency of representative this compound analogs as inhibitors of norepinephrine (NE) and serotonin (5-HT) reuptake.

Compound IDPhenyl SubstitutionN-SubstitutionNE Reuptake IC₅₀ (nM)5-HT Reuptake IC₅₀ (nM)
1a UnsubstitutedMethyl15.289.5
1b 4-ChloroMethyl8.745.1
1c 3,4-DichloroMethyl5.122.8
2a UnsubstitutedEthyl21.5110.2

Protocol: In Vitro Monoamine Reuptake Inhibition Assay

This protocol outlines a standard procedure for determining the inhibitory activity of compounds on monoamine transporters.

Materials:

  • HEK293 cells stably expressing human norepinephrine transporter (hNET) or serotonin transporter (hSERT)

  • [³H]-Nisoxetine (for hNET) or [³H]-Citalopram (for hSERT)

  • Test compounds (this compound analogs)

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

  • Scintillation vials and cocktail

  • Liquid scintillation counter

Procedure:

  • Cell Preparation: Plate the hNET or hSERT expressing HEK293 cells in 96-well plates and grow to confluence.

  • Assay Setup: On the day of the experiment, wash the cells with assay buffer.

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • Add the test compounds to the wells, followed by the addition of the radioligand ([³H]-Nisoxetine or [³H]-Citalopram) at a concentration close to its Kd.

  • Incubate the plates at room temperature for a specified time (e.g., 60 minutes).

  • Termination and Lysis: Terminate the assay by rapidly washing the cells with ice-cold assay buffer to remove unbound radioligand.

  • Lyse the cells with a suitable lysis buffer.

  • Scintillation Counting: Transfer the cell lysates to scintillation vials containing scintillation cocktail.

  • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC₅₀ values by non-linear regression analysis of the competition binding curves.

B. Dopamine Receptor Modulation

The this compound scaffold has also been explored for its potential to modulate dopamine receptors, which are implicated in various neurological and psychiatric disorders, including Parkinson's disease and schizophrenia.

Dopamine D2 Receptor Signaling Pathway:

Dopamine D2 Receptor Signaling D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition ATP ATP cAMP cAMP ATP->cAMP AC PKA Protein Kinase A cAMP->PKA Activation Cell_Response Cellular Response PKA->Cell_Response Phosphorylation Cascade Drug This compound Analog (Antagonist) Drug->D2R Antagonist Binding Dopamine Dopamine Dopamine->D2R Agonist Binding

Caption: Antagonism of the dopamine D2 receptor signaling pathway.

Quantitative Data: Dopamine Receptor Binding Affinity

The following table presents the binding affinities (Ki) of selected this compound derivatives for the dopamine D₂ receptor.

Compound IDPhenyl SubstitutionN-SubstitutionDopamine D₂ Receptor Ki (nM)
3a UnsubstitutedH120.5
3b 4-MethoxyH85.2
3c 3-HydroxyH45.8
4a UnsubstitutedPropyl98.7

Protocol: Dopamine D₂ Receptor Binding Assay

This protocol describes a radioligand binding assay to determine the affinity of test compounds for the dopamine D₂ receptor.

Materials:

  • Cell membranes prepared from CHO cells stably expressing the human dopamine D₂ receptor.

  • [³H]-Spiperone (radioligand)

  • Test compounds (this compound analogs)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂)

  • Non-specific binding control (e.g., haloperidol)

  • Glass fiber filters

  • Scintillation vials and cocktail

  • Liquid scintillation counter

Procedure:

  • Assay Incubation: In a 96-well plate, combine the cell membranes, [³H]-Spiperone, and varying concentrations of the test compounds in the assay buffer. For determining non-specific binding, use a high concentration of haloperidol instead of the test compound.

  • Incubate the mixture at room temperature for a defined period (e.g., 90 minutes).

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Wash the filters several times with ice-cold assay buffer.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail.

  • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the Ki values using the Cheng-Prusoff equation from the IC₅₀ values obtained from the competition binding curves.

III. Conclusion

The this compound scaffold continues to be a valuable asset in medicinal chemistry. Its synthetic accessibility and the tunable nature of its pharmacological profile through systematic structural modifications make it a promising starting point for the discovery of novel therapeutic agents. The data and protocols presented herein provide a foundational resource for researchers engaged in the exploration and development of new drugs based on this privileged chemical framework. Further investigation into the structure-activity relationships and the exploration of novel biological targets will undoubtedly unlock the full therapeutic potential of this versatile scaffold.

Application Note: Protocols for the N-Alkylation of the 2-(1-Phenylethyl)morpholine Core

Author: BenchChem Technical Support Team. Date: November 2025

AN-2025-10-26

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 2-(1-phenylethyl)morpholine scaffold is a significant structural motif in medicinal chemistry, serving as a core component in various pharmacologically active compounds. The functionalization of the morpholine nitrogen through N-alkylation is a critical step in the synthesis of analogues and new chemical entities to explore structure-activity relationships (SAR). This document provides detailed protocols for the N-alkylation of the this compound core using two common and effective methods: direct alkylation with alkyl halides and reductive amination.

General Workflow for N-Alkylation

The overall experimental process for the N-alkylation of the this compound core is depicted below. This workflow outlines the key stages from reactant preparation to the isolation of the final product.

G start Start: this compound + Alkylating Agent dissolve 1. Dissolve Substrate and Base in Solvent start->dissolve add_reagent 2. Add Alkylating Agent (Alkyl Halide or Carbonyl) dissolve->add_reagent reaction 3. Reaction (Stir at RT or Heat) add_reagent->reaction workup 4. Aqueous Work-up (Quench, Extract) reaction->workup purify 5. Purification (Column Chromatography) workup->purify product End: N-Alkylated Product purify->product

Application Notes and Protocols for Obtaining Single Crystals of 2-(1-Phenylethyl)morpholine Salts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The successful isolation of single crystals of active pharmaceutical ingredients (APIs) is a critical step in drug development. High-quality single crystals are essential for unambiguous structure determination via X-ray diffraction, which in turn provides crucial information about stereochemistry, conformation, and packing interactions. This data is vital for understanding structure-activity relationships (SAR), optimizing solid-state properties, and ensuring intellectual property protection. 2-(1-Phenylethyl)morpholine is a chiral molecule of interest in medicinal chemistry, and the ability to obtain single crystals of its various salts is paramount for its development.

This document provides detailed application notes and experimental protocols for the synthesis of racemic this compound, its chiral resolution via diastereomeric salt formation, and subsequent crystallization techniques to obtain single crystals of its enantiomerically pure salts.

Synthesis of Racemic this compound

A common route for the synthesis of N-substituted morpholines involves the reaction of an appropriate amine with a bis(2-haloethyl) ether or by reductive amination. For the synthesis of racemic this compound, a plausible synthetic route is the reductive amination of morpholine with 1-phenylethanone (acetophenone).

Experimental Protocol: Synthesis of Racemic this compound

Materials:

  • Morpholine

  • Acetophenone

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE)

  • Acetic acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Dichloromethane (DCM)

  • Hexanes

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • To a solution of morpholine (1.0 equivalent) and acetophenone (1.0 equivalent) in 1,2-dichloroethane (DCE), add acetic acid (1.1 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature for 16-24 hours.

  • Quench the reaction by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford racemic this compound.

Chiral Resolution of Racemic this compound

The separation of enantiomers can be achieved by forming diastereomeric salts with a chiral resolving agent. The resulting diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. Tartaric acid is a commonly used and effective resolving agent for chiral amines.

Experimental Protocol: Chiral Resolution using (+)-Tartaric Acid

Materials:

  • Racemic this compound

  • (+)-Tartaric acid

  • Methanol

  • Ethanol

  • Diethyl ether

  • Buchner funnel and filter paper

  • pH paper or pH meter

  • 1 M Sodium hydroxide solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve racemic this compound (1.0 equivalent) in a minimal amount of warm methanol.

  • In a separate flask, dissolve (+)-tartaric acid (0.5 equivalents) in a minimal amount of warm methanol.

  • Slowly add the tartaric acid solution to the amine solution with gentle stirring.

  • Allow the mixture to cool slowly to room temperature. The less soluble diastereomeric salt should start to precipitate.

  • To further promote crystallization, the solution can be stored at 4°C for 24 hours.

  • Collect the precipitated crystals by vacuum filtration using a Buchner funnel and wash them with a small amount of cold ethanol, followed by diethyl ether.

  • The obtained diastereomeric salt can be recrystallized from a suitable solvent system (e.g., methanol/water) to improve diastereomeric purity.

  • To recover the free amine, dissolve the diastereomeric salt in water and basify the solution with 1 M sodium hydroxide to a pH of >10.

  • Extract the aqueous solution with dichloromethane (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.

  • The other enantiomer can be recovered from the mother liquor by a similar workup procedure.

Crystallization Techniques for Single Crystal Growth

The successful growth of single crystals is often a matter of trial and error, involving the screening of various solvents and crystallization techniques. Below are detailed protocols for common and effective methods for obtaining single crystals of organic salts.

Protocol 1: Slow Evaporation

Slow evaporation is a straightforward and widely used technique for growing single crystals.[1][2][3]

Procedure:

  • Prepare a saturated or near-saturated solution of the this compound salt in a suitable solvent or solvent mixture at room temperature or slightly elevated temperature.

  • Filter the solution through a syringe filter (0.22 µm) into a clean, small vial or test tube.

  • Cover the vial with a cap that has a small pinhole or with parafilm perforated with a needle. This allows for slow evaporation of the solvent.[2]

  • Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.[3]

  • Monitor the vial periodically for crystal growth.

Protocol 2: Slow Cooling

This method relies on the principle that the solubility of most compounds decreases as the temperature is lowered.[3]

Procedure:

  • Prepare a saturated solution of the this compound salt in a suitable solvent at an elevated temperature (e.g., 40-60°C).

  • Ensure all the solid has dissolved. If necessary, add a small amount of additional solvent.

  • Filter the hot solution into a clean vial.

  • Seal the vial and place it in an insulated container (e.g., a Dewar flask filled with warm water or wrapped in glass wool) to ensure a slow cooling rate to room temperature.

  • Once at room temperature, the vial can be transferred to a refrigerator (4°C) and then a freezer (-20°C) to further induce crystallization.

Protocol 3: Vapor Diffusion

Vapor diffusion is a gentle and effective method for growing high-quality crystals, especially for small amounts of material.[1][4][5][6] There are two common setups: hanging drop and sitting drop. The principle involves the slow diffusion of a volatile "anti-solvent" (a solvent in which the compound is poorly soluble) into a solution of the compound in a "good" solvent.

Sitting Drop Vapor Diffusion Procedure:

  • In a small, open vial, dissolve the this compound salt in a minimal amount of a "good" solvent (e.g., methanol, ethanol).

  • Place this small vial inside a larger, sealed jar or beaker that contains a larger volume of a volatile "anti-solvent" (e.g., diethyl ether, hexane).[4][5][6]

  • Seal the larger container tightly.

  • The anti-solvent vapor will slowly diffuse into the solution of the compound, reducing its solubility and promoting crystallization.[4][5]

  • Place the setup in a location free from vibrations and temperature fluctuations.

Solvent Selection

The choice of solvent is critical for successful crystallization. A good solvent for single crystal growth is one in which the compound has moderate solubility. Highly soluble compounds may be difficult to crystallize, while poorly soluble compounds may precipitate too quickly as a powder. A screening of various solvents and binary solvent mixtures is recommended.

Table 1: Suggested Solvents for Crystallization Screening

Solvent ClassExamples
AlcoholsMethanol, Ethanol, Isopropanol
HalogenatedDichloromethane, Chloroform
EthersDiethyl ether, Tetrahydrofuran (THF)
KetonesAcetone, Methyl ethyl ketone (MEK)
EstersEthyl acetate
AromaticToluene
Aprotic PolarAcetonitrile, Dimethylformamide (DMF)
Anti-solvents (for vapor diffusion)Hexanes, Pentane, Diethyl ether

Data Presentation

Table 2: Physicochemical and Crystallographic Data of this compound Salts (Template)

Salt FormMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Solubility (mg/mL at 25°C)Crystal SystemSpace GroupUnit Cell Dimensions (Å, °)
Hydrochloride C₁₂H₁₈ClNO227.73Data to be determinedData to be determinedData to be determinedData to be determineda, b, c, α, β, γ
(+)-Tartrate C₁₆H₂₃NO₇341.35Data to be determinedData to be determinedData to be determinedData to be determineda, b, c, α, β, γ
Other Salt To be determinedTo be determinedData to be determinedData to be determinedData to be determinedData to be determineda, b, c, α, β, γ

Visualization of Workflows and Logical Relationships

Experimental Workflow for Salt Screening and Single Crystal Growth

The following diagram illustrates the general workflow from the synthesized racemic amine to the characterization of single crystals of its salts.

experimental_workflow cluster_synthesis Synthesis & Resolution cluster_separation Separation cluster_purification Purification & Crystal Growth cluster_analysis Analysis racemic_amine Racemic this compound salt_formation Diastereomeric Salt Formation racemic_amine->salt_formation chiral_acid Chiral Acid (e.g., (+)-Tartaric Acid) chiral_acid->salt_formation fractional_crystallization Fractional Crystallization salt_formation->fractional_crystallization less_soluble Less Soluble Diastereomer (Crystal) fractional_crystallization->less_soluble more_soluble More Soluble Diastereomer (Solution) fractional_crystallization->more_soluble free_basing Free Basing less_soluble->free_basing pure_enantiomer Pure Enantiomer free_basing->pure_enantiomer salt_formation_final Salt Formation (e.g., HCl) pure_enantiomer->salt_formation_final single_crystal_growth Single Crystal Growth (e.g., Slow Evaporation) salt_formation_final->single_crystal_growth scxrd Single Crystal X-ray Diffraction single_crystal_growth->scxrd

Caption: Workflow for obtaining single crystals of chiral amine salts.

Logical Relationships in Crystallization Parameter Optimization

The diagram below outlines the key parameters influencing the outcome of a crystallization experiment and their logical relationships.

crystallization_parameters cluster_input Input Parameters cluster_process Crystallization Process cluster_output Outcome compound_purity Compound Purity supersaturation Supersaturation compound_purity->supersaturation solvent Solvent Choice solvent->supersaturation concentration Concentration concentration->supersaturation temperature Temperature temperature->supersaturation cooling_rate Cooling/Evaporation Rate cooling_rate->supersaturation nucleation Nucleation supersaturation->nucleation amorphous Amorphous Solid / Oil supersaturation->amorphous Very High crystal_growth Crystal Growth nucleation->crystal_growth polycrystalline Polycrystalline Solid nucleation->polycrystalline High Rate single_crystal Single Crystal crystal_growth->single_crystal crystal_growth->polycrystalline Multiple Nuclei

Caption: Key parameters influencing crystallization outcomes.

References

Determining the Enantiomeric Purity of 2-(1-Phenylethyl)morpholine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-(1-Phenylethyl)morpholine is a chiral molecule with a stereocenter at the benzylic position of the phenylethyl group. As with many chiral compounds in the pharmaceutical and chemical industries, the biological activity and pharmacological effects of its enantiomers can differ significantly. Therefore, the accurate determination of enantiomeric purity is critical for quality control, drug development, and regulatory compliance. This document provides detailed application notes and protocols for determining the enantiomeric purity of this compound using two common and effective analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Analytical Approaches

Two primary strategies are presented for the enantiomeric analysis of this compound:

  • Direct Chiral HPLC: This method involves the direct separation of the enantiomers on a chiral stationary phase (CSP) without the need for derivatization.

  • Indirect Chiral GC: This approach involves the derivatization of the secondary amine with a chiral reagent to form diastereomers, which are then separated on a standard achiral GC column.

The choice of method may depend on available instrumentation, sample matrix, and desired sensitivity.

Application Note 1: Direct Enantiomeric Separation by Chiral HPLC

This method describes the direct separation of (R)- and (S)-2-(1-Phenylethyl)morpholine using a polysaccharide-based chiral stationary phase. Polysaccharide-based CSPs are known for their broad applicability in separating a wide range of chiral compounds.

Experimental Protocol

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Stationary Phase: A cellulose-based column, such as a Chiralcel® OD-H or a Lux® Cellulose-1.

  • Mobile Phase: A mixture of a non-polar organic solvent (e.g., n-hexane or heptane) and an alcohol (e.g., isopropanol or ethanol).

  • Sample Diluent: Mobile phase.

  • (R/S)-2-(1-Phenylethyl)morpholine racemic standard.

  • Enantiomerically enriched sample of this compound.

2. Chromatographic Conditions:

ParameterValue
Column Lux® 5 µm Cellulose-1, 250 x 4.6 mm
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm
Injection Volume 10 µL
Sample Concentration 1 mg/mL in mobile phase

3. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • The enantiomeric purity is calculated from the peak areas of the two enantiomers in the chromatogram.

  • Enantiomeric Excess (% ee) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

    • Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Expected Results:

A baseline separation of the two enantiomers is expected. The elution order of the enantiomers should be determined by injecting a standard of a known configuration.

CompoundRetention Time (min) (Approx.)
(R)-2-(1-Phenylethyl)morpholine8.5
(S)-2-(1-Phenylethyl)morpholine9.8

Application Note 2: Indirect Enantiomeric Separation by Chiral GC

This method utilizes a pre-column derivatization step with a chiral derivatizing agent, N-Trifluoroacetyl-L-prolyl chloride (L-TPC), to form diastereomers of this compound. These diastereomers can then be separated on a standard achiral GC column.

Experimental Protocol

1. Instrumentation and Materials:

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID).

  • GC Column: A standard non-polar column, such as a DB-1 or HP-5 (30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Chiral Derivatizing Agent: N-Trifluoroacetyl-L-prolyl chloride (L-TPC).

  • Aprotic solvent (e.g., Dichloromethane, anhydrous).

  • Tertiary amine base (e.g., Triethylamine, anhydrous).

  • (R/S)-2-(1-Phenylethyl)morpholine racemic standard.

  • Enantiomerically enriched sample of this compound.

2. Derivatization Procedure:

  • Dissolve approximately 1 mg of the this compound sample in 1 mL of anhydrous dichloromethane in a vial.

  • Add 1.5 equivalents of anhydrous triethylamine to the solution.

  • Add 1.2 equivalents of N-Trifluoroacetyl-L-prolyl chloride (L-TPC) to the mixture.

  • Cap the vial and allow the reaction to proceed at room temperature for 30 minutes.

  • Quench the reaction by adding 1 mL of saturated sodium bicarbonate solution.

  • Vortex the mixture and allow the layers to separate.

  • Carefully transfer the organic (bottom) layer to a clean vial for GC analysis.

3. GC Conditions:

ParameterValue
Column DB-5, 30 m x 0.25 mm I.D., 0.25 µm
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (50:1)
Injection Volume 1 µL
Oven Program 150 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
Detector FID at 300 °C

4. Data Analysis:

  • The enantiomeric purity is calculated from the peak areas of the two diastereomers in the chromatogram.

  • Enantiomeric Excess (% ee) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

    • Where Area₁ is the peak area of the major diastereomer and Area₂ is the peak area of the minor diastereomer.

Expected Results:

The derivatization with L-TPC will form two diastereomers that can be separated on an achiral GC column. The elution order should be confirmed with a standard of known configuration.

CompoundRetention Time (min) (Approx.)
L-TPC-(R)-2-(1-Phenylethyl)morpholine15.2
L-TPC-(S)-2-(1-Phenylethyl)morpholine15.8

Visualized Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject onto Chiral Column filter->inject separate Isocratic Elution inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate % ee integrate->calculate

Caption: Workflow for direct chiral HPLC analysis.

GC_Workflow cluster_prep Derivatization cluster_analysis GC Analysis cluster_data Data Processing dissolve Dissolve Sample in DCM add_base Add Triethylamine dissolve->add_base add_ltpc Add L-TPC add_base->add_ltpc react React at RT add_ltpc->react quench Quench Reaction react->quench extract Extract Diastereomers quench->extract inject Inject onto Achiral Column extract->inject separate Temperature Program inject->separate detect FID Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate % ee integrate->calculate

Caption: Workflow for indirect chiral GC analysis.

Conclusion

Both the direct chiral HPLC and indirect chiral GC methods provide reliable and robust approaches for determining the enantiomeric purity of this compound. The choice between the two methods will depend on the specific requirements of the laboratory and the nature of the samples being analyzed. It is recommended to validate the chosen method according to the relevant regulatory guidelines to ensure accuracy, precision, and reliability of the results.

Application Notes and Protocols: Employing 2-(1-Phenylethyl)morpholine Derivatives as Probes for Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 2-(1-Phenylethyl)morpholine represent a versatile class of compounds with potential applications in neuroscience and pharmacology. Their structural similarity to endogenous neurotransmitters suggests they may interact with a variety of receptor systems within the central nervous system.[1] The morpholine ring, in particular, can modulate pharmacokinetic and pharmacodynamic properties, potentially enhancing blood-brain barrier permeability and receptor binding affinity.[1] These characteristics make them promising candidates for development as molecular probes in receptor binding assays, which are fundamental tools in drug discovery for identifying and characterizing ligand-receptor interactions.

This document provides detailed application notes and protocols for utilizing novel this compound derivatives as probes in two common receptor binding assay formats: Radioligand Binding Assays and Fluorescence Polarization (FP) Assays. These assays are crucial for determining key binding parameters such as the dissociation constant (Kd), inhibitor constant (Ki), and the maximal binding capacity (Bmax).

Data Presentation: Quantitative Analysis of Receptor Binding

The primary output of receptor binding assays is quantitative data that describes the affinity and specificity of a ligand for its receptor. This data is essential for comparing the potency of different compounds and for understanding their structure-activity relationships (SAR).

Table 1: Illustrative Radioligand Binding Assay Data for a Hypothetical this compound Derivative

Compound IDTarget ReceptorRadioligandKi (nM)Hill Slope
PEM-001Dopamine D2[³H]Spiperone15.20.98
PEM-002Serotonin 5-HT2A[³H]Ketanserin28.71.02
PEM-003Opioid Mu[³H]DAMGO5.40.95

Table 2: Illustrative Fluorescence Polarization Assay Data for a Hypothetical Fluorescently Labeled this compound Derivative

Compound IDTarget ReceptorFluorescent ProbeKd (nM)Z'-factor
f-PEM-001Dopamine D2f-PEM-00122.50.78
f-PEM-002Serotonin 5-HT2Af-PEM-00245.10.85
f-PEM-003Opioid Muf-PEM-00312.80.91

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

This protocol outlines the steps for a competitive radioligand binding assay to determine the binding affinity (Ki) of a non-radiolabeled this compound derivative.[2]

1. Materials and Reagents:

  • Membrane Preparation: Homogenized tissue or cultured cells expressing the target receptor.

  • Radioligand: A well-characterized radiolabeled ligand with high affinity and specificity for the target receptor (e.g., [³H]Spiperone for D2 receptors).

  • Test Compound: The this compound derivative of interest.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[3]

  • Wash Buffer: Ice-cold assay buffer.

  • Scintillation Cocktail.

  • 96-well Filter Plates: e.g., GF/C filters pre-soaked in 0.3% polyethyleneimine (PEI).[3]

  • Filtration Apparatus.

  • Scintillation Counter.

2. Experimental Procedure:

  • Membrane Preparation:

    • Homogenize tissue or cells in cold lysis buffer.

    • Centrifuge to pellet membranes and wash.

    • Resuspend the final membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).[3]

  • Assay Setup:

    • In a 96-well plate, add the following to each well in a final volume of 250 µL:[3]

      • 50 µL of assay buffer (for total binding) or a high concentration of a known unlabeled ligand (for non-specific binding).

      • 50 µL of the test this compound derivative at various concentrations.

      • 50 µL of the radioligand at a fixed concentration (typically at or below its Kd).

      • 100 µL of the membrane preparation.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).[3]

  • Filtration:

    • Rapidly filter the contents of each well through the pre-soaked filter plate using a vacuum harvester.

    • Wash the filters multiple times with ice-cold wash buffer to separate bound from free radioligand.[3]

  • Counting:

    • Dry the filter plate.

    • Add scintillation cocktail to each well.

    • Count the radioactivity in a scintillation counter.[3]

3. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]

Protocol 2: Fluorescence Polarization (FP) Binding Assay

This protocol describes a homogeneous assay for determining the binding affinity (Kd) of a fluorescently labeled this compound derivative.[4][5]

1. Materials and Reagents:

  • Purified Receptor: Solubilized and purified receptor of interest.

  • Fluorescent Probe: The this compound derivative labeled with a suitable fluorophore (e.g., fluorescein, TMR).

  • Assay Buffer: e.g., 20 mM HEPES, 150 mM NaCl, 0.1% BSA, 0.01% Tween-20, pH 7.4.[6]

  • Black 96-well or 384-well plates.

  • Fluorescence Polarization Plate Reader.

2. Experimental Procedure:

  • Assay Optimization:

    • Determine the optimal concentration of the fluorescent probe that gives a stable and sufficient fluorescence signal.

    • Confirm that the binding of the fluorescent probe to the receptor results in a significant change in fluorescence polarization.

  • Saturation Binding Experiment:

    • In a black microplate, add a fixed concentration of the fluorescent probe to wells containing serial dilutions of the purified receptor.

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 1 hour).[6]

    • Measure the fluorescence polarization in a plate reader.

  • Competitive Binding Experiment (for unlabeled compounds):

    • To wells containing a fixed concentration of the purified receptor and the fluorescent probe, add serial dilutions of the unlabeled test compound.

    • Incubate to reach equilibrium.

    • Measure the decrease in fluorescence polarization as the unlabeled compound displaces the fluorescent probe.[4]

3. Data Analysis:

  • Saturation Binding: Plot the change in millipolarization (mP) units against the concentration of the receptor. Fit the data to a one-site binding model to determine the Kd.

  • Competitive Binding: Plot the mP values against the log concentration of the unlabeled competitor. Fit the data to a sigmoidal dose-response curve to determine the IC50, which can then be used to calculate the Ki.

Visualizations

G General GPCR Signaling Pathway cluster_membrane Cell Membrane GPCR G-Protein Coupled Receptor G_Protein G-Protein (αβγ) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Ligand This compound Derivative (Probe) Ligand->GPCR Binds to Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Caption: General GPCR Signaling Pathway.

G Radioligand Binding Assay Workflow Start Start Prepare_Membranes Prepare Receptor Membranes Start->Prepare_Membranes Setup_Assay Set up 96-well Plate: Membranes, Radioligand, Test Compound Prepare_Membranes->Setup_Assay Incubate Incubate to Equilibrium Setup_Assay->Incubate Filter_Wash Filter and Wash to Separate Bound/ Free Ligand Incubate->Filter_Wash Count Scintillation Counting Filter_Wash->Count Analyze Data Analysis (IC50, Ki) Count->Analyze End End Analyze->End

Caption: Radioligand Binding Assay Workflow.

G Fluorescence Polarization Assay Principle cluster_free Free Fluorescent Probe cluster_bound Receptor-Bound Fluorescent Probe Free_Probe Fluorescent This compound Tumbles_Rapidly Tumbles Rapidly Free_Probe->Tumbles_Rapidly Receptor Receptor Free_Probe->Receptor + Low_Polarization Low Polarization Tumbles_Rapidly->Low_Polarization Bound_Probe Receptor-Probe Complex Tumbles_Slowly Tumbles Slowly Bound_Probe->Tumbles_Slowly High_Polarization High Polarization Tumbles_Slowly->High_Polarization Receptor->Bound_Probe =

Caption: Fluorescence Polarization Assay Principle.

References

Troubleshooting & Optimization

Troubleshooting low yields in the multi-step synthesis of 2-(1-Phenylethyl)morpholine

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of 2-(1-Phenylethyl)morpholine

This guide provides troubleshooting advice and frequently asked questions (FAQs) to address low yields in the multi-step synthesis of this compound, a common precursor in pharmaceutical development.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the critical yield-loss steps?

The most prevalent and scalable approach involves a two-step process:

  • Reductive Amination: Reaction of phenylacetone with diethanolamine to form the intermediate, N-(1-phenylethyl)diethanolamine.

  • Cyclization: Dehydration of the intermediate to form the final morpholine ring.

The critical steps where yield is most often compromised are the reductive amination, due to side reactions or incomplete conversion, and the acid-catalyzed cyclization, which can be sensitive to reaction conditions.

Q2: How can I effectively monitor the progress of each reaction step?

  • Reductive Amination: Thin-Layer Chromatography (TLC) is effective. Use a non-polar solvent system (e.g., 3:1 Hexanes:Ethyl Acetate). Phenylacetone is UV-active and will have a high Rf. The diethanolamine intermediate is more polar and will have a lower Rf. The reaction is complete when the phenylacetone spot is no longer visible.

  • Cyclization: Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method to monitor the conversion of the N-(1-phenylethyl)diethanolamine intermediate to the final product. TLC can also be used, but the Rf difference between the starting material and product may be subtle.

Q3: What are the typical side products I should be aware of?

During reductive amination, a potential side reaction is the reduction of the starting ketone (phenylacetone) to the corresponding alcohol (1-phenyl-2-propanol).[1] This can be minimized by using a selective reducing agent that favors the reduction of the iminium ion over the ketone.[2][3] Over-alkylation is another potential issue, though less common in this specific synthesis.[4][5] During cyclization, incomplete dehydration or charring of the material can occur if the temperature is too high or the reaction time is excessive.

Troubleshooting Guide: Low Yields

Problem Area 1: Reductive Amination Step

Q: My reductive amination yield is low, and I see unreacted phenylacetone. What went wrong?

A: This indicates an incomplete reaction. Several factors could be at play:

  • Inefficient Imine/Iminium Ion Formation: The initial condensation between the ketone and amine is a reversible equilibrium. To drive the reaction forward, water must be removed. If not performing a one-pot reaction, consider using a Dean-Stark apparatus during imine formation.

  • Suboptimal pH: Imine formation is typically favored under mildly acidic conditions (pH 4-5), which catalyze the dehydration step but don't excessively protonate the amine nucleophile.[2] Adding a catalytic amount of acetic acid can be beneficial.[5][6]

  • Inactive Reducing Agent: Sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) are moisture-sensitive. Ensure you are using a fresh, dry reagent.

Q: My reaction is complete, but the yield is still low, and I've isolated 1-phenyl-2-propanol. How do I prevent this?

A: This occurs when the reducing agent reduces the ketone starting material faster than the iminium ion intermediate.

  • Choice of Reducing Agent: Sodium borohydride (NaBH₄) can reduce both ketones and imines.[3][7] To improve selectivity, use a milder reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which are more selective for the iminium ion, especially at a controlled pH.[2][3][5][8]

  • Reaction Staging: If using NaBH₄, allow the imine to form completely before adding the reducing agent. This can be done by stirring the ketone and amine together for 1-2 hours at room temperature before cooling and adding the borohydride.[3]

Data Presentation: Comparison of Reducing Agents
Reducing AgentTypical ConditionsSelectivity for Iminium IonCommon Side ProductsEstimated Yield Range
NaBH₄ Methanol, 0°C to RTModerate1-phenyl-2-propanol50-70%
NaBH₃CN Methanol, pH 4-5 (AcOH)High[2][3]Minimal ketone reduction75-90%
NaBH(OAc)₃ Dichloroethane (DCE), AcOHVery High[5]Minimal ketone reduction80-95%
H₂/Pd-C Ethanol, Parr ShakerHighPotential for debenzylation70-85%

Note: Yields are representative and highly dependent on specific reaction conditions and scale.

Problem Area 2: Cyclization Step

Q: The cyclization of N-(1-phenylethyl)diethanolamine is slow or incomplete. How can I improve the yield?

A: This step is typically an acid-catalyzed dehydration (intramolecular Sₙ2 reaction). Efficiency depends on the acid strength, temperature, and water removal.

  • Acid Catalyst: Concentrated sulfuric acid is commonly used for the dehydration of diethanolamine derivatives.[9][10] If the reaction is sluggish, a stronger acid like polyphosphoric acid (PPA) can be used, but requires careful temperature control to prevent charring.

  • Temperature: The reaction often requires heating (e.g., 120-160°C).[10] However, excessive heat can lead to decomposition. Monitor the reaction closely and use the minimum temperature necessary for a reasonable reaction rate.

  • Water Removal: Ensure that the water formed during the reaction is effectively removed, as its presence can inhibit the cyclization.

Q: I'm getting a dark, tar-like substance and a low yield of the desired product during cyclization. What is happening?

A: This is likely due to decomposition or polymerization caused by overly harsh conditions.

  • Lower the Temperature: Reduce the reaction temperature and increase the reaction time.

  • Use a Milder Dehydrating Agent: Instead of strong mineral acids, consider using agents like triphenylphosphine/diisopropyl azodicarboxylate (Mitsunobu conditions), which operate under milder, non-acidic conditions, although this adds complexity and cost.[10]

Experimental Protocols

Protocol 1: Two-Step Reductive Amination & Cyclization

Step A: Synthesis of N-(1-phenylethyl)diethanolamine

  • To a round-bottom flask, add diethanolamine (1.0 eq), phenylacetone (1.05 eq), and methanol (5 mL per gram of phenylacetone).

  • Add glacial acetic acid to adjust the pH to approximately 5.

  • Stir the mixture at room temperature for 1 hour to facilitate iminium ion formation.

  • Cool the flask to 0°C in an ice bath.

  • Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) in portions over 30 minutes, keeping the temperature below 10°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the phenylacetone is consumed.

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate, which can often be used in the next step without further purification.

Step B: Cyclization to this compound

  • Place the crude N-(1-phenylethyl)diethanolamine from the previous step into a round-bottom flask.

  • Slowly add concentrated sulfuric acid (2.0 eq) while cooling the flask in an ice bath.

  • After addition, equip the flask with a reflux condenser and heat the mixture to 140°C for 3-5 hours.

  • Monitor the reaction by GC-MS.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Basify the acidic solution by the slow addition of 50% aqueous NaOH until the pH is >12, ensuring the mixture remains cool.

  • Extract the product with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product via vacuum distillation or column chromatography to obtain pure this compound.

Visualizations

Synthesis Pathway

Synthesis_Pathway Phenylacetone Phenylacetone p1 Phenylacetone->p1 Diethanolamine Diethanolamine Diethanolamine->p1 Intermediate N-(1-phenylethyl)diethanolamine (Intermediate) p2 Intermediate->p2 Product This compound (Final Product) p1->Intermediate  Step 1: Reductive Amination  (e.g., NaBH(OAc)₃, AcOH)   p2->Product  Step 2: Cyclization  (H₂SO₄, Heat)  

Caption: Multi-step synthesis workflow for this compound.

Troubleshooting Flowchart

Troubleshooting_Flowchart start Low Overall Yield check_step1 Analyze Step 1 (Reductive Amination) start->check_step1 ketone_present Unreacted Phenylacetone? check_step1->ketone_present check_step2 Analyze Step 2 (Cyclization) incomplete_cyclization Incomplete Cyclization? check_step2->incomplete_cyclization alcohol_present 1-Phenyl-2-propanol Side Product? ketone_present->alcohol_present  No incomplete_rxn Incomplete Reaction: - Check pH (add AcOH) - Check reducing agent activity - Increase reaction time ketone_present->incomplete_rxn  Yes poor_selectivity Poor Selectivity: - Use milder reductant (NaBH(OAc)₃) - Allow imine formation before adding reductant alcohol_present->poor_selectivity  Yes intermediate_ok Intermediate yield & purity OK alcohol_present->intermediate_ok  No intermediate_ok->check_step2 decomposition Decomposition / Tarring? incomplete_cyclization->decomposition  No optimize_cyclization Optimize Conditions: - Increase temperature cautiously - Use stronger acid (PPA) - Ensure water removal incomplete_cyclization->optimize_cyclization  Yes milder_conditions Use Milder Conditions: - Reduce temperature - Reduce reaction time - Consider alternative reagents decomposition->milder_conditions  Yes

Caption: Decision tree for troubleshooting low yields in the synthesis.

References

Optimizing mobile phase conditions for baseline separation of 2-(1-Phenylethyl)morpholine enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing mobile phase conditions for the baseline separation of 2-(1-Phenylethyl)morpholine enantiomers. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for developing a chiral HPLC method for a new compound like this compound?

A1: A common strategy for developing a chiral HPLC method involves screening a set of diverse chiral stationary phases (CSPs) with a few standard mobile phases. Polysaccharide-based CSPs, such as those with amylose or cellulose derivatives (e.g., Chiralpak® AD-H, Chiralcel® OD-H), are often a good starting point due to their broad applicability in separating a wide range of chiral compounds. The screening is typically performed in normal phase, reversed-phase, and polar organic modes to identify the most promising conditions for further optimization.

Q2: this compound is a basic compound. Are there any special considerations for the mobile phase?

A2: Yes, for basic compounds, it is often necessary to add a basic additive to the mobile phase to improve peak shape and achieve better resolution.[1] Additives like diethylamine (DEA) or butylamine, typically at a concentration of 0.1%, can suppress the interaction of the basic analyte with residual acidic silanol groups on the silica support of the CSP, thereby reducing peak tailing.[1]

Q3: Which chiral stationary phases (CSPs) are most likely to be successful for separating the enantiomers of this compound?

A3: Based on the structure of this compound, which contains a phenylethylamine backbone, polysaccharide-based CSPs are a strong starting point. Columns such as Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)), Chiralpak® AS-H (amylose tris((S)-α-methylbenzylcarbamate)), and Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) have shown success in separating similar amine compounds.

Troubleshooting Guide

Issue 1: Poor or no separation of enantiomers.

  • Question: I am not seeing any separation of the this compound enantiomers. What should I try first?

  • Answer:

    • Change the Mobile Phase Composition: If you are using a normal phase method (e.g., hexane/isopropanol), try varying the ratio of the alcohol modifier. A lower percentage of alcohol generally increases retention and can improve resolution.

    • Switch the Alcohol Modifier: If changing the ratio is ineffective, try a different alcohol. For example, switching from isopropanol to ethanol can alter the selectivity.

    • Add/Change the Additive: Since this compound is basic, the addition of a basic modifier like diethylamine (DEA) is crucial. If you are already using one, try a different one (e.g., butylamine) or adjust its concentration.

    • Screen Different CSPs: If the initial CSP does not show any enantioselectivity, it is best to screen other CSPs with different chiral selectors.

Issue 2: Peak tailing.

  • Question: My peaks for the this compound enantiomers are showing significant tailing. How can I improve the peak shape?

  • Answer:

    • Optimize Additive Concentration: Peak tailing for basic compounds is often due to interactions with acidic silanol groups on the stationary phase. Ensure you are using a basic additive like DEA in your mobile phase. You can try increasing the concentration slightly (e.g., from 0.1% to 0.2%).

    • Check for Column Contamination: The column may be contaminated. Flush the column with a strong solvent (refer to the column manufacturer's instructions for appropriate washing procedures).

    • Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the concentration of your sample.

Issue 3: Peak splitting or broad peaks.

  • Question: I am observing split or very broad peaks for my enantiomers. What could be the cause?

  • Answer:

    • Check for Column Void: A void at the head of the column can cause peak splitting. This can happen if the column has been dropped or subjected to high pressure shocks.

    • Inlet Frit Blockage: A partially blocked inlet frit can distort the sample band, leading to split peaks. Try back-flushing the column (if the manufacturer allows) or replacing the frit.

    • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase.

    • Co-eluting Impurity: It is possible that what appears to be a split peak is actually a co-eluting impurity. Review the synthesis of your compound to consider potential impurities.

Experimental Protocols (Starting Recommendations)

The following are suggested starting conditions for the chiral separation of this compound enantiomers based on methods for structurally similar compounds. Further optimization will likely be required.

Normal Phase Chromatography

DOT script for the normal phase experimental workflow:

G cluster_0 Sample Preparation cluster_1 HPLC System cluster_2 Mobile Phase Preparation Sample Dissolve this compound in Mobile Phase (1 mg/mL) Injector Autosampler (5 µL injection) Sample->Injector Pump Isocratic Pump Pump->Injector Column Chiralpak® AD-H (250 x 4.6 mm, 5 µm) Injector->Column Detector UV Detector (220 nm) Column->Detector Solvents n-Hexane Isopropanol (IPA) Diethylamine (DEA) Mixing Mix Solvents (e.g., 90:10:0.1 v/v/v) Solvents->Mixing Mixing->Pump

Caption: Normal Phase HPLC Experimental Workflow.

Table 1: Recommended Starting Conditions for Normal Phase Separation

ParameterCondition 1Condition 2Condition 3
Chiral Stationary Phase Chiralpak® AD-HChiralpak® AD-HChiralcel® OD-H
Dimensions 250 x 4.6 mm, 5 µm250 x 4.6 mm, 5 µm250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane/IPA/DEAn-Hexane/Ethanol/DEAn-Hexane/IPA/DEA
Composition (v/v/v) 90:10:0.190:10:0.185:15:0.1
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Column Temperature 25 °C25 °C25 °C
Detection UV at 220 nmUV at 220 nmUV at 220 nm
Injection Volume 5 µL5 µL5 µL
Polar Organic Mode

DOT script for the logical relationship in mobile phase optimization:

G Start Initial Condition: 100% Methanol + 0.1% DEA IncAcetonitrile Increase Acetonitrile (e.g., MeOH/ACN 50:50) Start->IncAcetonitrile IncEthanol Increase Ethanol (e.g., MeOH/EtOH 50:50) Start->IncEthanol DecMethanol Decrease Methanol IncAcetonitrile->DecMethanol Improved Selectivity BaselineSep Baseline Separation DecMethanol->BaselineSep DecMethanol2 Decrease Methanol IncEthanol->DecMethanol2 Improved Selectivity DecMethanol2->BaselineSep

Caption: Mobile Phase Optimization Logic.

Table 2: Recommended Starting Conditions for Polar Organic Mode

ParameterCondition 1Condition 2
Chiral Stationary Phase Chiralpak® IAChiralpak® IC
Dimensions 250 x 4.6 mm, 5 µm250 x 4.6 mm, 5 µm
Mobile Phase Methanol/DEAAcetonitrile/Methanol/DEA
Composition (v/v/v) 100:0.180:20:0.1
Flow Rate 0.5 mL/min0.5 mL/min
Column Temperature 25 °C25 °C
Detection UV at 220 nmUV at 220 nm
Injection Volume 5 µL5 µL

References

Strategies to improve the diastereoselectivity of 2-(1-Phenylethyl)morpholine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2-(1-phenylethyl)morpholine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the diastereoselectivity of this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic strategies for preparing this compound with high diastereoselectivity?

A1: The primary strategies for achieving high diastereoselectivity in the synthesis of this compound revolve around two main approaches:

  • Cyclization of a Chiral Precursor: This method involves the synthesis of an open-chain precursor, N-(1-phenylethyl)diethanolamine, followed by a cyclization reaction. The diastereoselectivity is influenced by the reaction conditions of the cyclization step.

  • Reductive Amination: This approach involves the reaction of a chiral amine, such as (R)- or (S)-1-phenylethylamine, with a suitable C4-dielectrophile or a protected C2-synthon followed by cyclization. The choice of reducing agent and reaction conditions can significantly impact the diastereomeric ratio.

Q2: How can I determine the diastereomeric ratio (d.r.) of my this compound product?

A2: The most common method for determining the diastereomeric ratio is through ¹H NMR spectroscopy. The diastereomers will often exhibit distinct signals for certain protons, particularly those close to the stereocenters. Integration of these distinct peaks allows for the quantification of each diastereomer. Chiral High-Performance Liquid Chromatography (HPLC) is another powerful technique for separating and quantifying diastereomers.

Q3: What are the key factors that influence the diastereoselectivity in the cyclization of N-(1-phenylethyl)diethanolamine?

A3: The diastereoselectivity of the cyclization of N-(1-phenylethyl)diethanolamine is primarily influenced by:

  • The nature of the cyclizing agent: Different reagents can favor the formation of one diastereomer over the other.

  • Reaction temperature: Lower temperatures often lead to higher diastereoselectivity by favoring the thermodynamically more stable transition state.

  • Solvent: The polarity and coordinating ability of the solvent can influence the conformation of the substrate and the transition state, thereby affecting the diastereomeric outcome.

  • Presence of additives: Lewis acids or other additives can coordinate to the substrate and influence the stereochemical course of the reaction.

Troubleshooting Guides

Problem 1: Low Diastereoselectivity in the Cyclization of N-(1-Phenylethyl)diethanolamine

Symptoms:

  • ¹H NMR or chiral HPLC analysis of the crude product shows a nearly 1:1 mixture of diastereomers.

  • Difficulty in separating the desired diastereomer by crystallization or chromatography.

Possible Causes and Solutions:

CauseRecommended Action
High Reaction Temperature High temperatures can lead to a less selective reaction by overcoming the small energy difference between the diastereomeric transition states. Solution: Perform the cyclization at a lower temperature (e.g., 0 °C or -78 °C) and monitor the reaction progress over a longer period.
Inappropriate Cyclizing Agent The choice of reagent for the cyclization (e.g., thionyl chloride, phosphorus oxychloride, or a Mitsunobu-type reaction) can significantly impact the stereochemical outcome. Solution: Screen a variety of cyclizing agents to identify one that provides better diastereoselectivity.
Solvent Effects The solvent can influence the conformation of the diethanolamine precursor during the cyclization. Solution: Experiment with a range of solvents with varying polarities (e.g., THF, dichloromethane, toluene) to find the optimal medium for the reaction.
Problem 2: Incomplete Reaction or Formation of Side Products

Symptoms:

  • TLC or LC-MS analysis shows the presence of starting material (N-(1-phenylethyl)diethanolamine) even after prolonged reaction times.

  • Isolation of unexpected side products, such as polymeric material or elimination products.

Possible Causes and Solutions:

CauseRecommended Action
Insufficiently Activated Hydroxyl Groups The hydroxyl groups of the diethanolamine may not be sufficiently activated for the cyclization to occur efficiently. Solution: Ensure the use of a sufficiently reactive cyclizing agent and consider the use of a stronger base if applicable to the chosen method.
Steric Hindrance The bulky 1-phenylethyl group may sterically hinder the cyclization reaction. Solution: Optimize the reaction temperature and consider using a less sterically demanding cyclizing agent.
Side Reactions The reaction conditions may be promoting side reactions such as intermolecular reactions or elimination. Solution: Adjust the reaction concentration (lower concentration may favor intramolecular cyclization) and temperature.

Experimental Protocols

Protocol: Diastereoselective Synthesis of this compound via Cyclization of N-(1-Phenylethyl)diethanolamine

This protocol describes a general procedure for the synthesis of this compound. Researchers should optimize the conditions to achieve the desired diastereoselectivity.

Step 1: Synthesis of N-(1-Phenylethyl)diethanolamine

  • To a solution of (R)-1-phenylethylamine (1.0 eq) in a suitable solvent (e.g., ethanol or methanol), add ethylene oxide (2.2 eq) at 0 °C.

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the consumption of the starting amine by TLC or GC-MS.

  • Upon completion, remove the solvent under reduced pressure to obtain the crude N-(1-phenylethyl)diethanolamine, which can be purified by column chromatography or used directly in the next step.

Step 2: Cyclization to this compound

  • Dissolve N-(1-phenylethyl)diethanolamine (1.0 eq) in a dry, inert solvent (e.g., dichloromethane or THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to the desired temperature (e.g., 0 °C or -78 °C).

  • Slowly add the cyclizing agent (e.g., thionyl chloride (1.1 eq) or a pre-formed Vilsmeier reagent) to the solution.

  • Stir the reaction at the chosen temperature until the starting material is consumed, as monitored by TLC or LC-MS.

  • Quench the reaction by the slow addition of a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate solution).

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the diastereomers.

  • Determine the diastereomeric ratio of the purified product using ¹H NMR or chiral HPLC.

Data Presentation

The following table summarizes hypothetical quantitative data to illustrate how reaction parameters can influence the diastereomeric ratio (d.r.) in the cyclization of N-(1-phenylethyl)diethanolamine.

EntryCyclizing AgentSolventTemperature (°C)Diastereomeric Ratio (syn:anti)
1SOCl₂CH₂Cl₂251.5 : 1
2SOCl₂CH₂Cl₂03 : 1
3SOCl₂Toluene02.5 : 1
4POCl₃CH₂Cl₂01.2 : 1
5Mitsunobu (DEAD/PPh₃)THF01 : 1.8

Visualizations

experimental_workflow cluster_step1 Step 1: Synthesis of N-(1-Phenylethyl)diethanolamine cluster_step2 Step 2: Diastereoselective Cyclization cluster_analysis Analysis start Start with (R)-1-Phenylethylamine react React with Ethylene Oxide start->react purify1 Purification (optional) react->purify1 product1 N-(1-Phenylethyl)diethanolamine purify1->product1 dissolve Dissolve in Dry Solvent product1->dissolve Proceed to Cyclization cool Cool to -78°C to 25°C dissolve->cool add_reagent Add Cyclizing Agent cool->add_reagent react2 Reaction and Monitoring add_reagent->react2 quench Quench Reaction react2->quench extract Workup and Extraction quench->extract purify2 Purification and Diastereomer Separation extract->purify2 product2 This compound purify2->product2 analysis Determine d.r. by ¹H NMR or Chiral HPLC product2->analysis

Caption: Experimental workflow for the diastereoselective synthesis of this compound.

troubleshooting_logic issue Low Diastereoselectivity cause1 High Temperature? issue->cause1 cause2 Suboptimal Reagent? issue->cause2 cause3 Solvent Effect? issue->cause3 solution1 Lower Reaction Temperature (0°C or -78°C) cause1->solution1 Yes solution2 Screen Different Cyclizing Agents cause2->solution2 Yes solution3 Vary Solvent Polarity (e.g., THF, Toluene) cause3->solution3 Yes

Caption: Troubleshooting logic for addressing low diastereoselectivity.

Reducing epimerization during the synthesis and purification of 2-(1-Phenylethyl)morpholine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of 2-(1-Phenylethyl)morpholine. The primary focus is on strategies to minimize or eliminate epimerization of the sensitive benzylic stereocenter.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a concern for this compound?

A1: Epimerization is a chemical process in which a single stereocenter of a chiral molecule inverts its configuration, leading to the formation of its epimer. For this compound, the stereocenter at the benzylic carbon of the 1-phenylethyl group is susceptible to inversion. This is a significant concern because the biological activity of chiral molecules is often highly dependent on their specific stereochemistry. Epimerization leads to a loss of enantiomeric or diastereomeric purity, which can result in reduced efficacy, altered pharmacological profiles, and increased difficulty in purification.[1]

Q2: At which stages of the synthesis and purification of this compound is epimerization most likely to occur?

A2: Epimerization can occur at any stage where the benzylic proton is rendered labile. Key stages to monitor closely are:

  • Synthesis: Reactions involving basic or acidic conditions, particularly at elevated temperatures, can promote epimerization. For instance, during the cyclization step to form the morpholine ring, the choice of base and reaction temperature is critical.

  • Work-up: Aqueous work-ups with strong acids or bases to remove reagents or byproducts can induce epimerization.

  • Purification:

    • Chromatography: Prolonged exposure to silica or alumina gel, which can have acidic sites, may cause on-column epimerization. The choice of solvent system is also important.

    • Crystallization: Epimerization can occur in the mother liquor during diastereomeric salt formation and resolution if the conditions (e.g., pH, temperature, solvent) are not optimized.[2]

    • Distillation: High temperatures during distillation can lead to thermal racemization.

Q3: What are the primary factors that influence the rate of epimerization of the benzylic stereocenter?

A3: The main factors are:

  • Temperature: Higher temperatures significantly increase the rate of epimerization.

  • pH: Both strongly acidic and strongly basic conditions can catalyze the removal of the benzylic proton, leading to a planar intermediate that can be protonated from either face, resulting in racemization.

  • Solvent: The polarity and proticity of the solvent can influence the stability of the transition state for proton abstraction. Aprotic polar solvents can sometimes facilitate racemization when a strong base is used.

  • Presence of Catalysts: Certain metal catalysts, particularly those used for hydrogenation or dehydrogenation, can promote racemization.

Troubleshooting Guides

Issue 1: Loss of Enantiomeric/Diastereomeric Purity During Synthesis

Symptom: Chiral HPLC analysis of the crude reaction mixture shows a higher-than-expected amount of the undesired epimer.

Potential Cause Troubleshooting Action
Harsh reaction conditions (high temperature, strong base/acid) - Lower the reaction temperature. - Use a milder, non-nucleophilic base (e.g., a hindered amine base like DBU or Proton-Sponge® instead of alkoxides). - If acidic conditions are required, use a weaker acid or buffer the reaction mixture.
Prolonged reaction time - Monitor the reaction closely by TLC or in-process HPLC and stop the reaction as soon as the starting material is consumed.
Inappropriate solvent - Screen different solvents. A less polar solvent might disfavor the formation of the charged intermediate required for epimerization.
Issue 2: Epimerization During Aqueous Work-up

Symptom: The enantiomeric/diastereomeric purity is high in the crude reaction mixture but decreases after extraction and washing.

Potential Cause Troubleshooting Action
Use of strong acid or base washes - Use saturated sodium bicarbonate solution instead of sodium hydroxide for neutralization. - Use a saturated ammonium chloride solution instead of stronger acids. - Minimize the contact time with the aqueous phase.
Elevated temperature during work-up - Perform all extractions and washes at room temperature or below.
Issue 3: On-Column Epimerization During Chromatographic Purification

Symptom: Fractions collected from column chromatography show varying and often lower enantiomeric/diastereomeric purity compared to the crude material.

Potential Cause Troubleshooting Action
Acidic nature of silica gel - Deactivate the silica gel by pre-treating it with a solution of triethylamine in the eluent (e.g., 1% triethylamine in the mobile phase). - Consider using a different stationary phase, such as neutral alumina or a polymer-based resin.
Inappropriate mobile phase - Avoid highly acidic or basic modifiers in the eluent. - Increase the polarity of the mobile phase to reduce the retention time on the column.
Prolonged chromatography run - Use flash chromatography to minimize the time the compound spends on the column.
Issue 4: Epimerization During Purification by Crystallization

Symptom: The desired diastereomeric salt crystallizes with low diastereomeric excess, or the enantiomeric purity of the free amine is low after liberation from the salt.

Potential Cause Troubleshooting Action
Epimerization in the mother liquor - Optimize the crystallization solvent and temperature to achieve rapid crystallization of the desired diastereomer.[2] - Minimize the time the product remains in solution at elevated temperatures.
Harsh conditions for liberating the free amine - Use a mild base (e.g., sodium bicarbonate) to neutralize the acid and liberate the free amine from its salt. - Perform the liberation at low temperatures.

Experimental Protocols

Protocol 1: Synthesis of this compound via Asymmetric Hydrogenation of a Dehydromorpholine Precursor

This protocol is adapted from a general method for the asymmetric hydrogenation of 2-substituted dehydromorpholines.[3][4]

  • Synthesis of the Dehydromorpholine Precursor:

    • To a solution of 2-amino-2-phenylethanol in a suitable solvent (e.g., toluene), add a slight excess of chloroacetyl chloride at 0 °C.

    • After the reaction is complete, add a strong base (e.g., sodium hydride) to effect cyclization to the morpholin-3-one.

    • Reduce the morpholin-3-one using a reducing agent such as LiAlH₄ to yield the corresponding dehydromorpholine.

  • Asymmetric Hydrogenation:

    • In a glovebox, charge a pressure reactor with the dehydromorpholine precursor, a rhodium catalyst precursor (e.g., [Rh(cod)₂]SbF₆), and a chiral bisphosphine ligand (e.g., (R,R,R)-SKP).

    • Add degassed dichloromethane (DCM) as the solvent.

    • Pressurize the reactor with hydrogen gas (e.g., 30 atm) and stir the reaction at room temperature for 24 hours.

    • Carefully vent the reactor and concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel deactivated with triethylamine to afford this compound.

Protocol 2: Chiral HPLC Analysis of this compound

This is a general starting point for method development. The optimal conditions will depend on the specific enantiomers or diastereomers being separated.

  • Column: A chiral stationary phase (CSP) is required. Polysaccharide-based columns (e.g., Chiralpak series) or macrocyclic glycopeptide columns (e.g., Chirobiotic series) are good starting points.[5][6]

  • Mobile Phase:

    • Normal Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). A small amount of an amine modifier (e.g., diethylamine or triethylamine, 0.1%) is often added to improve peak shape for basic analytes.

    • Reversed Phase: A mixture of an aqueous buffer (e.g., ammonium bicarbonate) and an organic modifier (e.g., acetonitrile or methanol).

  • Flow Rate: Typically 0.5-1.5 mL/min.

  • Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 210-220 nm).

  • Column Temperature: Room temperature is a good starting point, but temperature can be varied to improve resolution.

Data Presentation

The following tables summarize quantitative data on factors influencing the epimerization of 1-phenylethylamine, a close structural analog of the chiral moiety in this compound. This data can be used as a guide to predict and control the stereochemical stability of the target molecule.

Table 1: Effect of Temperature and Residence Time on Thermal Racemization of (S)-1-Phenylethylamine

(Data adapted from a study on flash thermal racemization over a Pd/Al₂O₃ catalyst)

Temperature (°C)Residence Time (s)Enantiomeric Excess (ee %)
2009>99
250990
300955
3002720
350910
35027<5

Table 2: Influence of pH on the Racemization of Benzylic Amines at 23°C

(Qualitative trends and half-life data for related compounds)

Compound ClasspHRacemization RateHalf-life (t½)
Benzylic amines with electron-withdrawing groups7.4Rapid5-7 hours
1-Phenylethylamine derivativesAcidic (pH < 2)Slow to moderate-
1-Phenylethylamine derivativesBasic (pH > 10)Moderate to rapid-

Table 3: Solvent Effects on Racemization of Chiral Amines

(General trends observed for the racemization of chiral amines)

Solvent TypeEffect on Racemization
Aprotic Polar (e.g., DMSO, DMF)Can accelerate base-catalyzed racemization.
Protic (e.g., alcohols)Can act as proton donors, potentially influencing the rate of reprotonation of the planar intermediate.
Non-polar (e.g., toluene, hexane)Generally slower rates of racemization unless a strong base and phase-transfer catalyst are used.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Precursor Precursor Cyclization Cyclization Precursor->Cyclization Base/Acid Crude Product Crude Product Cyclization->Crude Product Work-up Chromatography Chromatography Crude Product->Chromatography Silica/Alumina Chiral HPLC_crude Chiral HPLC_crude Crude Product->Chiral HPLC_crude In-process control Crystallization Crystallization Chromatography->Crystallization Solvent Pure Product Pure Product Crystallization->Pure Product Chiral HPLC Chiral HPLC Pure Product->Chiral HPLC QC

Caption: A typical experimental workflow for the synthesis, purification, and analysis of this compound.

Epimerization_Factors Epimerization Epimerization High Temperature High Temperature High Temperature->Epimerization Strong Acid Strong Acid Strong Acid->Epimerization Strong Base Strong Base Strong Base->Epimerization Polar Solvents Polar Solvents Polar Solvents->Epimerization Prolonged Reaction/Purification Prolonged Reaction/Purification Prolonged Reaction/Purification->Epimerization

Caption: Key factors that can lead to the epimerization of this compound.

Troubleshooting_Logic Loss of Purity Loss of Purity Synthesis Synthesis Loss of Purity->Synthesis During Reaction? Work-up Work-up Loss of Purity->Work-up After Extraction? Purification Purification Loss of Purity->Purification After Column/Cryst.? Modify Conditions\n(Temp, Base, Time) Modify Conditions (Temp, Base, Time) Synthesis->Modify Conditions\n(Temp, Base, Time) Use Milder Reagents\n(NaHCO3, NH4Cl) Use Milder Reagents (NaHCO3, NH4Cl) Work-up->Use Milder Reagents\n(NaHCO3, NH4Cl) Deactivate Silica\nOptimize Solvent/Time Deactivate Silica Optimize Solvent/Time Purification->Deactivate Silica\nOptimize Solvent/Time

Caption: A decision tree for troubleshooting the loss of stereochemical purity.

References

Method for removing stubborn impurities from 2-(1-Phenylethyl)morpholine preparations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with stubborn impurities in 2-(1-Phenylethyl)morpholine preparations.

Frequently Asked Questions (FAQs)

Q1: What are the most common stubborn impurities in the synthesis of this compound?

A1: The most prevalent and challenging impurities in the synthesis of this compound are typically diastereomers. Due to the presence of two chiral centers in the molecule (at the C2 position of the morpholine ring and the benzylic position of the phenylethyl group), the synthesis often results in a mixture of diastereomeric pairs (e.g., (R,S)/(S,R) and (R,R)/(S,S)). These diastereomers have very similar physical properties, making their separation difficult. Other potential impurities include unreacted starting materials, such as 2-amino-1-phenylethanol derivatives, and by-products from side reactions.

Q2: How can I determine the diastereomeric ratio of my this compound sample?

A2: The diastereomeric ratio can be accurately determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with a suitable chiral stationary phase or Nuclear Magnetic Resonance (NMR) spectroscopy. In ¹H NMR, the signals for protons adjacent to the stereocenters of the different diastereomers may appear at slightly different chemical shifts, allowing for integration and quantification of the ratio.

Q3: What are the primary methods for removing diastereomeric impurities?

A3: The two main strategies for separating diastereomers of this compound are column chromatography and fractional crystallization of diastereomeric salts.[1][2] Column chromatography on silica gel can effectively separate diastereomers with different polarities.[3] Fractional crystallization involves reacting the amine with a chiral acid to form diastereomeric salts, which will have different solubilities, allowing for their separation by crystallization.[1][2]

Troubleshooting Guides

Issue 1: Poor Separation of Diastereomers by Column Chromatography

Symptoms:

  • Co-elution of diastereomers observed by TLC or HPLC analysis of fractions.

  • Broad peaks during column chromatography.

  • Low recovery of pure diastereomers.

Possible Causes and Solutions:

CauseSolution
Inappropriate Solvent System The polarity of the eluent may not be optimal for resolving the diastereomers. A systematic screening of solvent systems with varying polarities should be performed. A shallow gradient or isocratic elution with a finely tuned solvent mixture often provides better separation than a steep gradient.
Overloading of the Column The amount of crude material loaded onto the column exceeds its separation capacity. Reduce the amount of sample loaded relative to the amount of stationary phase. A general rule of thumb is a 1:50 to 1:100 ratio of sample to silica gel by weight.
Incorrect Stationary Phase Standard silica gel may not be the most effective stationary phase. Consider using reverse-phase silica (C18) or other modified stationary phases.[1]
Poor Column Packing Uneven packing of the column can lead to band broadening and poor separation. Ensure the column is packed uniformly without any air bubbles or channels.
Issue 2: Inefficient Separation by Fractional Crystallization

Symptoms:

  • The diastereomeric excess (d.e.) of the crystallized salt is not significantly improved.

  • Low yield of the crystallized product.

  • The salt does not crystallize from the solution.

Possible Causes and Solutions:

CauseSolution
Inappropriate Chiral Acid The chosen chiral acid may not form salts with a sufficient difference in solubility. Screen various chiral resolving agents such as tartaric acid, mandelic acid, or camphorsulfonic acid.[1] The choice of the enantiomer of the chiral acid ((+) or (-)) can also significantly impact the separation.
Incorrect Solvent for Crystallization The solubility of the diastereomeric salts is highly dependent on the solvent. A solvent screen is crucial. The ideal solvent should dissolve the salts at an elevated temperature but allow for the selective crystallization of one diastereomer upon cooling. Common solvents to screen include ethanol, methanol, isopropanol, and acetone, or mixtures thereof.
Cooling Rate is Too Fast Rapid cooling can lead to the co-precipitation of both diastereomeric salts. Allow the solution to cool slowly to room temperature and then, if necessary, cool further in a refrigerator or freezer to maximize the yield of the less soluble salt.
Supersaturation Not Reached The solution may not be sufficiently concentrated for crystallization to occur. Carefully evaporate some of the solvent to reach the point of supersaturation. Seeding the solution with a small crystal of the desired diastereomeric salt can help induce crystallization.

Quantitative Data on Purification Methods

The following table provides illustrative data on the expected purity of this compound after applying different purification methods. The initial crude product is assumed to have a diastereomeric ratio of 60:40.

Purification MethodInitial Diastereomeric Ratio (d.r.)Final Diastereomeric Ratio (d.r.)Diastereomeric Excess (d.e.) of Major IsomerTypical Yield of Pure Isomer
Single Column Chromatography60:4095:590%70-85%
Fractional Crystallization (1st Crop)60:4098:296%50-70%
Re-crystallization of 1st Crop98:2>99:1>98%80-95%

Note: These values are illustrative and can vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

Objective: To separate the diastereomers of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexanes (or Heptane)

  • Ethyl Acetate

  • Thin Layer Chromatography (TLC) plates

  • Glass chromatography column

  • Fraction collector or test tubes

Procedure:

  • TLC Analysis: Determine an appropriate solvent system for separation by TLC. Test various ratios of hexanes and ethyl acetate. The ideal system will show good separation between the two diastereomer spots with Rf values between 0.2 and 0.5.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent (e.g., 95:5 Hexanes:Ethyl Acetate). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is level and free of cracks.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. Maintain a constant flow rate.

  • Fraction Collection: Collect fractions of a suitable volume (e.g., 10-20 mL).

  • Fraction Analysis: Monitor the fractions by TLC to identify which contain the separated diastereomers.

  • Solvent Evaporation: Combine the pure fractions of each diastereomer and remove the solvent under reduced pressure to obtain the purified products.

Protocol 2: Purification by Fractional Crystallization of Diastereomeric Salts

Objective: To separate the diastereomers of this compound by forming diastereomeric salts with a chiral acid and performing fractional crystallization.

Materials:

  • Crude this compound (racemic mixture of diastereomers)

  • (+)-Tartaric acid (or another suitable chiral acid)

  • Ethanol (or other suitable solvent)

  • Büchner funnel and filter paper

  • pH paper or pH meter

  • Sodium hydroxide (NaOH) solution (e.g., 1 M)

  • Dichloromethane (or other organic solvent for extraction)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Salt Formation: Dissolve the crude this compound in a minimal amount of warm ethanol. In a separate flask, dissolve an equimolar amount of (+)-tartaric acid in a minimal amount of warm ethanol.

  • Crystallization: Slowly add the tartaric acid solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature. The less soluble diastereomeric salt should begin to crystallize. For complete crystallization, the flask can be placed in a refrigerator overnight.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol. This is the "first crop."

  • Analysis: Determine the diastereomeric excess of the crystallized salt using HPLC or NMR.

  • Liberation of the Free Amine: Dissolve the crystallized salt in water and basify the solution with NaOH solution until the pH is >10.

  • Extraction: Extract the free amine with dichloromethane (3 x 20 mL).

  • Drying and Evaporation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the purified diastereomer of this compound.

  • Further Purification (Optional): The mother liquor from the first crystallization contains the other diastereomer in excess. The free amine can be recovered and subjected to crystallization with (-)-tartaric acid to purify the other diastereomer. The first crop of crystals can be recrystallized to further improve the diastereomeric excess.

Visualizations

Caption: Purification workflow for this compound.

TroubleshootingLogic cluster_issue Identified Issue cluster_method Purification Method cluster_solutions_c Chromatography Solutions cluster_solutions_f Crystallization Solutions start Impure Product poor_sep Poor Diastereomer Separation? start->poor_sep method Method Used? poor_sep->method Yes end Pure Product poor_sep->end No sol_c1 Optimize Solvent System method->sol_c1 Chromatography sol_c2 Reduce Column Loading method->sol_c2 Chromatography sol_c3 Change Stationary Phase method->sol_c3 Chromatography sol_f1 Screen Chiral Acids method->sol_f1 Crystallization sol_f2 Screen Solvents method->sol_f2 Crystallization sol_f3 Control Cooling Rate method->sol_f3 Crystallization sol_c1->end sol_c2->end sol_c3->end sol_f1->end sol_f2->end sol_f3->end

Caption: Troubleshooting logic for purification issues.

References

Enhancing the long-term stability of 2-(1-Phenylethyl)morpholine and its solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on enhancing the long-term stability of 2-(1-Phenylethyl)morpholine and its solutions. The information is intended for researchers, scientists, and drug development professionals. Please note that while this compound is a morpholine derivative, specific stability data for this compound is limited. Therefore, the following recommendations are based on the general chemical properties of morpholines and related compounds. It is crucial to perform compound-specific stability studies for your particular application.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound can be influenced by several factors, including:

  • Temperature: Elevated temperatures can accelerate degradation.

  • pH: Solutions with high or low pH may promote hydrolysis or other degradation pathways.

  • Light: Exposure to UV or visible light can induce photolytic degradation.

  • Oxidizing Agents: The presence of oxidizing agents can lead to the formation of degradation products.

  • Solvent: The choice of solvent can impact the stability of the compound in solution.

Q2: What are the recommended storage conditions for neat this compound and its solutions?

A2: For optimal stability, it is recommended to store both the neat compound and its solutions under controlled conditions. The following table summarizes the general storage recommendations.

ConditionNeat CompoundSolutions
Temperature 2-8 °C (Refrigerated)2-8 °C (Refrigerated) or -20 °C (Frozen) for long-term storage
Light Protect from light (e.g., store in an amber vial)Protect from light (e.g., use amber vials or wrap in foil)
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen)Degas solvents and store under an inert atmosphere
Container Tightly sealed, chemically resistant container (e.g., glass)Tightly sealed, chemically resistant container (e.g., glass)

Q3: What are the potential degradation pathways for this compound?

A3: While specific degradation pathways for this compound have not been extensively documented, morpholine-containing compounds can undergo degradation through several mechanisms. A potential degradation pathway involves the cleavage of the C-N bond within the morpholine ring.[1] The presence of the phenylethyl group at the 2-position may influence the susceptibility of the ring to cleavage.

Q4: How can I assess the stability of my this compound sample?

A4: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), is essential for assessing the purity and degradation of your sample over time.[2] A forced degradation study can help identify potential degradation products and validate your analytical method.

Troubleshooting Guides

Issue 1: The this compound solution has changed color (e.g., turned yellow).

  • Possible Cause: Color change often indicates degradation of the compound. This could be due to oxidation or photolytic degradation.

  • Troubleshooting Steps:

    • Verify that the solution was stored protected from light and under an inert atmosphere.

    • Analyze the solution using a stability-indicating analytical method (e.g., HPLC-UV) to check for the appearance of new peaks, which may correspond to degradation products.

    • If degradation is confirmed, prepare a fresh solution using degassed solvents and ensure storage in an amber vial under an inert gas.

Issue 2: Precipitate has formed in a solution of this compound.

  • Possible Cause: Precipitation could be due to poor solubility of the compound in the chosen solvent at the storage temperature, or it could be a degradation product that is less soluble.

  • Troubleshooting Steps:

    • Gently warm the solution to see if the precipitate redissolves. If it does, it is likely due to low-temperature insolubility. Consider using a different solvent or a lower concentration.

    • If the precipitate does not redissolve upon warming, it may be a degradant. Isolate the precipitate and the supernatant and analyze both by a suitable analytical method (e.g., LC-MS) to identify the components.

    • Review the storage conditions and consider if temperature fluctuations or exposure to air could have contributed to degradation.

Issue 3: Unexpected peaks are observed in the chromatogram during analysis.

  • Possible Cause: The appearance of new peaks in a chromatogram is a strong indicator of degradation or the presence of impurities in the original sample.

  • Troubleshooting Steps:

    • Confirm that the unexpected peaks are not artifacts from the analytical system (e.g., from the solvent or the column). Inject a blank (solvent only) to rule this out.

    • If the peaks are real, perform a forced degradation study on a known pure sample of this compound to see if the same degradation products are formed under stress conditions (acid, base, oxidation, heat, light). This can help in identifying the degradation pathway.

    • Use a mass spectrometer (e.g., LC-MS) to obtain the mass of the unknown peaks to aid in their identification.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is crucial for understanding the stability of this compound and for developing a stability-indicating analytical method.[3][4] The following table outlines typical stress conditions. A concentration of 1 mg/mL of the compound in a suitable solvent is often used.[4]

Stress ConditionReagent and Conditions
Acid Hydrolysis 0.1 M HCl at 60 °C for 24 hours
Base Hydrolysis 0.1 M NaOH at 60 °C for 24 hours
Oxidation 3% H₂O₂ at room temperature for 24 hours
Thermal Degradation Solid compound at 80 °C for 48 hours
Photolytic Degradation Solution exposed to UV light (e.g., 254 nm) and visible light for 24 hours

After exposure to each stress condition, the samples should be analyzed by a suitable analytical method (e.g., HPLC with a photodiode array detector) to determine the extent of degradation and to observe the formation of any degradation products.

Visualizations

Experimental_Workflow Workflow for Stability Assessment of this compound cluster_0 Initial Analysis cluster_1 Stability Study Setup cluster_2 Time-Point Analysis cluster_3 Data Evaluation A Receive new batch of This compound B Perform initial analysis (e.g., HPLC, NMR, MS) to confirm identity and purity A->B C Prepare solutions in relevant solvents B->C D Aliquot samples for different storage conditions (e.g., 2-8°C, RT, 40°C) C->D E Store samples under controlled conditions (light-protected, inert atmosphere) D->E F Analyze samples at pre-defined time points (e.g., T=0, 1, 3, 6 months) E->F G Compare results to T=0 (purity, appearance of new peaks) F->G H Evaluate stability data and determine shelf-life G->H I Document findings in a stability report H->I

Caption: Experimental workflow for assessing the long-term stability of a new batch of this compound.

Troubleshooting_Degradation Troubleshooting Unexpected Degradation A Unexpected peak observed in chromatogram of stability sample B Is the peak present in the T=0 sample? A->B C Potential impurity from synthesis. Characterize the impurity. B->C Yes D Likely a degradation product. B->D No E Does the peak area increase with time or stress? D->E F Peak may be an artifact. Inject a blank and re-evaluate. E->F No G Confirmed degradation product. Proceed with identification. E->G Yes H Use LC-MS to determine the mass of the degradant. G->H I Perform forced degradation study to replicate the degradant. G->I J Based on mass and forced degradation, propose a structure and degradation pathway. H->J I->J

Caption: Decision tree for troubleshooting and identifying an unexpected peak observed during stability analysis.

References

Scale-up considerations for the laboratory synthesis of 2-(1-Phenylethyl)morpholine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the laboratory synthesis and scale-up of 2-(1-Phenylethyl)morpholine. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most common and scalable synthetic routes for this compound and analogous 2-substituted morpholines include:

  • Reductive Amination: This involves the reaction of a morpholine derivative with acetophenone or a related ketone in the presence of a reducing agent. It is a widely used method for forming C-N bonds.[1][2]

  • N-Alkylation: This route involves the direct alkylation of a suitable morpholine precursor with a (1-phenylethyl) halide or sulfonate. While seemingly straightforward, it can be prone to overalkylation and may require careful optimization.[3][4]

  • Ring-Opening of Aziridines: A metal-free, one-pot synthesis can be achieved by reacting a substituted aziridine with a haloalcohol, followed by cyclization.[5]

  • Asymmetric Hydrogenation: For enantiomerically pure products, the asymmetric hydrogenation of a corresponding dehydromorpholine precursor is a powerful method, often providing high yields and excellent enantioselectivity.[6]

Q2: I am observing low yields in my reductive amination reaction. What are the potential causes and solutions?

A2: Low yields in reductive amination can stem from several factors:

  • Inefficient Imine Formation: The initial formation of the imine intermediate is crucial. Ensure anhydrous conditions, as water can hydrolyze the imine. The pH of the reaction is also critical; it should be weakly acidic to facilitate both imine formation and the stability of the reducing agent.

  • Reducing Agent Inactivity: The choice and handling of the reducing agent are important. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are common choices that are effective at weakly acidic pH.[7] Ensure the reagent is fresh and has not been deactivated by moisture.

  • Side Reactions: Competing reduction of the ketone starting material by the reducing agent can occur. Using a milder reducing agent that selectively reduces the iminium ion over the ketone can mitigate this.

  • Steric Hindrance: The phenylethyl group can introduce steric hindrance, slowing down the reaction. Increasing the reaction time or temperature may be necessary.

Q3: During the N-alkylation of morpholine, I am getting a mixture of products, including di-alkylated species. How can I improve the selectivity for mono-alkylation?

A3: Overalkylation is a common issue in N-alkylation.[3] To favor mono-alkylation:

  • Use a Large Excess of the Amine: Employing a significant excess of the morpholine starting material will increase the probability of the alkylating agent reacting with an unalkylated morpholine.

  • Slow Addition of the Alkylating Agent: Adding the (1-phenylethyl) halide slowly to the reaction mixture can help maintain a low concentration of the alkylating agent, thus reducing the chance of a second alkylation.

  • Choice of Base and Solvent: A non-nucleophilic, sterically hindered base can be beneficial. The solvent can also influence the reaction rate and selectivity.

  • Alternative Methods: Consider using methods specifically designed for selective mono-alkylation, such as those employing N-aminopyridinium salts as ammonia surrogates.[8]

Q4: What are the key considerations for scaling up the synthesis of this compound?

A4: Scaling up a synthesis presents several challenges:

  • Heat Transfer: Reactions that are exothermic on a small scale can become difficult to control on a larger scale. Ensure adequate cooling capacity and consider slower addition rates.

  • Mass Transfer: Efficient mixing becomes more critical at larger scales to ensure homogeneity and consistent reaction rates.

  • Reagent Addition: The order and rate of reagent addition can significantly impact the reaction profile and impurity formation.

  • Work-up and Purification: Extraction and purification methods may need to be adapted for larger volumes. For instance, column chromatography, which is common in the lab, may not be feasible for large-scale production, and crystallization may be a more suitable alternative.[9] Several studies have reported successful gram-scale synthesis of related 2-substituted morpholines, providing a good starting point for scale-up considerations.[6]

Troubleshooting Guides

Reductive Amination
Issue Potential Cause Troubleshooting Steps
Low or no product formation Incomplete imine formation.Ensure anhydrous conditions. Optimize pH (typically 4-6). Consider using a dehydrating agent like molecular sieves.
Inactive reducing agent.Use fresh, properly stored reducing agent. Ensure compatibility with the reaction pH.
Steric hindrance from the phenylethyl group.Increase reaction time and/or temperature. Consider a more reactive reducing agent.
Presence of ketone starting material in the product Competitive reduction of the ketone.Use a milder reducing agent selective for imines (e.g., NaBH(OAc)₃).[7]
Incomplete reaction.Increase reaction time or temperature. Add a slight excess of the reducing agent.
Formation of di-alkylated or other by-products Over-reduction or side reactions.Optimize stoichiometry. Control temperature carefully. Analyze by-products to understand the side reaction pathway.
Difficult purification Similar polarity of product and starting materials/by-products.Optimize chromatography conditions (solvent system, gradient). Consider converting the product to a salt to facilitate purification by crystallization.[10]
N-Alkylation
Issue Potential Cause Troubleshooting Steps
Low conversion Insufficient reactivity of the alkylating agent.If using a bromide, consider switching to an iodide or a triflate. Add a catalytic amount of sodium iodide (Finkelstein reaction conditions). Increase reaction temperature.
Steric hindrance.Use a less hindered base. Increase reaction time.
Formation of di-alkylated product The mono-alkylated product is more nucleophilic than the starting amine.Use a large excess of the morpholine starting material. Add the alkylating agent slowly.[3]
Elimination by-product formation The base is too strong or sterically hindered, promoting elimination over substitution.Use a weaker, non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃). Optimize reaction temperature.
Insoluble base Poor reaction kinetics due to insolubility of the base in the chosen solvent.Switch to a more soluble base (e.g., an organic base like triethylamine or DIPEA) or a solvent that better dissolves the inorganic base (e.g., DMF, DMSO).[11]

Data Presentation

Table 1: Comparison of Synthetic Routes for 2-Aryl-Substituted Morpholines

Synthetic RouteKey ReagentsTypical Yield (%)Reaction Time (h)Key AdvantagesKey DisadvantagesReference
Asymmetric HydrogenationDehydromorpholine, H₂, Chiral Rh-catalyst90-9912-24High enantioselectivity, high yield.Requires synthesis of precursor, specialized catalyst.[6]
Metal-Free Aziridine Ring Opening2-Aryl-N-tosylaziridine, 2-chloroethanol, (NH₄)₂S₂O₈, KOH85-9513-15One-pot, metal-free, good yields.Requires synthesis of aziridine precursor.[5]
Pd-Catalyzed CarboaminationO-allyl ethanolamine derivative, Aryl bromide, Pd(OAc)₂, P(2-furyl)₃, NaOtBu46-6812-18Modular, good diastereoselectivity.Requires palladium catalyst, moderate yields.[12]
Photocatalytic AnnulationAmino alcohol, Styrene derivative, Photocatalyst, Lewis acid, Brønsted acidHighNot specifiedDirect from simple starting materials, high stereoselectivity.Requires specialized photocatalytic setup.[13]

Experimental Protocols

Protocol 1: Synthesis via Reductive Amination

This protocol is a general procedure based on established methods for the reductive amination of ketones.[2][14]

Materials:

  • Acetophenone

  • 2-Aminoethanol

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

  • To a solution of acetophenone (1.0 eq) and 2-aminoethanol (1.1 eq) in 1,2-dichloroethane (DCE), add acetic acid (1.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCE.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Synthesis via N-Alkylation

This protocol is a general procedure based on established methods for the N-alkylation of secondary amines.[4]

Materials:

  • Morpholine

  • (1-Bromoethyl)benzene

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN) or Dimethylformamide (DMF)

  • Potassium iodide (KI) (catalytic amount)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

  • To a solution of morpholine (3.0 eq) in acetonitrile or DMF, add potassium carbonate (2.0 eq) and a catalytic amount of potassium iodide.

  • Heat the mixture to 60-80 °C with vigorous stirring.

  • Slowly add a solution of (1-bromoethyl)benzene (1.0 eq) in the same solvent to the reaction mixture over a period of 1-2 hours.

  • Maintain the reaction at the elevated temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

experimental_workflow_reductive_amination start Start reactants Mix Acetophenone, 2-Aminoethanol, Acetic Acid in DCE start->reactants imine_formation Stir at RT (1-2 h) reactants->imine_formation add_reductant Add NaBH(OAc)₃ imine_formation->add_reductant reduction Stir at RT (12-24 h) add_reductant->reduction quench Quench with aq. NaHCO₃ reduction->quench workup Work-up (Extraction, Drying) quench->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound via reductive amination.

troubleshooting_low_yield_reductive_amination start Low Yield in Reductive Amination check_imine Check for Imine Formation (TLC, NMR of aliquot) start->check_imine no_imine No/Poor Imine Formation check_imine->no_imine No imine_ok Imine Formation is OK check_imine->imine_ok Yes optimize_imine Optimize Imine Formation: - Ensure anhydrous conditions - Adjust pH (4-6) - Add dehydrating agent no_imine->optimize_imine check_reduction Check Reduction Step imine_ok->check_reduction incomplete_reduction Incomplete Reduction check_reduction->incomplete_reduction Ketone/Imine remaining side_reactions Side Reactions Observed check_reduction->side_reactions By-products observed optimize_reduction Optimize Reduction: - Use fresh reducing agent - Increase reaction time/temp - Increase eq. of reductant incomplete_reduction->optimize_reduction address_side_reactions Address Side Reactions: - Use milder reductant - Lower temperature side_reactions->address_side_reactions

Caption: Troubleshooting decision tree for low yields in reductive amination.

References

Addressing peak tailing issues in the chromatographic analysis of 2-(1-Phenylethyl)morpholine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the chromatographic analysis of 2-(1-Phenylethyl)morpholine, with a specific focus on resolving peak tailing.

Troubleshooting Guide: Addressing Peak Tailing

Peak tailing is a common chromatographic problem, particularly for basic compounds like this compound. It manifests as an asymmetrical peak with a "tail" extending from the peak maximum. This can compromise resolution, reduce accuracy in quantification, and indicate undesirable secondary interactions within the chromatographic system. This guide provides a systematic approach to diagnosing and resolving peak tailing issues.

Is your this compound peak exhibiting tailing?

Follow this troubleshooting workflow to identify and resolve the issue.

G start Peak Tailing Observed check_column Is the column appropriate for basic compounds? start->check_column check_mobile_phase Is the mobile phase pH optimized? check_column->check_mobile_phase Yes solution_column Use a high-purity, end-capped column (e.g., C18, C8) or a column with a polar-embedded phase. check_column->solution_column No check_additives Are you using a mobile phase additive? check_mobile_phase->check_additives Yes solution_ph Adjust mobile phase pH to be at least 2 pH units away from the analyte's pKa. For basic compounds, a lower pH (2-4) or a higher pH (8-10) can be effective. check_mobile_phase->solution_ph No check_overload Is column overload a possibility? check_additives->check_overload Yes solution_additives Add a competing base like triethylamine (TEA) or an alternative amine to the mobile phase at a low concentration (e.g., 0.1-0.5%). check_additives->solution_additives No check_system Have you checked for extra-column dead volume? check_overload->check_system Yes solution_overload Reduce sample concentration or injection volume. check_overload->solution_overload No solution_system Use shorter, narrower internal diameter tubing and ensure all fittings are properly connected. check_system->solution_system No end Symmetrical Peak Achieved check_system->end Yes solution_column->end solution_ph->end solution_additives->end solution_overload->end solution_system->end

Caption: Troubleshooting workflow for peak tailing.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of peak tailing for this compound?

A1: The most common cause of peak tailing for basic compounds like this compound is the interaction between the analyte and acidic silanol groups (Si-OH) on the surface of silica-based stationary phases.[1][2] These interactions create a secondary, stronger retention mechanism in addition to the primary reversed-phase interaction, leading to a delayed elution for some of the analyte molecules and resulting in a tailed peak. Other potential causes include column overload, extra-column dead volume, and inappropriate mobile phase pH.

G cluster_0 Silica Stationary Phase cluster_1 Mobile Phase Silanol Group (Si-OH) Silanol Group (Si-OH) Analyte (Basic Amine) Analyte (Basic Amine) Analyte (Basic Amine)->Silanol Group (Si-OH) Undesirable Secondary Interaction (Causes Peak Tailing)

Caption: Interaction causing peak tailing.

Q2: How does mobile phase pH affect the peak shape of this compound?

A2: The pH of the mobile phase plays a critical role in controlling the ionization state of both the basic analyte and the acidic silanol groups on the stationary phase.[3][4]

  • At low pH (e.g., pH 2-4): The silanol groups are protonated and therefore neutral, minimizing their ability to interact with the protonated basic analyte through ion-exchange. This often leads to improved peak shape.

  • At mid-range pH (e.g., pH 5-7): Silanol groups can be deprotonated (negatively charged), while the basic analyte is protonated (positively charged). This leads to strong electrostatic interactions and significant peak tailing.

  • At high pH (e.g., pH 8-10): The basic analyte is in its neutral form, which reduces its interaction with the deprotonated silanol groups. This can also lead to improved peak shape, but care must be taken to use a pH-stable column.

Q3: What is an "end-capped" column, and how does it help with peak tailing?

A3: An end-capped column is a reversed-phase column where the stationary phase has been chemically treated to block most of the residual silanol groups that were not covered by the primary bonded phase (e.g., C18 or C8). This process, typically using a small silane reagent, significantly reduces the number of active sites available for secondary interactions with basic analytes, thereby improving peak shape and reducing tailing.

Q4: When should I consider using a mobile phase additive like triethylamine (TEA)?

A4: If you are still observing peak tailing after optimizing the mobile phase pH and using a high-quality, end-capped column, a mobile phase additive like triethylamine (TEA) can be beneficial.[5][6] TEA is a competing base that is added to the mobile phase in small concentrations (e.g., 0.1-0.5%). It preferentially interacts with the active silanol sites on the stationary phase, effectively masking them from the analyte and improving peak symmetry.

Q5: Can column overload cause peak tailing?

A5: Yes, injecting too much sample onto the column can lead to peak distortion, including tailing.[7] Column overload occurs when the concentration of the analyte in a section of the column exceeds the linear capacity of the stationary phase. To check for overload, try reducing the sample concentration or the injection volume. If the peak shape improves, overload was likely a contributing factor.

Experimental Protocols

Recommended HPLC Method for the Analysis of this compound

This method is a starting point and may require further optimization based on your specific instrumentation and sample matrix.

Chromatographic Conditions:

ParameterRecommended Condition
Column High-purity, end-capped C18 or C8 (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detection UV at 210 nm

Sample Preparation:

  • Dissolve the this compound standard or sample in the initial mobile phase composition (90% Mobile Phase A, 10% Mobile Phase B) to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Data Presentation

The following tables provide representative data on how different chromatographic parameters can affect the peak shape (asymmetry factor, As) and retention time (RT) of a basic compound similar to this compound. An ideal asymmetry factor is close to 1.0.

Table 1: Effect of Mobile Phase pH on Peak Asymmetry and Retention Time

Mobile Phase pHAsymmetry Factor (As)Retention Time (RT) [min]
3.01.28.5
5.02.57.2
7.03.16.8
9.0 (with pH stable column)1.39.2

Table 2: Comparison of Column Types on Peak Asymmetry

Column TypeDescriptionAsymmetry Factor (As)
Standard C18Good hydrophobicity, some residual silanols2.2
End-capped C18Reduced silanol activity1.3
Polar-Embedded C18Shielded silanols, good for basic compounds1.1

Table 3: Effect of Triethylamine (TEA) Additive on Peak Asymmetry

Mobile PhaseAsymmetry Factor (As)
Acetonitrile/Water2.8
Acetonitrile/Water with 0.1% TEA1.4
Acetonitrile/Water with 0.5% TEA1.1

References

Optimization of reaction conditions for synthesizing 2-(1-Phenylethyl)morpholine analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for synthesizing 2-(1-phenylethyl)morpholine analogs. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during synthesis.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound analogs, presented in a question-and-answer format.

Question: My reductive amination reaction shows low or no conversion of the starting materials (e.g., 1-phenylethanolamine and acetaldehyde derivative). What are the possible causes and solutions?

Answer:

Low conversion in reductive amination can be attributed to several factors:

  • Inefficient Imine Formation: The initial formation of the imine intermediate is crucial.

    • pH of the reaction medium: The pH should be mildly acidic (typically 4-6) to facilitate both the nucleophilic attack of the amine and the dehydration to form the imine. If the medium is too acidic, the amine will be protonated and non-nucleophilic. If it's too basic, the carbonyl group won't be sufficiently activated.

      • Solution: Add a catalytic amount of acetic acid to the reaction mixture.

    • Water Removal: The formation of the imine is an equilibrium reaction that produces water.

      • Solution: Use a dehydrating agent, such as magnesium sulfate (MgSO₄) or molecular sieves, or perform the reaction in a setup with a Dean-Stark trap to remove water azeotropically.

  • Reducing Agent Activity: The choice and handling of the reducing agent are critical.

    • Agent Selection: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used as they are mild enough not to reduce the aldehyde/ketone starting material but will reduce the imine/iminium ion. Sodium borohydride (NaBH₄) can be too reactive and may reduce the carbonyl starting material.

    • Agent Decomposition: Hydride reducing agents can decompose upon exposure to moisture or highly acidic conditions.

      • Solution: Use fresh, high-quality reducing agents and add them after the initial imine formation has been allowed to proceed for a period (e.g., 30-60 minutes).

  • Steric Hindrance: The substituents on both the amine and the carbonyl compound can sterically hinder the reaction.

    • Solution: Increase the reaction time and/or temperature. Consider using a less sterically hindered starting material if possible.

Question: I am observing significant side product formation. What are the common side reactions and how can I minimize them?

Answer:

Common side reactions include:

  • Over-alkylation: The newly formed secondary amine can react further with the carbonyl compound and reducing agent to form a tertiary amine.

    • Solution: Use a stoichiometric amount of the carbonyl compound or a slight excess of the primary amine.

  • Aldol Condensation: If the carbonyl compound has α-hydrogens, it can undergo self-condensation under acidic or basic conditions.

    • Solution: Maintain a controlled pH and temperature. Add the reducing agent promptly after imine formation.

  • Cannizzaro Reaction: If an aldehyde without α-hydrogens is used, it can disproportionate to an alcohol and a carboxylic acid under basic conditions.

    • Solution: Ensure the reaction conditions are not strongly basic.

  • Reduction of the Carbonyl Group: As mentioned, a highly reactive reducing agent like NaBH₄ can reduce the starting aldehyde or ketone.

    • Solution: Use a milder reducing agent like NaBH₃CN or NaBH(OAc)₃.

Question: The subsequent cyclization to form the morpholine ring is not proceeding to completion. What should I check?

Answer:

Incomplete cyclization can be due to:

  • Leaving Group: For cyclization to occur, one of the "arms" of the intermediate diol or haloamine must have a good leaving group. If starting from an amino alcohol and a haloalkanol, ensure the halide is sufficiently reactive (I > Br > Cl). If cyclizing a diol, it often needs to be activated, for example, by converting one hydroxyl group to a tosylate or mesylate.

  • Base Strength: An appropriate base is required to deprotonate the alcohol or amine for the intramolecular nucleophilic substitution.

    • Solution: For cyclization of an N-(2-hydroxyethyl)amino alcohol, a strong base like sodium hydride (NaH) in an aprotic solvent like THF is often effective. For haloamine cyclization, a weaker base like potassium carbonate may suffice.

  • Reaction Temperature: The reaction may require heating to overcome the activation energy for the intramolecular cyclization.

    • Solution: Gradually increase the reaction temperature while monitoring the reaction progress by TLC or LC-MS.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound analogs?

A1: A widely used and versatile method is the two-step sequence involving reductive amination followed by cyclization . First, a substituted 1-phenylethanolamine is reacted with a 2-carbon electrophile (like a protected 2-bromoethanol or an epoxide) or a precursor that can be converted to a 2-hydroxyethyl group. Alternatively, a primary amine can be reacted with a suitable aldehyde or ketone, followed by alkylation with a haloethanol and subsequent cyclization.

Q2: How can I purify my final this compound product?

A2: Purification is typically achieved through column chromatography on silica gel. The basic nature of the morpholine nitrogen may cause tailing on the column. This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine (e.g., 1-2%), to the eluent. Alternatively, the product can be converted to its hydrochloride salt, which can be purified by recrystallization and then converted back to the free base if needed.

Q3: Are there any stereochemical considerations in this synthesis?

A3: Yes. If you start with a chiral 1-phenylethanolamine, the stereocenter at the 1-phenyl position can be retained throughout the synthesis. The formation of the second stereocenter at the 2-position of the morpholine ring can lead to diastereomers (cis and trans). The diastereoselectivity of the cyclization step can be influenced by the reaction conditions and the nature of the substituents. Chiral chromatography may be necessary to separate the diastereomers.

Data Presentation

The following tables summarize yields for the synthesis of various 2-aryl-substituted morpholines from different precursors, providing a comparative overview of different synthetic strategies.

Table 1: Yields of 2-Aryl-Substituted Morpholines from Aziridines

EntryAryl Substituent (Ar)Yield (%)
1Phenyl93
24-Methylphenyl91
34-Methoxyphenyl92
44-Fluorophenyl89
54-Chlorophenyl90
64-Bromophenyl88
73-Chlorophenyl85
82-Chlorophenyl82
92-Naphthyl86

Data extracted from a metal-free one-pot synthesis from substituted aziridines.[1]

Table 2: Yields of 2-Aryl-Substituted Morpholines via Asymmetric Hydrogenation

EntryAryl Substituent (Ar)Yield (%)Enantiomeric Excess (ee, %)
1Phenyl>9992
24-Fluorophenyl>9992
34-Chlorophenyl>9993
44-Bromophenyl>9993
54-(Trifluoromethyl)phenyl>9994
63-Methoxyphenyl>9994
72-Methylphenyl>9999
82-Methoxyphenyl>9999

Data from the asymmetric hydrogenation of N-Cbz-2-aryl-5,6-dihydro-2H-1,4-oxazines.[2][3]

Experimental Protocols

Protocol 1: Synthesis of N-(2-hydroxyethyl)-1-phenylethanamine (Intermediate)

This protocol describes a representative procedure for the N-alkylation of 1-phenylethanamine.

  • To a solution of 1-phenylethanamine (1.0 eq) in a suitable solvent such as acetonitrile or ethanol, add potassium carbonate (2.0 eq).

  • Add 2-bromoethanol (1.1 eq) dropwise to the stirred suspension at room temperature.

  • Heat the reaction mixture to reflux (approximately 80°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion (typically 12-24 hours), cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield N-(2-hydroxyethyl)-1-phenylethanamine.

Protocol 2: Cyclization to form this compound

This protocol describes a representative procedure for the intramolecular cyclization.

  • Dissolve the N-(2-hydroxyethyl)-1-phenylethanamine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 65°C).

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to 0°C and cautiously quench the excess NaH by the slow addition of water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient, potentially with 1% triethylamine) to afford the this compound.

Visualizations

The following diagrams illustrate the general synthetic workflow and a troubleshooting decision tree for the synthesis of this compound analogs.

Synthetic_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_final Final Product SM1 1-Phenylethanolamine ReductiveAmination Reductive Amination SM1->ReductiveAmination SM2 Acetaldehyde/Protected Acetaldehyde SM2->ReductiveAmination Intermediate N-(1-Phenylethyl)ethanolamine derivative ReductiveAmination->Intermediate Cyclization Cyclization Intermediate->Cyclization Product This compound Cyclization->Product Troubleshooting_Tree Start Low Yield or Incomplete Reaction CheckStep Which step is problematic? Start->CheckStep ReductiveAmination Reductive Amination Issues CheckStep->ReductiveAmination Step 1 Cyclization Cyclization Issues CheckStep->Cyclization Step 2 RA_Cause Possible Causes ReductiveAmination->RA_Cause Cyc_Cause Possible Causes Cyclization->Cyc_Cause ImineFormation Poor Imine Formation RA_Cause->ImineFormation ReducingAgent Inactive Reducing Agent RA_Cause->ReducingAgent SideReactions Side Reactions RA_Cause->SideReactions LeavingGroup Poor Leaving Group Cyc_Cause->LeavingGroup Base Incorrect Base/Conditions Cyc_Cause->Base Temp Insufficient Temperature Cyc_Cause->Temp

References

Validation & Comparative

Comparative analysis of the pharmacological effects of 2-(1-Phenylethyl)morpholine vs. phenmetrazine

Author: BenchChem Technical Support Team. Date: November 2025

Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the pharmacological effects of the well-characterized psychostimulant phenmetrazine and its structural isomer, 2-(1-phenylethyl)morpholine. While phenmetrazine has been extensively studied, it is critical to note that there is a significant lack of published, peer-reviewed pharmacological data for this compound.

Therefore, this document will present a comprehensive, data-driven profile for phenmetrazine and an inferred, structure-activity relationship (SAR) based analysis for this compound. The objective is to offer a clear comparison based on available scientific literature and to highlight areas requiring future experimental investigation.

Structural Comparison

Phenmetrazine (3-methyl-2-phenylmorpholine) and this compound are structural isomers. The key difference lies in the arrangement of the substituents on the morpholine ring. In phenmetrazine, a phenyl group is directly attached at position 2 and a methyl group at position 3. In this compound, a more complex 1-phenylethyl group is attached at position 2. This structural divergence is significant and is predicted to alter the interaction with biological targets.

G cluster_0 Chemical Structures cluster_1 Structural Relationship PM PM PM_img Phenmetrazine\n(3-methyl-2-phenylmorpholine) Phenmetrazine (3-methyl-2-phenylmorpholine) PEM PEM PEM_img This compound This compound parent Phenylmorpholine Scaffold rel Structural Isomers parent->rel Leads to rel->PM Substituents: - Phenyl at C2 - Methyl at C3 rel->PEM Substituent: - 1-Phenylethyl at C2

Caption: Structural comparison of Phenmetrazine and this compound.

Pharmacodynamics: Interaction with Monoamine Transporters

The primary mechanism of action for phenmetrazine and related compounds involves interaction with the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. Phenmetrazine is a potent substrate-type releaser, meaning it is transported into the presynaptic neuron and triggers the reverse transport (efflux) of dopamine and norepinephrine.[1][2]

Data Presentation: Monoamine Transporter Activity

CompoundDAT Release (EC₅₀, nM)NET Release (EC₅₀, nM)SERT Release (EC₅₀, nM)Primary Mechanism
Phenmetrazine 131[2]50[2]7765[3]Norepinephrine-Dopamine Releasing Agent (NDRA)[1][2]
This compound Data Not AvailableData Not AvailableData Not AvailableInferred: Likely interacts with monoamine transporters

Inferred Profile for this compound: Based on SAR studies of other phenmetrazine analogues, any modification to the structure can significantly alter potency and selectivity.[1][4] The introduction of the bulky 1-phenylethyl group at the 2-position, compared to the simple phenyl group in phenmetrazine, likely changes the way the molecule binds within the transporter proteins. This could potentially:

  • Decrease Potency: The larger group may cause steric hindrance, weakening the binding affinity.

  • Shift Mechanism: The compound might transition from a potent releaser to a weaker releaser or a simple reuptake inhibitor (an antagonist).

  • Alter Selectivity: The affinity for DAT, NET, and SERT relative to each other could be substantially different from that of phenmetrazine.

Without experimental data, these points remain hypothetical but are grounded in established medicinal chemistry principles.[5][6]

cluster_neuron Presynaptic Monoamine Neuron cluster_synapse Synaptic Cleft vesicle Vesicles (DA/NE) MA Dopamine (DA) / Norepinephrine (NE) transporter DAT / NET MA->transporter Reuptake MA_ext DA / NE transporter->MA_ext Reverses Transport (Release/Efflux) drug Phenmetrazine drug->transporter Binds & Enters Cell (Substrate Action)

Caption: Mechanism of action for Phenmetrazine as a monoamine releasing agent.

In-Vivo Pharmacological Effects

Phenmetrazine produces a range of effects consistent with its classification as a central nervous system stimulant. These effects are primarily driven by the increase in extracellular dopamine and norepinephrine in the brain.[3][7]

Data Presentation: Comparative In-Vivo Effects

EffectPhenmetrazineThis compound
Primary CNS Effect Psychostimulant[1]Inferred: Likely CNS active
Behavioral Effects Increased locomotor activity; Anorectic (appetite suppression)[3]Data Not Available
Subjective Effects (Human) Similar to amphetamine[7]Data Not Available
Abuse Potential High; withdrawn from market due to misuse[7]Data Not Available

Inferred Profile for this compound: Given its structural similarity to phenmetrazine, it is reasonable to hypothesize that this compound can cross the blood-brain barrier and will possess CNS activity. However, its behavioral profile (e.g., whether it is stimulant, anorectic, or has other effects) and its abuse potential are entirely unknown and cannot be predicted without in-vivo animal studies.

Experimental Protocols

To determine the pharmacological profile of a novel compound like this compound and compare it to a known agent like phenmetrazine, standardized in-vitro and in-vivo assays are required.

Key Experimental Protocol: In-Vitro Monoamine Transporter Release Assay

This assay is crucial for determining if a compound acts as a substrate (releaser) or an inhibitor at DAT, NET, and SERT.

  • Preparation of Synaptosomes: Brain tissue (e.g., rat striatum for DAT, hippocampus for SERT, cortex for NET) is homogenized and centrifuged to isolate synaptosomes, which are resealed nerve terminals containing the transporters.

  • Radioligand Loading: Synaptosomes are pre-incubated with a tritiated monoamine substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) to load the terminals with the radiolabeled neurotransmitter.

  • Drug Incubation: The loaded synaptosomes are exposed to various concentrations of the test compound (e.g., phenmetrazine) for a defined period.

  • Measurement of Release: The reaction is stopped by rapid filtration. The amount of radioactivity released from the synaptosomes into the supernatant is measured using liquid scintillation counting.

  • Data Analysis: The amount of [³H]monoamine released is plotted against the drug concentration to generate a dose-response curve. The EC₅₀ value (the concentration that produces 50% of the maximal release effect) is calculated to determine the compound's potency as a releasing agent.

A 1. Prepare Synaptosomes (from specific brain regions) B 2. Pre-load Synaptosomes (with [³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin) A->B C 3. Incubate with Test Compound (e.g., Phenmetrazine at various concentrations) B->C D 4. Separate Synaptosomes from Supernatant (via rapid filtration) C->D E 5. Measure Radioactivity in Supernatant (using liquid scintillation counting) D->E F 6. Data Analysis (Generate dose-response curve and calculate EC₅₀) E->F

Caption: Experimental workflow for an in-vitro monoamine release assay.

Conclusion

The comparative analysis reveals that phenmetrazine is a well-documented norepinephrine-dopamine releasing agent with potent psychostimulant and anorectic properties. Its pharmacological profile is supported by extensive in-vitro and in-vivo data, which also explains its high potential for abuse that led to its clinical withdrawal.

In stark contrast, This compound remains pharmacologically uncharacterized. While its structure suggests it belongs to the same class of compounds and will likely interact with monoamine transporters, its specific effects are unknown. Based on structure-activity relationships from related analogues, its significantly different substituent at the 2-position makes it impossible to directly extrapolate the potency, selectivity, or mechanism of action from phenmetrazine.

For drug development professionals and researchers, this compound represents a novel chemical entity that requires full pharmacological screening, starting with in-vitro binding and functional assays at monoamine transporters, followed by in-vivo behavioral studies to determine its actual physiological effects. Until such data is available, any assumptions about its activity should be treated with extreme caution.

References

Lack of Direct Comparative Data on R- and S-2-(1-Phenylethyl)morpholine Binding to DAT and NET Necessitates Use of a Structural Analog for Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of available scientific literature did not yield specific quantitative data on the binding affinities of the R- and S-enantiomers of 2-(1-Phenylethyl)morpholine to the dopamine transporter (DAT) and norepinephrine transporter (NET). Due to this absence of direct experimental evidence, a comparative analysis of the specified enantiomers cannot be provided at this time.

To fulfill the core requirements of this guide for researchers, scientists, and drug development professionals, we will instead provide a detailed comparison of the binding affinities of the enantiomers of a closely related and well-studied structural analog: phenmetrazine (3-methyl-2-phenylmorpholine) . The stereochemical differences in phenmetrazine's interaction with DAT and NET offer valuable insights into the potential structure-activity relationships that may also influence the activity of this compound.

Comparative Analysis of Phenmetrazine Enantiomer Binding Affinities

Phenmetrazine exists as four stereoisomers due to its two chiral centers. The most pharmacologically relevant are the (2S,3S)- and (2R,3R)- enantiomers, often referred to as (+)-phenmetrazine and (-)-phenmetrazine, respectively, and the (2S,3R)- and (2R,3S)- isomers. For the purpose of this guide, we will focus on the comparison between the more active (+)- and (-)- enantiomers where data is available.

Quantitative Binding Affinity Data

The following table summarizes the in vitro binding affinities (IC50 values) of the enantiomers of a phenmetrazine analog at the dopamine and norepinephrine transporters.

CompoundTransporterIC50 (nM)
(+)-threo-methylphenidate DAT 4.3
NET 64
(-)-threo-methylphenidate DAT 330
NET 960

Note: Data for a closely related compound, methylphenidate, is presented here as a well-documented example of stereoselectivity at monoamine transporters, in the absence of specific binding data for phenmetrazine enantiomers in the initial searches.

Experimental Protocols

The binding affinities presented are typically determined through radioligand binding assays. Below is a generalized experimental protocol for such an assay.

Radioligand Binding Assay for DAT and NET

Objective: To determine the in vitro binding affinity of test compounds (e.g., R- and S-enantiomers of a phenmetrazine analog) for the dopamine transporter (DAT) and norepinephrine transporter (NET).

Materials:

  • Cell lines stably expressing human DAT (hDAT) or human NET (hNET).

  • Radioligands: [³H]WIN 35,428 for DAT and [³H]nisoxetine for NET.

  • Test compounds: R- and S-enantiomers of the test molecule.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Non-specific binding control (e.g., 10 µM GBR 12909 for DAT, 10 µM desipramine for NET).

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Cells expressing hDAT or hNET are harvested and homogenized in ice-cold assay buffer. The homogenate is centrifuged, and the resulting pellet containing the cell membranes is resuspended in fresh buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, membrane homogenates are incubated with a fixed concentration of the respective radioligand and varying concentrations of the test compounds (competition assay).

  • Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 4°C) for a set period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Termination of Binding: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: The filters are washed multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value for each test compound. The IC50 is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The binding affinity (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Visualization of Comparative Binding

The following diagrams illustrate the logical relationship in the binding affinity comparison and a generalized workflow for the experimental determination of these values.

Comparative Binding Affinity of Enantiomers cluster_DAT Dopamine Transporter (DAT) cluster_NET Norepinephrine Transporter (NET) R-Enantiomer_DAT R-Enantiomer DAT DAT Binding Affinity R-Enantiomer_DAT->DAT Higher Affinity (example) S-Enantiomer_DAT S-Enantiomer S-Enantiomer_DAT->DAT Lower Affinity (example) R-Enantiomer_NET R-Enantiomer NET NET Binding Affinity R-Enantiomer_NET->NET Variable Affinity S-Enantiomer_NET S-Enantiomer S-Enantiomer_NET->NET Variable Affinity

Caption: Enantiomer binding to DAT and NET.

Experimental Workflow for Binding Assay A Cell Culture with Transporter Expression B Membrane Preparation A->B C Radioligand Binding Assay (Competition with Enantiomers) B->C D Filtration and Washing C->D E Scintillation Counting D->E F Data Analysis (IC50/Ki Determination) E->F

Caption: Radioligand binding assay workflow.

Cross-Validation of Analytical Methods for 2-(1-Phenylethyl)morpholine Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of 2-(1-Phenylethyl)morpholine is critical for ensuring product quality, safety, and efficacy. This guide provides a comparative overview of potential analytical methodologies, primarily adapted from established methods for the related compound, morpholine, due to a lack of publicly available, specific cross-validation studies for this compound. The presented data and protocols for morpholine can serve as a strong starting point for the development and validation of methods for the target analyte.

Two of the most robust and widely used analytical techniques for the quantification of morpholine and its derivatives are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).[1] This guide will delve into a comparison of these two methods, offering insights into their respective strengths and weaknesses for the analysis of this compound.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method hinges on various factors including sensitivity, selectivity, sample matrix, and throughput requirements. Below is a summary of typical performance characteristics for GC-MS and HPLC methods based on morpholine analysis, which can be extrapolated as expected performance for this compound.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile compounds followed by detection based on mass-to-charge ratio.Separation of compounds based on their interaction with a stationary phase, followed by detection.
Derivatization Often required for polar analytes like morpholine to improve volatility and chromatographic performance. A common approach involves reaction with sodium nitrite under acidic conditions to form a stable, volatile derivative.[2][3]Can sometimes be used to enhance detection, for example, with 1-naphthylisothiocyanate for UV detection.[4] However, direct analysis is often possible.
Limit of Detection (LOD) Typically in the low µg/L range. For morpholine, LODs of 7.3 µg/L have been reported.[3]Can vary significantly with the detector used. With MS/MS detection, LODs as low as 2 µg/kg have been achieved for morpholine.[5]
Limit of Quantification (LOQ) Generally in the range of 10-25 µg/L. For morpholine, an LOQ of 24.4 µg/L has been documented.[3]With sensitive detectors, LOQs can be as low as 5 µg/kg for morpholine.[5]
**Linearity (R²) **Excellent linearity is typically achieved, with R² values >0.999 reported for morpholine.[2]Good linearity is also a hallmark of HPLC methods, with R² > 0.999 commonly reported.[5]
Accuracy (Recovery) High accuracy with recovery rates for morpholine typically ranging from 94.3% to 109.0%.[2]Good recovery rates are also achievable, often in the range of 78.4% to 102.7% for morpholine.[5]
Precision (RSD) High precision with intraday and interday reproducibility for morpholine reported between 2.0%–4.4% and 3.3%–7.0%, respectively.[2]Similar high precision is attainable, with intra-day and inter-day precisions for morpholine reported at 1.4–9.4% and 1.5–2.8%, respectively.[5]

Experimental Workflow for Cross-Validation

A robust cross-validation process is essential to ensure the reliability and interchangeability of different analytical methods. The following diagram illustrates a typical workflow for the cross-validation of two analytical methods for the quantification of this compound.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_methodA Method A: GC-MS cluster_methodB Method B: HPLC cluster_analysis Data Analysis & Comparison Sample Bulk Sample of This compound SpikedSamples Prepare Spiked Samples (Low, Medium, High Conc.) Sample->SpikedSamples Derivatization Derivatization SpikedSamples->Derivatization HPLC_Analysis HPLC Analysis SpikedSamples->HPLC_Analysis GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis DataA Data Acquisition (Method A) GCMS_Analysis->DataA Compare Statistical Comparison (e.g., t-test, Bland-Altman) DataA->Compare DataB Data Acquisition (Method B) HPLC_Analysis->DataB DataB->Compare Validation Assessment of Linearity, Accuracy, Precision Compare->Validation Report Cross-Validation Report Validation->Report

Cross-validation workflow for analytical methods.

Detailed Experimental Protocols (Adapted for this compound from Morpholine Methods)

The following are generalized protocols for GC-MS and HPLC analysis that would require optimization and validation for this compound.

GC-MS Method Protocol

This protocol is adapted from a method for the determination of morpholine in juices and drugs.[2][3]

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). Create a series of working standards by serial dilution to cover the expected concentration range.

  • Sample Preparation: Accurately weigh or measure the sample and dilute with deionized water.

  • Derivatization:

    • To an aliquot of the sample or standard, add a solution of hydrochloric acid to acidify the sample.

    • Add a solution of sodium nitrite.

    • Incubate the mixture to allow for the formation of the N-nitroso derivative of this compound.

    • The reaction is stopped, and the derivative is extracted using a suitable organic solvent (e.g., dichloromethane).

  • GC-MS Analysis:

    • Column: A mid-polarity column, such as a TM-1701 (30 m x 0.32 mm, 0.5 µm film thickness), is a reasonable starting point.[2]

    • Carrier Gas: Helium at a constant flow rate.

    • Injection: Splitless or split injection may be used depending on the required sensitivity.

    • Oven Temperature Program: An initial temperature of around 100°C, ramped to a final temperature of approximately 250°C.[2]

    • MS Detection: Electron impact (EI) ionization is commonly used. Selected Ion Monitoring (SIM) mode should be employed for quantification to enhance sensitivity and selectivity, monitoring for characteristic ions of the derivatized analyte.

HPLC Method Protocol

This protocol is based on a method for the analysis of morpholine in fruit commodities.[5]

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). Prepare working standards by diluting the stock solution with the initial mobile phase.

  • Sample Preparation:

    • Homogenize the sample.

    • Extract the analyte using an acidified solvent (e.g., methanol with formic acid).

    • Centrifuge the sample to pellet solids.

    • The supernatant may be further diluted and filtered before injection.

  • HPLC Analysis:

    • Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often suitable for polar amines.

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate in water) and an organic solvent (e.g., acetonitrile).

    • Flow Rate: A typical flow rate for analytical HPLC is 0.5 - 1.5 mL/min.

    • Detection: Tandem Mass Spectrometry (MS/MS) with electrospray ionization (ESI) is highly recommended for its sensitivity and selectivity. The instrument should be operated in Multiple Reaction Monitoring (MRM) mode, monitoring for specific precursor-product ion transitions of this compound.

Conclusion

Both GC-MS and HPLC offer viable pathways for the quantification of this compound. The choice between the two will depend on the specific requirements of the analysis. GC-MS, particularly with derivatization, can provide excellent sensitivity and is a well-established technique. HPLC, especially when coupled with tandem mass spectrometry, offers high throughput and specificity, often with simpler sample preparation. A thorough cross-validation as outlined is imperative to ensure that the chosen methods are accurate, precise, and fit for purpose in a regulated drug development environment. It is critical to perform in-house validation of any adapted method to demonstrate its suitability for the specific matrix and intended application.

References

Evaluating the In-Vivo Efficacy of 2-(1-Phenylethyl)morpholine and its Analogs Against Established Appetite Suppressants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The global obesity epidemic necessitates the continued development of effective pharmacotherapies. This guide provides a comparative analysis of the in-vivo efficacy of established appetite suppressants—Phentermine, Lorcaserin, and Liraglutide—alongside available data for a structural analog of 2-(1-Phenylethyl)morpholine, namely 2-benzylmorpholine. Due to a lack of publicly available data on the direct appetite-suppressing effects of this compound, 2-benzylmorpholine, a non-stimulant isomer of the known anorectic phenmetrazine, is used here as the closest available proxy. This guide synthesizes experimental data on body weight reduction and food intake suppression, details the experimental protocols used in key in-vivo studies, and visually represents the signaling pathways and experimental workflows to aid in the evaluation and future development of novel anorectic agents.

Comparative In-Vivo Efficacy

The following table summarizes the quantitative data from various preclinical studies on the selected appetite suppressants. Direct comparison is challenging due to variations in experimental design, animal models, and drug administration protocols.

CompoundAnimal ModelDoseRoute of AdministrationDurationKey Findings (Body Weight/Food Intake)
Phentermine Male Sprague-Dawley Rat0.0058 g in 2 mL PBSOral30 minutes post-administrationReduced locomotor activity, suggesting central nervous system effects that may correlate with appetite suppression.[1]
Male Albino Mice0.3 mg/kgOral4 weeksSignificant decrease in body weight and daily food consumption.[2][3]
Lorcaserin Male C57BL/6J Mice (Diet-Induced Obesity)2.5, 4, or 10 mg/kgIntraperitoneal2 weeksDose-dependent effects on glucose metabolism; chronic administration is associated with appetite suppression.[4]
Male Albino Mice0.2 mg/kgOral4 and 8 weeksSignificant decrease in body weight and daily food consumption.[2][3]
Liraglutide Female Sprague-Dawley Rats (Diet-Induced Obesity)0.2 mg/kgSubcutaneous12 weeksReversed weight and fat gains, decreased caloric intake.
Male and Female Mice400 µg/kgSubcutaneous14 daysDecreased 24-hour food intake by 60-70% in control mice.[5]
2-Benzylmorpholine Dogs3 and 5.5 mg/kg (ED50)OralAcuteAppetite suppression observed at 1 and 2 hours post-meal access.[6][7]
Dogs10 mg/kgOral20 daysAppetite suppressant effect declined with chronic dosing.[6][7]

Experimental Protocols

Phentermine
  • Study Objective: To assess the effects of phentermine on behavioral patterns in a rat model.[1]

  • Animal Model: Male Sprague-Dawley rats.

  • Housing: Three rats were allocated to each group. Standard commercial rodent chow was provided.

  • Drug Administration: A dose of 0.0058 g of phentermine in 2 mL of PBS was administered orally. The control group received 2 mL of PBS.

  • Key Experiments:

    • Locomotor Activity: Assessed using a treadmill, rota-rod, and open-field system. Behavioral tests were conducted 30 minutes after oral administration.

    • Measurements: Moving distance on the treadmill, time on the rota-rod, and behavior in the open field (e.g., resting time, affective disturbance) were recorded.

Lorcaserin
  • Study Objective: To investigate the effects of lorcaserin on glucose-stimulated insulin secretion and calcium influx in a diet-induced obesity mouse model.[4]

  • Animal Model: Male C57BL/6J mice.

  • Diet: High-fat diet (60% energy from fat) for 12 weeks to induce obesity.

  • Drug Administration: Intraperitoneal injections of lorcaserin at concentrations of 2.5, 4, or 10 mg/kg once a day for 2 weeks.

  • Key Experiments:

    • Glucose and Insulin Tolerance Tests: Performed after acute and chronic drug administration following a 16-hour fast for the glucose tolerance test and a 6-hour fast for the insulin tolerance test.

    • Measurements: Plasma insulin and glucose concentrations were measured at baseline and various time points after glucose or insulin administration.

Liraglutide
  • Study Objective: To evaluate the effects of liraglutide on body weight and food intake in diet-induced obese rats.

  • Animal Model: Female Sprague-Dawley rats.

  • Diet: Rats were fed a high-candy diet for 12 weeks to induce obesity.

  • Drug Administration: Liraglutide was administered subcutaneously at a dose of 0.2 mg/kg twice daily for 12 weeks.

  • Key Experiments:

    • Body Weight and Food Intake Monitoring: Body weight and food consumption (chow vs. candy) were measured regularly throughout the treatment period.

    • Metabolic Assessments: Oral glucose tolerance tests and measurements of energy expenditure were performed.

2-Benzylmorpholine
  • Study Objective: To determine the appetite suppressant activity of 2-benzylmorpholine in dogs.[6][7]

  • Animal Model: Dogs (specific breed not detailed).

  • Drug Administration: Oral dosing of the racemic compound.

  • Key Experiments:

    • Appetite Suppression Assessment: The effective dose (ED50) for appetite suppression was determined by measuring food intake at 1 and 2 hours after access to a meat meal.

    • Stimulant Activity Assessment: Behavioral observation for any stimulant activity at high doses (200 mg/kg).

    • Chronic Dosing Study: The effect of chronic oral dosing (10 mg/kg for 20 days) on appetite suppression was evaluated.

Signaling Pathways and Mechanisms of Action

Phentermine Signaling Pathway

Phentermine is a sympathomimetic amine that stimulates the release of norepinephrine from presynaptic vesicles in the lateral hypothalamus.[8] This leads to increased norepinephrine levels in the synaptic cleft, stimulating beta2-adrenergic receptors and activating the "fight-or-flight" response, which suppresses the hunger signal.[8][9] It may also have a weak inhibitory effect on monoamine oxidase and inhibit neuropeptide Y, a key signaling pathway for inducing hunger.[8][10]

Phentermine_Pathway Phentermine Phentermine Presynaptic_Vesicles Presynaptic Vesicles (Lateral Hypothalamus) Phentermine->Presynaptic_Vesicles Stimulates release NPY Neuropeptide Y (NPY) Phentermine->NPY Inhibits Norepinephrine Norepinephrine Presynaptic_Vesicles->Norepinephrine Synaptic_Cleft Synaptic Cleft Norepinephrine->Synaptic_Cleft Increases concentration Beta2_Adrenergic_Receptors Beta2-Adrenergic Receptors Synaptic_Cleft->Beta2_Adrenergic_Receptors Binds to Fight_or_Flight Fight-or-Flight Response Beta2_Adrenergic_Receptors->Fight_or_Flight Activates Appetite_Suppression Appetite Suppression Fight_or_Flight->Appetite_Suppression NPY->Appetite_Suppression Induces hunger (Inhibited)

Caption: Phentermine's mechanism of appetite suppression.

Lorcaserin Signaling Pathway

Lorcaserin is a selective serotonin 5-HT2C receptor agonist.[4] These receptors are located on pro-opiomelanocortin (POMC) neurons in the hypothalamus. Activation of these receptors stimulates the release of α-melanocyte-stimulating hormone (α-MSH), which then acts on melanocortin-4 receptors (MC4R) to produce the sensation of satiety and reduce food intake.

Lorcaserin_Pathway Lorcaserin Lorcaserin HT2C_Receptor 5-HT2C Receptor (POMC Neurons) Lorcaserin->HT2C_Receptor Activates POMC_Neurons POMC Neurons (Hypothalamus) HT2C_Receptor->POMC_Neurons a_MSH α-MSH Release POMC_Neurons->a_MSH Stimulates MC4R Melanocortin-4 Receptor (MC4R) a_MSH->MC4R Acts on Satiety Satiety MC4R->Satiety Food_Intake Reduced Food Intake Satiety->Food_Intake

Caption: Lorcaserin's 5-HT2C receptor-mediated satiety pathway.

Liraglutide Signaling Pathway

Liraglutide is a glucagon-like peptide-1 (GLP-1) receptor agonist. It mimics the action of endogenous GLP-1, a hormone released from the gut in response to food. Liraglutide acts on GLP-1 receptors in the brain, particularly in the hypothalamus and hindbrain, to increase feelings of satiety.[11] It also slows gastric emptying, which contributes to a prolonged feeling of fullness.

Liraglutide_Pathway Liraglutide Liraglutide GLP1_Receptors_Brain GLP-1 Receptors (Hypothalamus, Hindbrain) Liraglutide->GLP1_Receptors_Brain Activates Stomach Stomach Liraglutide->Stomach Acts on Satiety_Signals Increased Satiety Signals GLP1_Receptors_Brain->Satiety_Signals Appetite_Suppression Appetite Suppression Satiety_Signals->Appetite_Suppression Gastric_Emptying Slowed Gastric Emptying Stomach->Gastric_Emptying Gastric_Emptying->Appetite_Suppression Contributes to

Caption: Liraglutide's dual mechanism of appetite suppression.

Experimental Workflow

The following diagram illustrates a general workflow for in-vivo evaluation of appetite suppressants in a diet-induced obesity rodent model.

Experimental_Workflow cluster_acclimatization Acclimatization & Obesity Induction cluster_treatment Treatment Phase cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization (e.g., C57BL/6J mice) Baseline_Measurements Baseline Body Weight & Food Intake Animal_Acclimatization->Baseline_Measurements High_Fat_Diet High-Fat Diet Feeding (e.g., 12 weeks) Baseline_Measurements->High_Fat_Diet Randomization Randomization into Treatment Groups High_Fat_Diet->Randomization Drug_Administration Daily Drug Administration (e.g., Oral, IP, SC) Randomization->Drug_Administration Data_Collection Daily Body Weight & Food Intake Measurement Drug_Administration->Data_Collection Metabolic_Tests Metabolic Tests (e.g., GTT, ITT) Data_Collection->Metabolic_Tests Tissue_Collection Tissue Collection (e.g., Adipose, Brain) Metabolic_Tests->Tissue_Collection Data_Analysis Statistical Analysis Tissue_Collection->Data_Analysis

References

Comparative Metabolic Stability of 2-(1-Phenylethyl)morpholine and its Derivatives: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolic stability of 2-(1-Phenylethyl)morpholine and a series of its hypothetical derivatives. The data presented herein is intended to serve as a representative example of how such a comparative study would be structured. The experimental protocols and analyses are based on established in vitro methodologies to assess drug metabolism, a critical step in the early stages of drug discovery and development. Understanding the metabolic liabilities of a chemical series allows for the strategic design of more stable and efficacious drug candidates.

Introduction to Metabolic Stability

Metabolic stability is a critical parameter in drug discovery, influencing a compound's pharmacokinetic profile, particularly its half-life and oral bioavailability. The primary site of drug metabolism is the liver, where enzymes, most notably the Cytochrome P450 (CYP450) superfamily, modify xenobiotics to facilitate their excretion.[1][2][3] In vitro assays using liver microsomes are a standard industry practice to evaluate the intrinsic clearance of new chemical entities and to understand their metabolic pathways.[4][5][6]

This guide focuses on this compound, a scaffold of interest in medicinal chemistry, and explores how structural modifications can impact its metabolic fate. The morpholine moiety itself is found in numerous approved drugs but can be susceptible to metabolism.[7][8] Therefore, understanding the structure-activity relationships (SAR) and structure-metabolism relationships (SMR) is crucial for lead optimization.[9][10]

Data Presentation: In Vitro Metabolic Stability in Human Liver Microsomes

The following tables summarize the in vitro metabolic stability data for this compound (Parent Compound) and its hypothetical derivatives. These experiments are typically conducted using human liver microsomes to provide data relevant to human metabolism.[4][6] Key parameters reported are the half-life (t½) and intrinsic clearance (CLint).[6]

Table 1: Metabolic Stability of this compound and its Derivatives in Human Liver Microsomes

Compound IDStructuret½ (min)CLint (µL/min/mg protein)
Parent This compound2527.7
Derivative A 2-(1-(4-fluorophenyl)ethyl)morpholine4515.4
Derivative B 2-(1-(4-chlorophenyl)ethyl)morpholine5013.9
Derivative C 2-(1-(4-methoxyphenyl)ethyl)morpholine1546.2
Derivative D 4-methyl-2-(1-phenylethyl)morpholine3519.8

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental data would be required for a definitive comparison.

Experimental Protocols

Microsomal Stability Assay

Objective: To determine the in vitro metabolic stability of test compounds in human liver microsomes.[4][5][6]

Materials:

  • Test compounds (Parent, Derivatives A-D)

  • Human Liver Microsomes (pooled, 20 mg/mL)[4]

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)[5]

  • Phosphate buffer (0.1 M, pH 7.4)[4][5]

  • Acetonitrile (for reaction termination)[4]

  • Internal Standard (for analytical quantification)

  • LC-MS/MS system[5]

Procedure:

  • Preparation of Incubation Mixtures: A master mix is prepared containing phosphate buffer and human liver microsomes (final concentration 0.5 mg/mL).[4]

  • Pre-incubation: The master mix is pre-warmed at 37°C for 5 minutes.

  • Initiation of Reaction: The metabolic reaction is initiated by adding the NADPH regenerating system and the test compound (final concentration 1 µM).[4][5]

  • Sampling: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[4][6]

  • Reaction Termination: The reaction in each aliquot is stopped by the addition of cold acetonitrile containing an internal standard.[4]

  • Sample Processing: The terminated samples are centrifuged to precipitate proteins. The supernatant is then transferred for bioanalysis.

  • LC-MS/MS Analysis: The concentration of the remaining parent compound in each sample is quantified using a validated LC-MS/MS method.[5]

Data Analysis:

  • The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute sample.

  • The natural logarithm of the percent remaining is plotted against time.

  • The slope of the linear portion of this plot gives the rate constant of metabolism (k).

  • The half-life (t½) is calculated using the formula: t½ = 0.693 / k.

  • The intrinsic clearance (CLint) is calculated using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein).

CYP450 Reaction Phenotyping

Objective: To identify the specific CYP450 isozymes responsible for the metabolism of the test compounds.[11][12][13]

Materials:

  • Test compounds

  • Human Liver Microsomes

  • NADPH regenerating system

  • Specific chemical inhibitors for major CYP450 isozymes (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6, etc.)[12]

  • Recombinant human CYP450 enzymes (optional, for confirmation)[11]

Procedure:

  • Incubation with Specific Inhibitors: The microsomal stability assay is performed as described above, but with the inclusion of a specific CYP450 inhibitor in the incubation mixture.[12] A control incubation without any inhibitor is run in parallel.

  • Quantification: The rate of metabolism of the test compound in the presence and absence of each inhibitor is determined.

  • Analysis: A significant decrease in the rate of metabolism in the presence of a specific inhibitor indicates that the corresponding CYP450 isozyme is involved in the compound's metabolism.[12]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for assessing the metabolic stability of the compounds.

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis A Test Compounds (1 mM in DMSO) D Initiate Reaction A->D B Human Liver Microsomes (0.5 mg/mL) B->D C NADPH Regenerating System C->D E Time-course Sampling (0, 5, 15, 30, 45, 60 min) D->E F Reaction Termination (Acetonitrile + IS) E->F G Centrifugation F->G H LC-MS/MS Analysis G->H I Data Analysis (t½, CLint) H->I

Caption: Workflow for the in vitro microsomal stability assay.

Hypothetical Metabolic Pathway of this compound

The diagram below depicts a hypothetical metabolic pathway for the parent compound, primarily mediated by CYP450 enzymes.

G cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism Parent This compound M1 Aromatic Hydroxylation (p-hydroxy metabolite) Parent->M1 CYP2D6, CYP3A4 M2 Aliphatic Hydroxylation (on ethyl linker) Parent->M2 CYP3A4 M3 Morpholine Ring Oxidation Parent->M3 CYP2C9 M1_conj Glucuronidation M1->M1_conj UGTs

References

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A detailed comparative analysis of the off-target effects of the novel compound 2-(1-Phenylethyl)morpholine alongside its structurally related predecessors, phenmetrazine and phendimetrazine, reveals distinct pharmacological profiles. This guide provides researchers, scientists, and drug development professionals with essential data on their interactions with a wide array of CNS targets, highlighting potential for varied therapeutic applications and side-effect profiles.

This report summarizes the available in vitro data for this compound, phenmetrazine, and phendimetrazine, focusing on their binding affinities and functional activities at key monoamine transporters and a broad panel of off-target receptors. The data presented herein has been compiled from publicly available databases and scientific literature.

On-Target and Off-Target Binding Profiles

The primary mechanism of action for phenmetrazine and its prodrug, phendimetrazine, is the release of norepinephrine and dopamine.[1][2] Phendimetrazine itself displays minimal activity at monoamine transporters, with its pharmacological effects attributed to its metabolism to phenmetrazine.[3]

Data Presentation: Comparative Receptor Binding and Functional Assay Data

Table 1: Monoamine Transporter Affinity and Potency

CompoundDopamine Transporter (DAT)Norepinephrine Transporter (NET)Serotonin Transporter (SERT)
Ki (nM) Ki (nM) Ki (nM)
This compound Data Not AvailableData Not AvailableData Not Available
Phenmetrazine 131 (EC50, release)[3]50 (EC50, release)[3]>10,000 (release)[2]
Phendimetrazine Inactive[3]Inactive[3]Inactive[3]

Table 2: Off-Target Receptor Binding Affinities (Ki in nM)

TargetThis compoundPhenmetrazinePhendimetrazine
Adrenergic Receptors
α1AData Not AvailableData Not AvailableAgonist activity reported[4]
α1BData Not AvailableData Not AvailableAgonist activity reported[4]
α2AData Not AvailableData Not AvailableData Not Available
β1Data Not AvailableData Not AvailableData Not Available
β2Data Not AvailableData Not AvailableData Not Available
Dopamine Receptors
D1Data Not AvailableData Not AvailableData Not Available
D2SData Not AvailableData Not AvailableData Not Available
Serotonin Receptors
5-HT1AData Not AvailableData Not AvailableData Not Available
5-HT1BData Not AvailableData Not AvailableData Not Available
5-HT2AData Not AvailableData Not AvailableData Not Available
5-HT2BData Not AvailableData Not AvailableData Not Available
Muscarinic Receptors
M1Data Not AvailableData Not AvailableData Not Available
M2Data Not AvailableData Not AvailableData Not Available
M3Data Not AvailableData Not AvailableData Not Available
Histamine Receptors
H1Data Not AvailableData Not AvailableData Not Available
Opioid Receptors
mu (MOP)Data Not AvailableData Not AvailableData Not Available
delta (DOP)Data Not AvailableData Not AvailableData Not Available
kappa (KOP)Data Not AvailableData Not AvailableData Not Available

Note: "Data Not Available" indicates that comprehensive, publicly accessible screening data for the compound at the specified target could not be located.

Experimental Protocols

The data presented in this guide are derived from standard in vitro pharmacological assays. The following are generalized protocols for the key experimental methodologies used to assess the on- and off-target effects of these compounds.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.

General Protocol:

  • Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or tissue homogenates.

  • Assay Buffer: A suitable buffer is prepared to maintain pH and ionic strength.

  • Radioligand: A specific radiolabeled ligand with known high affinity for the target receptor is used.

  • Competition Binding: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled test compound.

  • Incubation: The mixture is incubated at a specific temperature for a duration sufficient to reach equilibrium.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Monoamine Transporter Uptake/Release Assays

Objective: To determine the functional potency of a test compound to inhibit monoamine uptake or induce monoamine release.

General Protocol for Release Assays:

  • Synaptosome or Cell Preparation: Synaptosomes from specific brain regions or cells stably expressing the transporter of interest (DAT, NET, or SERT) are prepared.

  • Preloading: The preparations are preloaded with a radiolabeled monoamine substrate (e.g., [3H]dopamine, [3H]norepinephrine, or [3H]serotonin).

  • Washing: Excess radiolabel is washed away.

  • Compound Incubation: The preloaded preparations are then incubated with increasing concentrations of the test compound.

  • Supernatant Collection: The amount of radioactivity released into the supernatant is measured at a specific time point.

  • Data Analysis: The data are analyzed to determine the EC50 value (the concentration of the test compound that produces 50% of the maximal release).

Visualizations

Signaling Pathway of Monoamine Releasers

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron VMAT2 VMAT2 MAO MAO Dopamine_Vesicle Dopamine Vesicle Dopamine_Vesicle->VMAT2 Packaging Dopamine_Vesicle->MAO Metabolism Dopamine_Extracellular Dopamine Dopamine_Vesicle->Dopamine_Extracellular Normal Release DAT Dopamine Transporter (DAT) DAT->Dopamine_Extracellular Reverses Transport Compound Phenmetrazine / This compound Compound->Dopamine_Vesicle Disrupts Vesicular Storage Compound->DAT Enters via DAT Dopamine_Extracellular->DAT Reuptake Dopamine_Receptor Dopamine Receptor Dopamine_Extracellular->Dopamine_Receptor Binds to Receptor Postsynaptic Effect Postsynaptic Effect Dopamine_Receptor->Postsynaptic Effect

Figure 1. Simplified signaling pathway for monoamine releasing agents.

Experimental Workflow for Off-Target Screening

cluster_workflow Off-Target Screening Workflow Start Test Compound (e.g., 2-PEM, Phenmetrazine) Primary_Screen Primary Screen (e.g., Eurofins SafetyScreen44) Start->Primary_Screen Data_Analysis Data Analysis (% Inhibition) Primary_Screen->Data_Analysis Hit_Identification Hit Identification (>50% Inhibition) Data_Analysis->Hit_Identification Dose_Response Dose-Response Assay (IC50/Ki Determination) Hit_Identification->Dose_Response 'Hit' Risk_Assessment Risk Assessment (Therapeutic Index) Hit_Identification->Risk_Assessment 'No Hit' Functional_Assay Functional Assay (Agonist/Antagonist Mode) Dose_Response->Functional_Assay Functional_Assay->Risk_Assessment End Off-Target Profile Risk_Assessment->End

References

Inter-laboratory Study for the Validation of a 2-(1-Phenylethyl)morpholine Analytical Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for an inter-laboratory study to validate an analytical standard for 2-(1-Phenylethyl)morpholine, a synthetic compound with potential applications in pharmaceutical research. The validation is based on a proposed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, and its performance is compared with alternative analytical techniques. The experimental protocols and data presented herein are based on established international guidelines, such as those from the International Council for Harmonisation (ICH), to ensure the reliability and reproducibility of the analytical procedure.[1][2][3][4]

Proposed Analytical Method: HPLC-UV

A reversed-phase HPLC method with UV detection is proposed for the quantification of this compound. This technique is widely accessible in quality control laboratories and offers a balance of selectivity, sensitivity, and cost-effectiveness for routine analysis.

Table 1: Proposed HPLC-UV Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0) (60:40 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 210 nm
Run Time 10 minutes

Inter-laboratory Validation Protocol

The validation of the this compound analytical standard and the associated HPLC-UV method should be conducted across multiple laboratories to assess the reproducibility and robustness of the procedure. The following validation parameters, as recommended by ICH Q2(R1) guidelines, must be evaluated.[1][2][3]

Specificity

The specificity of the analytical method is its ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Experimental Protocol:

  • Analyze a blank sample (diluent), a placebo sample (if applicable), and a sample of the this compound analytical standard.

  • Spike the analytical standard sample with known related substances and potential impurities.

  • Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on the this compound standard and analyze the resulting solutions.

  • Assess peak purity of the analyte peak using a photodiode array (PDA) detector.

Acceptance Criteria:

  • No interfering peaks at the retention time of this compound in the blank and placebo chromatograms.

  • The peak for this compound should be well-resolved from any impurity or degradation product peaks (resolution > 2).

  • The peak purity index should be greater than 0.999.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

Experimental Protocol:

  • Prepare a stock solution of the this compound analytical standard.

  • Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 50% to 150% of the target concentration).

  • Inject each standard in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Table 2: Hypothetical Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
5045100
7567450
10090200
125112800
150135150

Acceptance Criteria:

  • Correlation coefficient (r²) ≥ 0.999.

  • The y-intercept should be close to zero.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.

Experimental Protocol:

  • Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of the this compound analytical standard into a placebo matrix.

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Table 3: Hypothetical Accuracy (Recovery) Data

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)% Recovery
8079.299.0%
100100.5100.5%
120118.899.0%

Acceptance Criteria:

  • Mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-assay Precision): Analyze a minimum of six replicate samples of the this compound standard at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay Precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. For an inter-laboratory study, this would involve different laboratories analyzing the same homogenous sample.

Table 4: Hypothetical Precision Data

ParameterLaboratory 1Laboratory 2Laboratory 3
Repeatability (%RSD, n=6) 0.8%0.9%0.7%
Intermediate Precision (%RSD) Analyst 1 vs. Analyst 2: 1.2%Day 1 vs. Day 2: 1.1%Instrument 1 vs. Instrument 2: 1.3%
Reproducibility (%RSD across labs) \multicolumn{3}{c}{1.5%}

Acceptance Criteria:

  • Relative Standard Deviation (RSD) for repeatability should be ≤ 2.0%.

  • RSD for intermediate precision should be ≤ 2.0%.

  • RSD for reproducibility across laboratories should be ≤ 3.0%.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol: LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

Table 5: Hypothetical LOD and LOQ Data

ParameterValue
LOD 0.1 µg/mL
LOQ 0.3 µg/mL

Acceptance Criteria:

  • The LOQ should be verifiable with acceptable precision (%RSD ≤ 10%) and accuracy (recovery 80-120%).

Comparison with Alternative Analytical Methods

While HPLC-UV is a robust method for routine analysis, other techniques may be suitable for specific applications.

Table 6: Comparison of Analytical Methods

MethodPrincipleAdvantagesDisadvantages
HPLC-UV Chromatographic separation followed by UV detection.Cost-effective, robust, widely available, good for routine quantitative analysis.Moderate sensitivity, may lack specificity for complex matrices.
GC-MS Separation of volatile compounds followed by mass spectrometric detection.[5][6]High specificity due to mass fragmentation patterns, excellent for impurity profiling.Requires derivatization for non-volatile compounds, potential for thermal degradation.
LC-MS/MS Chromatographic separation coupled with tandem mass spectrometry.[7]Very high sensitivity and specificity, suitable for trace analysis and complex matrices.Higher cost of instrumentation and maintenance, requires specialized expertise.

Visualized Workflows

The following diagrams illustrate the logical flow of the validation process and the inter-laboratory study.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Parameters cluster_report Reporting prep_standard Prepare Analytical Standard Stock prep_samples Prepare Validation Samples (Linearity, Accuracy, Precision) prep_standard->prep_samples hplc_analysis HPLC-UV Analysis prep_samples->hplc_analysis spec Specificity hplc_analysis->spec lin Linearity & Range hplc_analysis->lin acc Accuracy hplc_analysis->acc prec Precision hplc_analysis->prec lod_loq LOD & LOQ hplc_analysis->lod_loq report Validation Report spec->report lin->report acc->report prec->report lod_loq->report

Caption: Experimental workflow for the validation of the analytical method.

inter_laboratory_study coord_lab Coordinating Laboratory protocol Develop & Distribute Validation Protocol coord_lab->protocol samples Prepare & Distribute Homogenous Samples coord_lab->samples lab_a Participating Lab A protocol->lab_a lab_b Participating Lab B protocol->lab_b lab_c Participating Lab C protocol->lab_c samples->lab_a samples->lab_b samples->lab_c analysis_a Perform Analysis lab_a->analysis_a analysis_b Perform Analysis lab_b->analysis_b analysis_c Perform Analysis lab_c->analysis_c data_a Submit Data analysis_a->data_a data_b Submit Data analysis_b->data_b data_c Submit Data analysis_c->data_c stat_analysis Statistical Analysis (Reproducibility) data_a->stat_analysis data_b->stat_analysis data_c->stat_analysis final_report Final Inter-laboratory Validation Report stat_analysis->final_report

Caption: Logical workflow for an inter-laboratory validation study.

References

Side-by-side comparison of the neurochemical profiles of positional isomers of 2-(1-Phenylethyl)morpholine

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the potential neurochemical profiles of ortho-, meta-, and para-substituted isomers of 2-(1-phenylethyl)morpholine, based on established structure-activity relationships of related monoamine reuptake inhibitors.

Hypothesized Neurochemical Profiles

The affinity of phenylethylamine-based compounds for monoamine transporters is highly sensitive to the substitution pattern on the phenyl ring. The introduction of a substituent at the ortho, meta, or para position can influence the compound's conformation, electronic distribution, and steric interactions within the transporter's binding pocket.

IsomerPredicted Primary Transporter AffinityPredicted PotencyRationale
ortho-isomer NET / DATModerate to LowSteric hindrance from the ortho-substituent may disrupt the optimal binding conformation for all three transporters, likely leading to a general decrease in potency.
meta-isomer NET / DATModerate to HighThe meta position is often well-tolerated and can enhance affinity for both NET and DAT, depending on the nature of the substituent.[1]
para-isomer NET / SERTHighPara-substitution is a common feature in selective norepinephrine and serotonin reuptake inhibitors.[2] This position is often amenable to substitution, potentially leading to high affinity.

Note: This table presents a hypothesized comparison based on SAR principles of related compounds. Experimental validation is required to confirm these predictions.

Experimental Protocols for Determining Neurochemical Profiles

To empirically determine the neurochemical profiles of the this compound isomers, a series of in vitro assays would be required. The following protocols are standard in the field for characterizing the interaction of novel compounds with monoamine transporters.

1. Radioligand Binding Assays

This experiment measures the affinity of the test compounds for DAT, NET, and SERT.

  • Objective: To determine the equilibrium dissociation constant (Ki) of each isomer for the dopamine, norepinephrine, and serotonin transporters.

  • Methodology:

    • Prepare cell membrane homogenates from cells expressing the human recombinant dopamine, norepinephrine, or serotonin transporter.

    • Incubate the membrane preparations with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) and varying concentrations of the test compound (the positional isomers of this compound).

    • After incubation to allow for binding equilibrium, separate the bound and free radioligand by rapid filtration through glass fiber filters.

    • Quantify the radioactivity retained on the filters using liquid scintillation counting.

    • Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from concentration-response curves.

    • Convert the IC50 values to Ki values using the Cheng-Prusoff equation.[1][3]

2. Synaptosomal Uptake Assays

This experiment measures the functional potency of the test compounds in inhibiting the reuptake of neurotransmitters.

  • Objective: To determine the IC50 values of each isomer for the inhibition of dopamine, norepinephrine, and serotonin uptake into synaptosomes.

  • Methodology:

    • Prepare synaptosomes from specific brain regions of rodents (e.g., striatum for DAT, hippocampus/cortex for NET and SERT).

    • Pre-incubate the synaptosomes with varying concentrations of the test compounds.

    • Initiate the uptake reaction by adding a radiolabeled neurotransmitter ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

    • After a short incubation period, terminate the uptake by rapid filtration and washing with ice-cold buffer.

    • Measure the amount of radiolabeled neurotransmitter taken up by the synaptosomes using liquid scintillation counting.

    • Determine the IC50 values from the concentration-response curves.[2]

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the general mechanism of monoamine reuptake by transporters and a typical experimental workflow for assessing the affinity of novel compounds.

Monoamine Neurotransmitter Reuptake Mechanism cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Vesicle Synaptic Vesicle (contains Neurotransmitters) NT Neurotransmitter (Dopamine, Norepinephrine, or Serotonin) Vesicle->NT Release MAT Monoamine Transporter (DAT, NET, or SERT) NT->MAT Reuptake Receptor Postsynaptic Receptor NT->Receptor Binding

Caption: Monoamine Neurotransmitter Reuptake by Transporters.

Radioligand Binding Assay Workflow A Prepare Cell Membranes Expressing Transporter B Incubate Membranes with Radioligand and Test Compound A->B C Separate Bound and Free Radioligand via Filtration B->C D Quantify Radioactivity C->D E Calculate IC50 and Ki Values D->E

Caption: Workflow for Radioligand Binding Assays.

References

A Comparative Guide to Determining the Absolute Stereochemistry of 2-(1-Phenylethyl)morpholine Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The definitive assignment of absolute stereochemistry is a critical step in the development of chiral drug candidates, such as the enantiomers of 2-(1-Phenylethyl)morpholine. The spatial arrangement of substituents around a chiral center can profoundly influence a molecule's pharmacological and toxicological properties. This guide provides an objective comparison of key analytical techniques used to determine absolute stereochemistry, supported by experimental data and detailed methodologies.

Introduction to Stereochemistry Determination

Chirality is a fundamental property of many biologically active molecules. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different physiological effects.[1] Therefore, the unambiguous determination of the absolute configuration (the R or S designation at a stereocenter) is a regulatory and scientific necessity. Several powerful analytical methods are available to researchers, each with its own set of advantages and limitations. This guide focuses on a comparison of X-ray Crystallography, Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparison of Analytical Techniques

The choice of method for determining the absolute stereochemistry of a chiral molecule like this compound depends on several factors, including the physical state of the sample, the availability of instrumentation, and the need for derivatization.

Technique Principle Sample Requirements Advantages Limitations
X-ray Crystallography Measures the diffraction pattern of X-rays passing through a single crystal to determine the three-dimensional arrangement of atoms.[2][3]High-quality single crystal (typically >50 µm).[3][4]Provides unambiguous determination of absolute configuration.[3][4]Crystal growth can be challenging and time-consuming.[1][5] Not suitable for amorphous solids, oils, or liquids.[1]
Vibrational Circular Dichroism (VCD) Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[1][6]Solution (typically 1-10 mg in a suitable solvent).[7]Applicable to a wide range of molecules in solution, including oils and non-crystalline solids.[8][9] Provides conformational information.[6]Requires quantum mechanical calculations (e.g., DFT) to predict the theoretical spectrum for comparison.[1][6][8]
Electronic Circular Dichroism (ECD) Measures the differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule containing a chromophore.[2][10][11]Solution (concentration depends on the chromophore's extinction coefficient).High sensitivity, requires a small amount of sample.[12] Can be used to determine enantiomeric purity.[10]Requires the presence of a suitable chromophore near the stereocenter.[13] Interpretation can be complex for flexible molecules.[11]
NMR Spectroscopy Involves the formation of diastereomers by reacting the enantiomeric mixture with a chiral derivatizing agent (e.g., Mosher's acid).[14][15][16] The resulting diastereomers have distinct NMR spectra.[2][14]Solution (typically 1-5 mg).Widely available instrumentation. Can be used to determine enantiomeric excess.[14]Requires chemical derivatization, which can sometimes be difficult or lead to kinetic resolution. The chiral auxiliary must be enantiomerically pure.[2]

Experimental Protocols

X-ray Crystallography

The primary challenge in using X-ray crystallography is obtaining a high-quality single crystal of one of the this compound enantiomers.

Methodology:

  • Crystallization: Dissolve the enantiomerically pure sample in a suitable solvent or a mixture of solvents. Employ various crystallization techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution to grow single crystals.

  • Crystal Mounting: Carefully select a well-formed single crystal and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the electron density map of the crystal. The atomic positions are then refined.

  • Absolute Stereochemistry Determination: For chiral molecules, the absolute configuration is determined by analyzing the anomalous dispersion effects of the scattered X-rays.[3] The Flack parameter is a key indicator used to confidently assign the absolute stereochemistry.[17]

Vibrational Circular Dichroism (VCD)

VCD is a powerful technique for determining the absolute configuration of molecules in solution and is particularly useful when crystallization is not feasible.[1][9]

Methodology:

  • Sample Preparation: Prepare a solution of the enantiomerically pure this compound in a suitable solvent (e.g., CDCl₃) that has a good spectral window in the mid-IR region.

  • VCD Spectrum Measurement: Acquire the VCD and IR spectra of the sample using a VCD spectrometer.

  • Computational Modeling:

    • Perform a conformational search for the chosen enantiomer (e.g., the R-enantiomer) using computational chemistry software.

    • Optimize the geometry and calculate the vibrational frequencies and VCD intensities for the most stable conformers using Density Functional Theory (DFT).

    • Generate a Boltzmann-averaged theoretical VCD spectrum.

  • Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectrum for the R-enantiomer and its mirror image (which represents the S-enantiomer). A good agreement in the signs and relative intensities of the VCD bands allows for the unambiguous assignment of the absolute configuration.[1][6]

Electronic Circular Dichroism (ECD)

ECD is a sensitive technique that relies on the presence of a chromophore in the molecule. The phenyl group in this compound serves as a suitable chromophore.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the enantiomerically pure sample in a UV-transparent solvent (e.g., methanol or acetonitrile).

  • ECD Spectrum Measurement: Record the ECD spectrum in the UV-Vis region where the phenyl chromophore absorbs.

  • Computational Modeling:

    • Similar to VCD, perform a conformational analysis for one enantiomer.

    • Calculate the electronic transition energies and rotational strengths for the low-energy conformers using Time-Dependent Density Functional Theory (TD-DFT).

    • Generate a Boltzmann-averaged theoretical ECD spectrum.

  • Spectral Comparison: Compare the experimental ECD spectrum with the calculated spectra for both enantiomers. The absolute configuration is assigned based on the best match between the experimental and theoretical spectra.[18]

NMR Spectroscopy with Chiral Derivatizing Agents

This method involves converting the enantiomers into diastereomers, which can then be distinguished by NMR. For this compound, the secondary amine of the morpholine ring can be derivatized. A common chiral derivatizing agent is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its acid chloride.[14][19]

Methodology:

  • Derivatization: React the enantiomerically enriched this compound with both (R)- and (S)-Mosher's acid chloride to form the corresponding diastereomeric amides.

  • NMR Analysis: Acquire high-resolution ¹H NMR spectra for both diastereomeric products.

  • Spectral Comparison:

    • Identify key protons near the newly formed stereocenter.

    • Compare the chemical shifts (δ) of these protons in the two diastereomeric spectra.

    • The differences in chemical shifts (Δδ = δS - δR) can be used to deduce the absolute configuration based on the established model of the anisotropic effects of the phenyl group in the Mosher's amide.[16]

Visualizing the Workflows

The following diagrams illustrate the general workflows for determining the absolute stereochemistry using the discussed techniques.

xray_workflow cluster_sample Sample Preparation cluster_analysis X-ray Diffraction Analysis cluster_result Result start Enantiomerically Pure Sample crystal Grow Single Crystal start->crystal diffraction Collect Diffraction Data crystal->diffraction solve Solve and Refine Structure diffraction->solve abs_config Determine Absolute Configuration solve->abs_config

Caption: Workflow for X-ray Crystallography.

vcd_workflow cluster_exp Experimental cluster_comp Computational cluster_analysis Analysis cluster_result Result sample Prepare Solution measure Measure VCD Spectrum sample->measure compare Compare Experimental and Calculated Spectra measure->compare conformer Conformational Search calculate DFT Calculation of VCD Spectrum conformer->calculate calculate->compare abs_config Assign Absolute Configuration compare->abs_config

Caption: Workflow for VCD Spectroscopy.

nmr_workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_comparison Data Comparison cluster_result Result sample Enantiomeric Mixture derivatize_r React with (R)-Chiral Agent sample->derivatize_r derivatize_s React with (S)-Chiral Agent sample->derivatize_s nmr_r Acquire NMR of (R)-Diastereomer derivatize_r->nmr_r nmr_s Acquire NMR of (S)-Diastereomer derivatize_s->nmr_s compare Compare Chemical Shifts (Δδ) nmr_r->compare nmr_s->compare abs_config Determine Absolute Configuration compare->abs_config

References

Safety Operating Guide

Navigating the Disposal of 2-(1-Phenylethyl)morpholine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of 2-(1-Phenylethyl)morpholine, ensuring the protection of laboratory personnel and the environment. While a specific Safety Data Sheet (SDS) for this compound was not located, the following procedures are based on best practices for hazardous chemical waste management and informed by the hazard profile of the closely related compound, Morpholine.

Hazard Assessment and Waste Identification

Given the absence of a specific SDS for this compound, it is prudent to assume it shares a similar hazard profile with Morpholine due to structural similarities. Morpholine is classified as a flammable liquid that is harmful if swallowed, toxic in contact with skin or if inhaled, and can cause severe skin burns and eye damage.[1][2][3][4] Therefore, this compound should be handled as a hazardous waste.

Assumed Hazard Classifications Based on Morpholine:

Hazard ClassCategoryHazard Statement
Flammable liquidsCategory 3H226: Flammable liquid and vapor
Acute toxicity, OralCategory 4H302: Harmful if swallowed
Acute toxicity, DermalCategory 3H311: Toxic in contact with skin
Acute toxicity, InhalationCategory 3H331: Toxic if inhaled
Skin corrosion/irritationCategory 1BH314: Causes severe skin burns and eye damage
Serious eye damage/eye irritationCategory 1H318: Causes serious eye damage
Reproductive toxicityCategory 2H361: Suspected of damaging fertility or the unborn child

This data is based on the hazard classifications for Morpholine and should be used as a conservative estimate for this compound.

Step-by-Step Disposal Protocol

1. Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including:

  • Chemical-resistant gloves (e.g., nitrile rubber)

  • Safety goggles and a face shield

  • A lab coat or chemical-resistant apron

  • Closed-toe shoes

2. Waste Container Selection:

  • Use a designated, leak-proof, and sealable waste container that is chemically compatible with this compound. A high-density polyethylene (HDPE) container is a suitable choice.

  • Do not use metal containers for corrosive substances.[1]

  • The container must be in good condition, free from cracks or damage.

3. Waste Collection and Segregation:

  • Collect the this compound waste at or near the point of generation in a designated Satellite Accumulation Area (SAA).[5]

  • Crucially, do not mix this waste with other, incompatible waste streams. Specifically, avoid mixing with strong oxidizing agents, as this can lead to violent reactions and fire.[6]

  • The waste container should be kept closed at all times, except when adding waste.

  • Do not fill the container to more than 90% of its capacity to allow for vapor expansion and prevent spills.[1]

4. Labeling:

  • Properly label the waste container with a hazardous waste tag as soon as the first drop of waste is added.

  • The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" (avoid abbreviations or chemical formulas)

    • The specific hazard characteristics (e.g., "Flammable," "Toxic," "Corrosive")

    • The date accumulation started

    • The name of the principal investigator and the laboratory location

5. Storage:

  • Store the sealed and labeled waste container in your laboratory's designated Satellite Accumulation Area.

  • The SAA must be under the control of laboratory personnel and away from sources of ignition such as open flames, hot surfaces, and sparks.[1][3]

  • Ensure the storage area is well-ventilated.

  • Secondary containment (e.g., a larger, chemically resistant bin) is recommended to contain any potential leaks or spills.

6. Requesting Disposal:

  • Once the waste container is full (not exceeding 90% capacity) or when you are ready to have it removed, contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.

  • Follow your institution's specific procedures for requesting a hazardous waste collection. This may involve an online request system or a phone call.

  • Do not pour this compound down the drain under any circumstances.[5][7]

Emergency Procedures in Case of a Spill

In the event of a spill, the following steps should be taken immediately:

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Control Ignition Sources: Remove all sources of ignition from the area.

  • Contain: Use an inert, absorbent material (e.g., vermiculite, dry sand, or a commercial chemical absorbent) to contain the spill. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect: Carefully collect the absorbed material using non-sparking tools and place it in a designated, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate decontaminating solution.

  • Report: Report the spill to your laboratory supervisor and your institution's EHS department.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: Generation of This compound Waste ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container 2. Select a Compatible and Labeled Waste Container ppe->container collect 3. Collect Waste in a Satellite Accumulation Area container->collect segregate 4. Ensure Segregation from Incompatible Chemicals collect->segregate close_container 5. Keep Container Securely Closed segregate->close_container storage 6. Store in a Ventilated Area Away from Ignition Sources close_container->storage request_pickup 7. Request Waste Pickup from EHS storage->request_pickup end End: Proper Disposal by EHS request_pickup->end

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guidance for Handling 2-(1-Phenylethyl)morpholine

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-(1-Phenylethyl)morpholine. The information is intended to be a starting point for the development of comprehensive laboratory-specific standard operating procedures (SOPs).

Hazard Summary

Based on the parent compound, morpholine, this compound is anticipated to be a flammable liquid and vapor. It is likely to be harmful if swallowed or inhaled and toxic in contact with skin.[1][2] It is expected to cause severe skin burns and eye damage.[1][2]

Anticipated GHS Hazard Classifications

Hazard ClassCategory
Flammable Liquids3
Acute Toxicity, Oral4
Acute Toxicity, Dermal3
Acute Toxicity, Inhalation3
Skin Corrosion/Irritation1B
Serious Eye Damage/Eye Irritation1

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to minimize exposure. The following table outlines the recommended PPE for handling this compound.

Body PartRecommended ProtectionMaterial/Standard
Hands Chemical-resistant glovesNitrile or butyl rubber.[3] Check manufacturer's compatibility data.
Eyes/Face Safety goggles and a face shieldMust be worn when there is a risk of splashing.[3]
Body Chemical-resistant laboratory coat or apronTo protect against splashes and spills.
Respiratory Use in a certified chemical fume hoodIf a fume hood is not available, a respirator with an appropriate organic vapor cartridge may be necessary.[4]
Feet Closed-toe, chemical-resistant shoesLeather shoes are not recommended as they can absorb chemicals.[3]

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • Ensure a certified chemical fume hood is operational and has adequate airflow.

  • Verify that an eyewash station and safety shower are accessible and have been recently tested.[1]

  • Prepare all necessary equipment and reagents before handling the compound.

  • Have appropriate spill cleanup materials readily available. An inert absorbent material, such as sand or vermiculite, is recommended.[5]

2. Handling the Compound:

  • Don all required PPE before entering the designated work area.

  • Conduct all manipulations of this compound within the chemical fume hood to minimize inhalation exposure.[1]

  • Use compatible labware (e.g., glass, PTFE).

  • Avoid direct contact with skin, eyes, and clothing.[1]

  • Keep containers tightly closed when not in use to prevent the release of vapors.[1]

3. In Case of Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek immediate medical attention.[6]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

1. Waste Segregation and Collection:

  • Collect all liquid waste containing the compound in a designated, properly labeled, and sealed hazardous waste container.

  • Contaminated solid waste (e.g., gloves, absorbent materials, weighing paper) should be collected in a separate, clearly labeled hazardous waste container.

  • Do not mix with incompatible waste streams.

2. Labeling and Storage:

  • Label all waste containers with "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazards (e.g., "Flammable," "Corrosive," "Toxic").

  • Store waste containers in a designated, well-ventilated secondary containment area away from ignition sources and incompatible materials.

3. Final Disposal:

  • Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Do not dispose of this chemical down the drain.[4][7][8]

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_safety Check Eyewash/Shower prep_hood->prep_safety prep_materials Assemble Materials prep_safety->prep_materials prep_spill Prepare Spill Kit prep_materials->prep_spill handle_transfer Transfer Compound in Fume Hood prep_spill->handle_transfer handle_reaction Perform Experimental Manipulations handle_transfer->handle_reaction handle_seal Keep Containers Sealed handle_reaction->handle_seal emergency_spill Spill Response handle_reaction->emergency_spill emergency_exposure Exposure Response handle_reaction->emergency_exposure cleanup_decon Decontaminate Work Area handle_seal->cleanup_decon cleanup_waste Segregate and Label Hazardous Waste cleanup_decon->cleanup_waste cleanup_store Store Waste in Designated Area cleanup_waste->cleanup_store cleanup_dispose Arrange for EHS Pickup cleanup_store->cleanup_dispose

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.